molecular formula C10H12N2O B591787 (6-Methoxy-1H-indol-3-yl)methanamine CAS No. 887582-58-3

(6-Methoxy-1H-indol-3-yl)methanamine

Cat. No.: B591787
CAS No.: 887582-58-3
M. Wt: 176.219
InChI Key: MMRWUJQPQPEBBB-UHFFFAOYSA-N
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Description

(6-Methoxy-1H-indol-3-yl)methanamine is a valuable chemical intermediate in medicinal chemistry and biomedical research, primarily utilized in the synthesis of compounds that target neurological pathways and cancer biology. Its structural similarity to serotonin makes it a key building block for the development of novel serotonin receptor agonists, which are important for researching therapeutic interventions for conditions such as migraines, depression, and anxiety . By serving as a precursor in the synthesis of these agonists, this compound aids in the study of mood regulation and cognitive functions . Beyond its neurological applications, indole-based scaffolds like this one are recognized for their broad biological potential and are frequently investigated in oncology research . Recent studies highlight the role of indole derivatives in the rational design of potent and selective inhibitors for targets such as the FTO demethylase, an m6A RNA eraser protein implicated in the progression of glioblastoma, acute myeloid leukemia, and other cancers . The compound's utility in exploring diverse signaling pathways, including those related to serotonin and oncogenic processes, makes it a versatile tool for researchers aiming to develop new therapeutic agents. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6-methoxy-1H-indol-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-13-8-2-3-9-7(5-11)6-12-10(9)4-8/h2-4,6,12H,5,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMRWUJQPQPEBBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=CN2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60651653
Record name 1-(6-Methoxy-1H-indol-3-yl)methanamine
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Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887582-58-3
Record name 6-Methoxy-1H-indole-3-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887582-58-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(6-Methoxy-1H-indol-3-yl)methanamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to (6-Methoxy-1H-indol-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(6-Methoxy-1H-indol-3-yl)methanamine is a substituted indoleamine derivative. The indole scaffold is a prominent feature in a multitude of biologically active natural products and synthetic compounds, making its derivatives, such as this one, of significant interest in medicinal chemistry and drug discovery. The presence of the methoxy group at the 6-position and the aminomethyl group at the 3-position of the indole ring suggests potential interactions with various biological targets, particularly within the central nervous system. This technical guide provides a comprehensive overview of the known chemical properties, potential synthetic routes, and plausible biological activities of this compound.

Core Chemical Properties

While comprehensive experimental data for this compound is not extensively documented in publicly accessible literature, its fundamental chemical properties can be summarized.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 887582-58-3[1][2]
Molecular Formula C₁₀H₁₂N₂O[2]
Molecular Weight 176.22 g/mol [2]
Appearance Likely a solid at room temperatureInferred
Melting Point Data not availableN/A
Boiling Point Data not availableN/A
Solubility Data not availableN/A
pKa Data not availableN/A

Note: "Data not available" indicates that specific experimental values were not found in the searched literature. Inferences are based on the properties of similar chemical structures.

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through several established synthetic routes for primary amines from indole precursors. Two plausible methods are detailed below.

Method 1: Reductive Amination of 6-Methoxy-1H-indole-3-carboxaldehyde

This is a common and effective method for the synthesis of primary amines from aldehydes. The process involves the reaction of the aldehyde with an amine source, typically ammonia, to form an intermediate imine, which is then reduced to the desired primary amine.

Reaction Scheme:

Detailed Experimental Protocol:

  • Imine Formation:

    • Dissolve 6-Methoxy-1H-indole-3-carboxaldehyde (1 equivalent) in a suitable solvent such as methanol or ethanol.

    • Add a source of ammonia, for example, a solution of ammonia in methanol or ammonium chloride.

    • Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) to observe the consumption of the aldehyde.

  • Reduction:

    • Once imine formation is complete or has reached equilibrium, add a reducing agent. Common choices include sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).

    • If using sodium borohydride, the reaction is typically carried out at room temperature. For the less reactive sodium cyanoborohydride, the reaction may require mild heating.

    • Continue stirring until the imine is fully reduced, as monitored by TLC.

  • Work-up and Purification:

    • Quench the reaction by carefully adding water or a dilute acid.

    • Remove the organic solvent under reduced pressure.

    • Adjust the pH of the aqueous residue to be basic (pH > 10) using a suitable base like sodium hydroxide to ensure the amine is in its free base form.

    • Extract the product into an organic solvent such as ethyl acetate or dichloromethane.

    • Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

Method 2: Reduction of 6-Methoxy-1H-indole-3-carbonitrile

This method involves the reduction of a nitrile group to a primary amine using a strong reducing agent.

Reaction Scheme:

Detailed Experimental Protocol:

  • Reduction:

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) (typically 1.5-2 equivalents) in an anhydrous ether solvent like tetrahydrofuran (THF) or diethyl ether.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of 6-Methoxy-1H-indole-3-carbonitrile (1 equivalent) in the same anhydrous solvent to the LiAlH₄ suspension.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours. The reaction progress can be monitored by TLC.

  • Work-up and Purification:

    • Cool the reaction mixture back to 0 °C.

    • Carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).

    • A granular precipitate will form, which can be removed by filtration.

    • Wash the filter cake with additional organic solvent.

    • Combine the filtrate and washes, dry over an anhydrous salt, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography.

Potential Biological Activity and Signaling Pathways

Direct biological studies on this compound are scarce in the available literature. However, its structural similarity to endogenous neurochemicals and known psychoactive compounds, particularly serotonin and melatonin, allows for informed hypotheses regarding its potential biological targets and mechanisms of action.

Serotonin Receptor Agonism

The indoleamine core is a key pharmacophore for serotonin (5-hydroxytryptamine or 5-HT) receptors. The presence and position of the methoxy group can significantly influence the affinity and selectivity for different 5-HT receptor subtypes. For instance, 6-methoxy substitution in related indole compounds has been shown to be compatible with binding to 5-HT₁ₐ and other serotonin receptors. It is therefore plausible that this compound acts as an agonist at one or more serotonin receptors.

Activation of G-protein coupled serotonin receptors can trigger a variety of downstream signaling cascades. A generalized serotonin receptor signaling pathway is depicted below.

serotonin_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_gprotein G-Protein Ligand This compound (Hypothetical Ligand) 5HT_Receptor Serotonin Receptor (e.g., 5-HT1A, 5-HT2A) Ligand->5HT_Receptor G_alpha 5HT_Receptor->G_alpha Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase, PLC) G_alpha->Effector Modulates G_betagamma Gβγ Second_Messenger Second Messenger (e.g., cAMP, IP3, DAG) Effector->Second_Messenger Produces/ Regulates Downstream_Kinase Downstream Kinase (e.g., PKA, PKC) Second_Messenger->Downstream_Kinase Activates Cellular_Response Cellular Response (e.g., Gene Transcription, Ion Channel Modulation) Downstream_Kinase->Cellular_Response Phosphorylates & Leads to

Hypothetical Serotonin Receptor Signaling Pathway
Relationship to Melatonin Synthesis

This compound is structurally related to key intermediates in the biosynthesis of melatonin. The melatonin synthesis pathway begins with the amino acid tryptophan and proceeds through serotonin. This suggests that the target compound could potentially interact with enzymes in this pathway or act as a precursor or metabolite.

melatonin_synthesis Tryptophan Tryptophan 5_HTP 5-Hydroxytryptophan Tryptophan->5_HTP Tryptophan Hydroxylase Serotonin Serotonin 5_HTP->Serotonin Aromatic L-Amino Acid Decarboxylase N_Acetylserotonin N-Acetylserotonin Serotonin->N_Acetylserotonin Serotonin N-Acetyltransferase Melatonin Melatonin N_Acetylserotonin->Melatonin Acetylserotonin O-Methyltransferase

Melatonin Biosynthesis Pathway

Conclusion

This compound is a compound with a chemical structure that suggests significant potential for biological activity, particularly as a modulator of the serotonergic system. While detailed experimental data is currently limited, this guide provides a foundation for researchers by outlining its core chemical properties, providing plausible and detailed synthetic protocols, and postulating its likely interactions with key signaling pathways based on structure-activity relationships of related molecules. Further experimental investigation is warranted to fully elucidate the chemical and pharmacological profile of this intriguing indoleamine.

References

An In-depth Technical Guide to the Synthesis of (6-Methoxy-1H-indol-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthetic pathway for (6-Methoxy-1H-indol-3-yl)methanamine, a valuable building block in medicinal chemistry and drug discovery. The synthesis involves a two-step process commencing with the formylation of 6-methoxy-1H-indole, followed by the reductive amination of the resulting aldehyde intermediate. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway and experimental workflow.

Synthetic Pathway Overview

The synthesis of this compound is efficiently achieved through two key chemical transformations:

  • Vilsmeier-Haack Formylation: 6-Methoxy-1H-indole is formylated at the C3 position of the indole ring using a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to yield 6-methoxy-1H-indole-3-carboxaldehyde.

  • Reductive Amination: The intermediate aldehyde is then converted to the target primary amine, this compound, via reductive amination. This transformation can be accomplished using various reagents, including a nitrogen source like ammonia or an ammonium salt, and a suitable reducing agent.

Synthesis_Pathway 6-Methoxy-1H-indole 6-Methoxy-1H-indole 6-Methoxy-1H-indole-3-carboxaldehyde 6-Methoxy-1H-indole-3-carboxaldehyde 6-Methoxy-1H-indole->6-Methoxy-1H-indole-3-carboxaldehyde Vilsmeier-Haack Formylation (POCl3, DMF) This compound This compound 6-Methoxy-1H-indole-3-carboxaldehyde->this compound Reductive Amination (NH3, Reducing Agent)

Figure 1: Overall synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 6-Methoxy-1H-indole-3-carboxaldehyde via Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich heterocycles like indoles.[1] The reaction proceeds through the formation of an electrophilic chloroiminium ion (the Vilsmeier reagent) which then attacks the indole ring.[2]

Experimental Protocol:

A solution of N,N-dimethylformamide (DMF) is cooled in an ice bath. To this, phosphorus oxychloride (POCl₃) is added dropwise while maintaining the temperature below 10 °C. After the addition is complete, a solution of 6-methoxy-1H-indole in DMF is added slowly to the Vilsmeier reagent. The reaction mixture is then stirred at a slightly elevated temperature (e.g., 35-40 °C) for several hours.[2] Upon completion, the reaction is quenched by the addition of ice water and neutralized with an aqueous base (e.g., sodium hydroxide or sodium carbonate) to precipitate the product.[3] The solid product is collected by filtration, washed with water, and dried.

Vilsmeier_Haack_Workflow cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation Reaction cluster_2 Work-up and Isolation Cool DMF Cool DMF Add POCl3 Add POCl3 Cool DMF->Add POCl3 Add 6-Methoxy-1H-indole solution Add 6-Methoxy-1H-indole solution Add POCl3->Add 6-Methoxy-1H-indole solution Stir at elevated temperature Stir at elevated temperature Add 6-Methoxy-1H-indole solution->Stir at elevated temperature Quench with ice water Quench with ice water Stir at elevated temperature->Quench with ice water Neutralize with base Neutralize with base Quench with ice water->Neutralize with base Filter and collect product Filter and collect product Neutralize with base->Filter and collect product Wash with water Wash with water Filter and collect product->Wash with water Dry the product Dry the product Wash with water->Dry the product

Figure 2: Experimental workflow for the Vilsmeier-Haack formylation.
Step 2: Synthesis of this compound via Reductive Amination

Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds.[4][5] In this step, the aldehyde intermediate is reacted with a source of ammonia to form an imine in situ, which is then reduced to the primary amine.

Experimental Protocol:

6-methoxy-1H-indole-3-carboxaldehyde is dissolved in a suitable solvent, such as methanol or ethanol. A source of ammonia, typically aqueous ammonia or ammonium acetate, is added to the solution. A reducing agent, such as sodium borohydride (NaBH₄), is then added portion-wise to the reaction mixture.[6] The reaction is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC). The reaction is then quenched, and the product is extracted with an organic solvent. The organic layer is dried and concentrated to yield the crude product, which can be further purified by chromatography if necessary. Alternative methods may employ catalytic hydrogenation with hydrogen gas and a metal catalyst.[7]

Reductive_Amination_Workflow cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Work-up and Isolation Dissolve aldehyde in solvent Dissolve aldehyde in solvent Add ammonia source Add ammonia source Dissolve aldehyde in solvent->Add ammonia source Add reducing agent Add reducing agent Add ammonia source->Add reducing agent Stir at room temperature Stir at room temperature Add reducing agent->Stir at room temperature Quench reaction Quench reaction Stir at room temperature->Quench reaction Extract with organic solvent Extract with organic solvent Quench reaction->Extract with organic solvent Dry and concentrate Dry and concentrate Extract with organic solvent->Dry and concentrate Purify product Purify product Dry and concentrate->Purify product

Figure 3: Experimental workflow for the reductive amination.

Quantitative Data

The following tables summarize typical reaction parameters and yields for the synthesis of this compound. The data is compiled from analogous reactions reported in the scientific literature.

Table 1: Vilsmeier-Haack Formylation of Substituted Indoles

Starting MaterialReagentsTemperature (°C)Time (h)Yield (%)Reference
2,5-dimethyl-anilineVilsmeier reagent, DMF90889[3]
5-chloro-2-methyl-anilineVilsmeier reagent, DMF90891[3]
2-methoxy-6-methyl-anilineVilsmeier reagent, DMF90786[3]
2-fluoro-6-methyl-anilineVilsmeier reagent, DMF0592[3]

Table 2: Reductive Amination of Aldehydes to Primary Amines

AldehydeAmine SourceReducing AgentSolventTemperature (°C)Time (h)Yield (%)Reference
BenzaldehydeAqueous NH₃H₂ (1-10 bar), Co catalystWater80->99[7]
Various AldehydesAmineNaBH₄, Silica ChlorideTHFRoom Temp--[6]
p-methoxybenzaldehyden-butylamineH₂ (100 bar), Co catalyst-100-72-96[8]

Conclusion

The described two-step synthesis provides an efficient and well-documented pathway to this compound. The Vilsmeier-Haack formylation is a high-yielding reaction for the preparation of the key aldehyde intermediate. Subsequent reductive amination offers a versatile and effective method for the final conversion to the desired primary amine. The choice of reagents and reaction conditions for the reductive amination step can be tailored to the specific requirements of the synthesis, including considerations of scale, functional group tolerance, and available equipment. This guide provides a solid foundation for researchers and drug development professionals to synthesize this important indole derivative for their research and development activities.

References

An In-depth Technical Guide on the Core Mechanism of Action of (6-Methoxy-1H-indol-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature available in the public domain lacks specific experimental data for (6-Methoxy-1H-indol-3-yl)methanamine. The following guide is constructed based on the established pharmacology of structurally analogous tryptamine derivatives, particularly its positional isomer 6-methoxytryptamine and its N,N-dimethylated analog 6-MeO-DMT. The mechanism of action, quantitative data, and signaling pathways described herein are therefore predictive and extrapolated from these related compounds.

Introduction

This compound belongs to the tryptamine class of compounds, which are known for their interaction with the serotonergic system. Tryptamines share a core indoleamine structure, similar to the endogenous neurotransmitter serotonin (5-hydroxytryptamine), which allows them to bind to and modulate various serotonin receptors. The presence and position of substituents on the indole ring, such as a methoxy group, significantly influence the pharmacological profile, including receptor affinity, selectivity, and functional activity. This guide provides a comprehensive overview of the predicted mechanism of action for this compound based on the current understanding of related methoxy-substituted tryptamines.

Predicted Mechanism of Action

Based on the pharmacology of its analogs, this compound is predicted to act primarily as a modulator of serotonin (5-HT) receptors. The principal target is expected to be the 5-HT₂A receptor, a G-protein coupled receptor (GPCR) that is the primary target for classic serotonergic hallucinogens[1][2]. Activation of the 5-HT₂A receptor is believed to mediate the potential psychoactive effects of many tryptamines.

Additionally, interactions with other serotonin receptor subtypes, such as 5-HT₁A and 5-HT₂C, are possible and would contribute to the overall pharmacological profile. The 6-methoxy substitution is known to alter the affinity and efficacy at these receptors compared to unsubstituted or 5-methoxy substituted tryptamines[2]. For instance, 6-MeO-DMT, a close analog, acts as a 5-HT₂A receptor agonist but appears to be non-hallucinogenic and has a reduced potency at serotonin receptors compared to 5-MeO-DMT[2].

Furthermore, some tryptamines can interact with monoamine transporters, though methoxy substitution can reduce this activity[1]. It is also plausible that this compound could be a substrate for monoamine oxidase (MAO), a key enzyme in the metabolic degradation of tryptamines[3].

Quantitative Data for Structurally Related Compounds

The following tables summarize the available quantitative data for 6-methoxytryptamine and 6-MeO-DMT to provide a comparative reference for the predicted activity of this compound.

Table 1: Receptor Binding Affinities (Ki, nM) of Related Compounds

Compound5-HT₂A Receptor5-HT₁A ReceptorReference
6-MeO-DMTLower affinity than 5-MeO-DMT and DMT110-fold lower affinity than 5-MeO-DMT[2]
6-Methoxyharmalan*4,220–5,600No binding[4]

Note: 6-Methoxyharmalan is a cyclized tryptamine analog of 6-methoxytryptamine.

Table 2: Functional Activity (EC₅₀, nM) of Related Compounds

Compound5-HT₂A ReceptorReference
6-Methoxytryptamine2,443[1]

Table 3: Monoamine Release (EC₅₀, nM) for 6-Methoxytryptamine

MonoamineEC₅₀ (nM)Reference
Serotonin53.8[1]
Dopamine113[1]
Norepinephrine465[1]

Signaling Pathways

The primary predicted signaling pathway for this compound involves the activation of the 5-HT₂A receptor. This receptor is coupled to the Gq/G₁₁ family of G-proteins. Upon agonist binding, the G-protein is activated, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm to bind to IP₃ receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC), which in turn phosphorylates various downstream target proteins, leading to a cellular response.

5-HT2A Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Compound This compound Receptor 5-HT2A Receptor Compound->Receptor Binds G_protein Gq/G11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Leads to

Predicted 5-HT₂A receptor signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential to characterize the mechanism of action of this compound.

This assay is used to determine the binding affinity (Ki) of the compound for various receptors.

  • Objective: To quantify the affinity of this compound for serotonin receptors (e.g., 5-HT₂A, 5-HT₁A).

  • Materials:

    • Cell membranes expressing the target receptor (e.g., from rat frontal cortex or recombinant cell lines).

    • Radioligand specific for the target receptor (e.g., [³H]ketanserin for 5-HT₂A).

    • Test compound: this compound.

    • Non-specific binding control (e.g., a high concentration of an unlabeled competing ligand).

    • Assay buffer (e.g., Tris-HCl).

    • 96-well filter plates.

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, add the cell membranes, radioligand, and either the test compound, buffer (for total binding), or non-specific control.

    • Incubate the plate to allow binding to reach equilibrium (e.g., 30-60 minutes at room temperature).

    • Terminate the reaction by rapid filtration through the filter plate, washing with ice-cold buffer to remove unbound radioligand.

    • Allow the filters to dry, then add scintillation fluid.

    • Measure the radioactivity in each well using a scintillation counter.

    • Calculate the specific binding at each concentration of the test compound and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding).

    • Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

Receptor Binding Assay Workflow A Prepare serial dilutions of test compound B Incubate membranes, radioligand, and compound in 96-well plate A->B C Terminate reaction by filtration B->C D Wash filters to remove unbound radioligand C->D E Add scintillation fluid and measure radioactivity D->E F Calculate IC50 and Ki values E->F

Workflow for a radioligand receptor binding assay.

This functional assay measures the ability of a compound to activate Gq-coupled receptors like 5-HT₂A by detecting changes in intracellular calcium levels.

  • Objective: To determine the functional potency (EC₅₀) and efficacy (Emax) of this compound at the 5-HT₂A receptor.

  • Materials:

    • A cell line stably expressing the 5-HT₂A receptor (e.g., HEK293 or CHO cells).

    • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Test compound: this compound.

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • A fluorescence plate reader with an integrated liquid handling system (e.g., FLIPR or FlexStation).

  • Procedure:

    • Plate the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

    • Load the cells with the calcium-sensitive dye by incubating them with the dye solution for a specified time (e.g., 30-60 minutes at 37°C).

    • Prepare serial dilutions of the test compound in a separate plate.

    • Place both plates in the fluorescence plate reader.

    • Establish a baseline fluorescence reading for each well.

    • The instrument will then add the test compound to the cell plate and continuously measure the change in fluorescence over time.

    • The peak fluorescence intensity is proportional to the increase in intracellular calcium.

    • Plot the peak fluorescence response against the log concentration of the test compound to generate a dose-response curve and determine the EC₅₀ and Emax values.

Calcium Mobilization Assay Workflow A Plate and grow cells expressing 5-HT2A receptor B Load cells with calcium-sensitive fluorescent dye A->B C Prepare serial dilutions of test compound B->C D Measure baseline fluorescence C->D E Add test compound and measure fluorescence change D->E F Plot dose-response curve and determine EC50 and Emax E->F

Workflow for a calcium mobilization assay.

The HTR in rodents is a behavioral proxy for 5-HT₂A receptor-mediated psychedelic effects in humans.

  • Objective: To assess the in vivo 5-HT₂A receptor agonist activity of this compound.

  • Materials:

    • Male C57BL/6J mice.

    • Test compound: this compound.

    • Vehicle control (e.g., saline).

    • Observation chambers.

    • Optional: A magnetometer system for automated detection.

  • Procedure:

    • Acclimate the mice to the observation chambers.

    • Administer the test compound or vehicle via a specific route (e.g., intraperitoneal injection).

    • Immediately place the mice back into the observation chambers.

    • Record the number of head twitches over a defined period (e.g., 30-60 minutes).

    • A head twitch is characterized as a rapid, side-to-side rotational movement of the head.

    • Compare the number of head twitches in the compound-treated groups to the vehicle control group.

    • To confirm 5-HT₂A receptor mediation, a separate experiment can be conducted where a 5-HT₂A antagonist is administered prior to the test compound.

Head-Twitch Response Assay Workflow A Acclimate mice to observation chambers B Administer test compound or vehicle A->B C Place mice in chambers and record head twitches B->C D Analyze and compare data between groups C->D E Optional: Pre-treat with 5-HT2A antagonist E->B

Workflow for the head-twitch response assay.

Conclusion

While direct experimental data for this compound is not currently available, its structural similarity to other methoxy-substituted tryptamines allows for a predictive understanding of its mechanism of action. It is hypothesized to be a serotonin receptor agonist, with a primary affinity for the 5-HT₂A receptor, leading to the activation of the Gq/PLC/IP₃/DAG signaling cascade. Its functional profile, including its potential for psychoactive effects and interaction with other serotonin receptors and monoamine transporters, would need to be elucidated through rigorous experimental investigation using the protocols outlined in this guide. The quantitative data from related compounds suggest that the 6-methoxy substitution may result in a distinct pharmacological profile compared to its 5-methoxy counterpart. Further research is warranted to fully characterize the therapeutic potential and safety profile of this compound.

References

An In-Depth Technical Guide to the Biological Activity of (6-Methoxy-1H-indol-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(6-Methoxy-1H-indol-3-yl)methanamine, commonly known as 6-methoxytryptamine (6-MeO-T), is a tryptamine derivative with a distinct pharmacological profile. This technical guide provides a comprehensive overview of its biological activity, focusing on its potent role as a serotonin-norepinephrine-dopamine releasing agent (SNDRA). In contrast to its more extensively studied isomer, 5-methoxytryptamine (5-MeO-T), 6-MeO-T demonstrates significantly weaker activity as a direct serotonin receptor agonist. This document details the quantitative data on its monoamine release activity, provides in-depth experimental protocols for relevant assays, and visualizes the key signaling pathways involved.

Introduction

Tryptamine and its derivatives are a class of compounds that have garnered significant interest in neuroscience and pharmacology due to their diverse interactions with the central nervous system. This compound is a positional isomer of the well-known serotonergic agonist 5-methoxytryptamine. However, the seemingly minor shift in the methoxy group from the 5th to the 6th position on the indole ring results in a dramatically different mechanism of action. While 5-MeO-T primarily acts as a potent agonist at various serotonin receptors, 6-MeO-T's primary biological activity is the induction of monoamine release. This guide will explore the specific nature of this activity and its implications.

Quantitative Pharmacological Data

The primary biological effect of this compound is its function as a serotonin-norepinephrine-dopamine releasing agent (SNDRA). It also exhibits weak agonist activity at the serotonin 5-HT2A receptor. The following tables summarize the key quantitative data characterizing these activities.

Table 1: Monoamine Release Potency of this compound in Rat Brain Synaptosomes [1]

MonoamineEC50 (nM)
Serotonin (5-HT)53.8
Norepinephrine (NE)465
Dopamine (DA)113

EC50 (Half-maximal effective concentration) represents the concentration of the compound required to elicit 50% of the maximal monoamine release.

Table 2: 5-HT2A Receptor Agonist Activity of this compound [1]

ParameterValue
EC50 (nM)2,443
Emax (%)111

EC50 represents the concentration for 50% of maximal receptor activation. Emax represents the maximum efficacy relative to a full agonist.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the biological activity of this compound.

Monoamine Release Assay in Rat Brain Synaptosomes

This protocol describes a common method to measure the release of radiolabeled monoamines from isolated nerve terminals (synaptosomes).

3.1.1. Materials and Reagents

  • Whole rat brain

  • Homogenization Buffer: 0.32 M Sucrose, 4 mM HEPES, pH 7.4

  • Krebs-Ringer-HEPES (KRH) buffer: 125 mM NaCl, 4.8 mM KCl, 1.2 mM MgSO4, 1.3 mM CaCl2, 1.2 mM KH2PO4, 25 mM HEPES, 10 mM glucose, pH 7.4

  • Radiolabeled neurotransmitters: [³H]Serotonin, [³H]Norepinephrine, [³H]Dopamine

  • This compound test solutions

  • Scintillation fluid and vials

  • Liquid scintillation counter

  • Glass fiber filters

  • Cell harvester or filtration apparatus

3.1.2. Procedure

  • Synaptosome Preparation:

    • Euthanize a rat according to approved animal welfare protocols and rapidly dissect the brain.

    • Homogenize the brain tissue in ice-cold Homogenization Buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at 17,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction.

    • Resuspend the synaptosomal pellet in KRH buffer.

  • Radiolabeling:

    • Aliquot the synaptosomal suspension.

    • Add the respective radiolabeled neurotransmitter (e.g., [³H]Serotonin) to a final concentration of approximately 10 nM.

    • Incubate for 10-15 minutes at 37°C to allow for uptake of the radiolabel.

    • Wash the synaptosomes twice with fresh KRH buffer by centrifugation and resuspension to remove excess radiolabel.

  • Release Assay:

    • Resuspend the final radiolabeled synaptosomal pellet in KRH buffer.

    • Aliquot the suspension into tubes or a 96-well plate.

    • Add varying concentrations of this compound or vehicle control.

    • Incubate for 5-10 minutes at 37°C.

    • Terminate the release by rapid filtration through glass fiber filters, trapping the synaptosomes.

    • Collect the filtrate, which contains the released radiolabeled neurotransmitter.

    • Lyse the synaptosomes on the filter with a lysis buffer or water.

  • Quantification:

    • Add both the filtrate and the lysed synaptosome fractions to separate scintillation vials with scintillation fluid.

    • Measure the radioactivity in each fraction using a liquid scintillation counter.

    • Calculate the percentage of neurotransmitter release for each concentration of the test compound.

5-HT2A Receptor Functional Assay (Calcium Mobilization)

This protocol outlines a method to determine the agonist activity of a compound at the 5-HT2A receptor by measuring changes in intracellular calcium concentration.

3.2.1. Materials and Reagents

  • HEK293 cells stably expressing the human 5-HT2A receptor.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

  • Pluronic F-127.

  • This compound test solutions.

  • Serotonin (as a reference agonist).

  • 96-well black-walled, clear-bottom microplates.

  • Fluorescence plate reader with kinetic reading capabilities.

3.2.2. Procedure

  • Cell Culture and Plating:

    • Culture the HEK293-5-HT2A cells in appropriate culture medium.

    • Seed the cells into 96-well black-walled, clear-bottom plates at a suitable density and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading solution of the calcium-sensitive dye in Assay Buffer. Pluronic F-127 can be included to aid in dye solubilization.

    • Remove the culture medium from the cells and add the dye loading solution.

    • Incubate the plate for 45-60 minutes at 37°C in the dark to allow for dye uptake.

    • Wash the cells with Assay Buffer to remove excess dye.

  • Calcium Measurement:

    • Place the plate in a fluorescence plate reader.

    • Establish a baseline fluorescence reading for each well.

    • Add varying concentrations of this compound or the reference agonist, serotonin.

    • Immediately begin kinetic measurement of fluorescence intensity over a period of several minutes. An increase in fluorescence indicates an increase in intracellular calcium.

  • Data Analysis:

    • Determine the peak fluorescence response for each concentration.

    • Plot the fluorescence response against the logarithm of the agonist concentration to generate a dose-response curve.

    • Calculate the EC50 and Emax values from the curve.

Signaling Pathways

The biological activity of this compound is primarily driven by its ability to induce the release of serotonin, norepinephrine, and dopamine. This is achieved by interacting with their respective transporters (SERT, NET, and DAT). The following diagrams illustrate the general signaling pathways associated with monoamine transporters and the 5-HT2A receptor.

Monoamine_Transporter_Signaling cluster_extracellular Extracellular Space cluster_membrane Presynaptic Membrane cluster_intracellular Intracellular Space 6-MeO-T 6-MeO-T Transporter Monoamine Transporter (SERT, NET, DAT) 6-MeO-T->Transporter Binds to & induces conformational change PKC PKC 6-MeO-T->PKC Activates PKA PKA 6-MeO-T->PKA Activates Monoamine Monoamine Transporter->Monoamine Reverse Transport (Efflux) Vesicle Synaptic Vesicle Monoamine_in Monoamine Vesicle->Monoamine_in VMAT2 Monoamine_in->Transporter Substrate for Efflux Phosphorylation Transporter Phosphorylation PKC->Phosphorylation PKA->Phosphorylation Phosphorylation->Transporter Modulates Activity caption General workflow for monoamine release.

Caption: General workflow for monoamine release.

Five_HT2A_Signaling cluster_extracellular Extracellular Space cluster_membrane Postsynaptic Membrane cluster_intracellular Intracellular Space 6-MeO-T 6-MeO-T 5-HT2A_R 5-HT2A Receptor 6-MeO-T->5-HT2A_R Binds (Weak Agonist) Gq Gq 5-HT2A_R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C DAG->PKC Activates Ca2+ Ca²⁺ ER->Ca2+ Releases Ca2+->PKC Activates Cellular_Response Cellular Response Ca2+->Cellular_Response Activates Ca²⁺-dependent Proteins PKC->Cellular_Response Phosphorylates Downstream Targets caption 5-HT2A receptor signaling pathway.

Caption: 5-HT2A receptor signaling pathway.

Conclusion

This compound is a potent monoamine releasing agent with a distinct pharmacological profile compared to its 5-methoxy isomer. Its ability to induce the release of serotonin, norepinephrine, and dopamine suggests potential for further investigation in the context of neuropsychiatric research and drug development. The weak agonist activity at the 5-HT2A receptor indicates that its primary effects are not mediated by direct receptor activation but rather through the modulation of monoamine levels in the synapse. This technical guide provides a foundational understanding of its biological activity, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways, to aid researchers in their exploration of this intriguing tryptamine derivative.

References

(6-Methoxy-1H-indol-3-yl)methanamine CAS number and structure

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 887582-58-3[1][2]

Chemical Formula: C₁₀H₁₂N₂O[2]

Structure:

Core Data Summary

This section summarizes the essential chemical and physical data for (6-Methoxy-1H-indol-3-yl)methanamine. Due to the limited availability of experimentally derived data in peer-reviewed literature, some properties are based on commercially available information.

PropertyValueSource
CAS Number 887582-58-3[1][2]
Molecular Formula C₁₀H₁₂N₂O[2]
Molecular Weight 176.22 g/mol [3]
Purity ≥95% (Typically available)[1][3]
Synonyms 6-Methoxy-1H-indole-3-methanamine, 3-(Aminomethyl)-6-methoxyindole

Synthesis and Experimental Protocols

While a specific, detailed synthesis protocol for this compound is not extensively published, a common and plausible route is the reductive amination of 6-methoxy-1H-indole-3-carboxaldehyde. This method is widely used for the synthesis of primary amines from aldehydes.[4][5][6]

Proposed Synthetic Workflow: Reductive Amination

The synthesis can be conceptualized as a two-step, one-pot reaction where the aldehyde first reacts with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired primary amine.

G A 6-Methoxy-1H-indole-3-carboxaldehyde C Imine Intermediate (in situ) A->C B Ammonia Source (e.g., NH₄OAc, aq. NH₃) B->C E This compound C->E D Reducing Agent (e.g., NaBH₄, NaCNBH₃) D->E G LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (p38, JNK) TLR4->MAPK NFkB NF-κB TLR4->NFkB MAPK->NFkB activates Nucleus Nucleus NFkB->Nucleus translocation Inflammation Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α) Nucleus->Inflammation Compound This compound (Potential Action) Compound->MAPK Inhibition Compound->NFkB Inhibition

References

(6-Methoxy-1H-indol-3-yl)methanamine: A Technical Review of Synthesis and Potential Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

(6-Methoxy-1H-indol-3-yl)methanamine , a derivative of the privileged indole scaffold, holds significant potential for investigation in the fields of neuropharmacology and medicinal chemistry. Its structural similarity to endogenous signaling molecules and other psychoactive compounds suggests a likelihood of interaction with key biological targets within the central nervous system. This technical guide provides a comprehensive overview of the available literature on its synthesis, and based on structure-activity relationships of closely related analogs, explores its potential biological activities, offering a roadmap for future research.

Chemical Properties

PropertyValueSource
Molecular Formula C10H12N2OPubChem
Molecular Weight 176.22 g/mol PubChem
CAS Number 887582-58-3Vendor
Appearance Not specified (likely solid)N/A
Solubility Not specifiedN/A

Synthesis

Proposed Synthetic Pathways

G cluster_0 Route A: From 6-Methoxygramine cluster_1 Route B: From 6-Methoxy-1H-indole-3-carboxaldehyde cluster_2 Route C: From 6-Methoxy-1H-indole-3-carbonitrile 6-Methoxyindole_A 6-Methoxyindole Mannich_Reaction Mannich Reaction (Formaldehyde, Dimethylamine) 6-Methoxygramine 6-Methoxygramine Demethylation N-Demethylation Target_A This compound 6-Methoxyindole_B 6-Methoxyindole Vilsmeier_Haack Vilsmeier-Haack Reaction (POCl3, DMF) Aldehyde 6-Methoxy-1H-indole-3-carboxaldehyde Reductive_Amination Reductive Amination (NH3, Reducing Agent) Target_B This compound Aldehyde_C 6-Methoxy-1H-indole-3-carboxaldehyde Nitrile_Formation Conversion to Nitrile Nitrile 6-Methoxy-1H-indole-3-carbonitrile Reduction Nitrile Reduction (e.g., LiAlH4, H2/Catalyst) Target_C This compound

Experimental Protocols (Hypothetical)

Route A: Synthesis via 6-Methoxygramine

  • Synthesis of 6-Methoxygramine: The Mannich reaction is a classic method for the synthesis of gramine and its derivatives.[1]

    • To a solution of 6-methoxyindole in a suitable solvent (e.g., acetic acid), aqueous formaldehyde and dimethylamine are added.

    • The reaction mixture is stirred at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

    • The product, 6-methoxygramine, is then isolated and purified by standard procedures such as extraction and crystallization.

  • N-Demethylation of 6-Methoxygramine: The conversion of the tertiary amine in gramine to a primary amine is a known transformation, though it can be challenging.

    • One approach involves the von Braun reaction, using cyanogen bromide followed by hydrolysis of the resulting cyanamide.[2]

    • Alternatively, reaction with α-chloroethyl chloroformate followed by methanolysis can achieve N-demethylation.[2]

Route B: Synthesis via 6-Methoxy-1H-indole-3-carboxaldehyde

  • Synthesis of 6-Methoxy-1H-indole-3-carboxaldehyde: The Vilsmeier-Haack reaction is a standard method for the formylation of indoles.

    • A mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) is prepared at low temperature.

    • 6-Methoxyindole is added, and the reaction is stirred, followed by heating.

    • Aqueous workup and purification yield 6-methoxy-1H-indole-3-carboxaldehyde.[3]

  • Reductive Amination: The aldehyde can be converted to the primary amine via reductive amination.[4]

    • The aldehyde is reacted with a source of ammonia (e.g., ammonium acetate, ammonia in methanol) in the presence of a reducing agent such as sodium cyanoborohydride or through catalytic hydrogenation.

    • Purification by chromatography would yield the target compound.

Route C: Synthesis via 6-Methoxy-1H-indole-3-carbonitrile

  • Synthesis of 6-Methoxy-1H-indole-3-carbonitrile: This intermediate can be prepared from the corresponding aldehyde.

    • One method involves the reaction of 6-methoxy-1H-indole-3-carboxaldehyde with a reagent like hydroxylamine hydrochloride to form the oxime, followed by dehydration.

    • A more direct, one-step conversion from the aldehyde to the nitrile has also been reported for other indole derivatives.[5]

  • Reduction of the Nitrile: The nitrile group can be reduced to a primary amine using various reducing agents.

    • Strong reducing agents like lithium aluminum hydride (LiAlH4) in an ethereal solvent are effective.

    • Catalytic hydrogenation over a suitable catalyst (e.g., Raney nickel, palladium on carbon) under a hydrogen atmosphere is another common method.

Potential Biological Activity and Signaling Pathways

Direct experimental data on the biological activity of this compound is not available. However, based on the extensive literature on structurally related indole derivatives, it is plausible to hypothesize its potential interactions with key neurological targets, primarily serotonin receptors and monoamine oxidases.

Serotonin Receptor Affinity

The indole scaffold is a well-established pharmacophore for serotonin (5-HT) receptors.[6] The presence of a methoxy group on the indole ring, particularly at the 5 or 6-position, is known to influence receptor affinity and selectivity. For instance, many 5-methoxy- and 6-methoxyindole derivatives exhibit affinity for various 5-HT receptor subtypes, including 5-HT1A, 5-HT2A, and 5-HT2C.[6][7] The aminomethyl side chain at the 3-position is also a common feature in many serotonergic ligands.

G cluster_0 5-HT1A Receptor (Gi/o-coupled) cluster_1 5-HT2A Receptor (Gq-coupled) Ligand This compound (Hypothetical Ligand) 5HT1A 5-HT1A Receptor Gi_o Gi/o Protein AC_inhibit Adenylyl Cyclase (Inhibition) cAMP_decrease ↓ cAMP PKA_decrease ↓ PKA Activity Cellular_Response_1A Cellular Response (e.g., Neuronal Hyperpolarization) 5HT2A 5-HT2A Receptor Gq Gq Protein PLC Phospholipase C PIP2 PIP2 IP3 IP3 DAG DAG Ca_release ↑ Intracellular Ca2+ PKC_activation PKC Activation Cellular_Response_2A Cellular Response (e.g., Neuronal Depolarization)

Experimental Protocol: Serotonin Receptor Binding Assay

A standard radioligand binding assay can be employed to determine the affinity of the compound for various serotonin receptor subtypes.[8]

  • Membrane Preparation: Membranes from cells expressing the desired human serotonin receptor subtype (e.g., 5-HT1A, 5-HT2A) or from brain tissue known to be rich in the receptor (e.g., rat frontal cortex for 5-HT2A) are prepared by homogenization and centrifugation.

  • Assay Setup: In a 96-well plate, the membrane preparation is incubated with a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]ketanserin for 5-HT2A) and varying concentrations of the test compound, this compound.

  • Incubation: The plate is incubated at a specific temperature (e.g., 25°C or 37°C) for a set time to allow for binding equilibrium to be reached.

  • Filtration: The incubation is terminated by rapid filtration through a filter mat to separate bound from free radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Monoamine Oxidase Inhibition

Indole derivatives are also known to interact with monoamine oxidases (MAO-A and MAO-B), enzymes crucial for the metabolism of monoamine neurotransmitters.[9] The inhibition of MAO can lead to increased levels of neurotransmitters like serotonin and dopamine in the brain, which is a therapeutic strategy for depression and Parkinson's disease.[10] Structure-activity relationship studies of various indole-based compounds have identified key structural features that contribute to MAO inhibition and selectivity.[11] The presence of the methoxy group and the aminomethyl side chain in the target molecule makes it a candidate for investigation as a potential MAO inhibitor.

G Inhibitor This compound (Potential Inhibitor) MAO Monoamine Oxidase (MAO-A/B) Inhibitor->MAO Inhibition Oxidative_Deamination Oxidative Deamination MAO->Oxidative_Deamination Neurotransmitter_Levels ↑ Synaptic Monoamine Levels MAO->Neurotransmitter_Levels Monoamine_Substrate Monoamine Substrate (e.g., Serotonin, Dopamine) Monoamine_Substrate->MAO Metabolites Aldehyde Metabolites + H2O2 + NH3 Oxidative_Deamination->Metabolites Downstream_Effects Downstream Neurological Effects Neurotransmitter_Levels->Downstream_Effects

Experimental Protocol: In Vitro Monoamine Oxidase Inhibition Assay

A fluorometric or spectrophotometric assay can be used to determine the MAO inhibitory activity of the compound.[10][12][13]

  • Enzyme Source: Recombinant human MAO-A and MAO-B enzymes are used.

  • Assay Buffer Preparation: A suitable buffer (e.g., phosphate buffer) is prepared.

  • Test Compound Preparation: Serial dilutions of this compound are prepared in the assay buffer.

  • Assay Procedure:

    • The MAO enzyme (either MAO-A or MAO-B) is pre-incubated with the test compound at various concentrations in a 96-well plate.

    • The reaction is initiated by adding a substrate. For a fluorometric assay, a non-fluorescent substrate that is converted to a fluorescent product by the action of MAO is used (e.g., kynuramine).[13] For a spectrophotometric assay, a substrate whose product has a distinct absorbance can be used (e.g., benzylamine for MAO-B).[10]

    • The plate is incubated at 37°C.

  • Detection: The fluorescence or absorbance is measured at appropriate wavelengths using a plate reader.

  • Data Analysis: The percentage of inhibition for each concentration of the test compound is calculated. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion and Future Directions

This compound represents an intriguing yet underexplored molecule. While its synthesis has not been explicitly detailed, established methodologies in indole chemistry provide clear and feasible pathways for its preparation. Based on the well-documented pharmacology of its structural analogs, this compound is a promising candidate for investigation as a modulator of serotonin receptors and/or a monoamine oxidase inhibitor.

Future research should focus on the efficient and scalable synthesis of this compound. Following its successful synthesis and characterization, a comprehensive pharmacological evaluation is warranted. This should include in vitro binding and functional assays for a panel of serotonin receptor subtypes, as well as inhibitory assays for both MAO-A and MAO-B to determine its potency and selectivity. Subsequent in vivo studies in relevant animal models could then elucidate its potential therapeutic applications in neurological and psychiatric disorders. This systematic approach will be crucial in unlocking the potential of this novel indole derivative.

References

An In-depth Technical Guide to (6-Methoxy-1H-indol-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(6-Methoxy-1H-indol-3-yl)methanamine, also widely known as 6-methoxytryptamine, is a tryptamine derivative that has garnered interest in neuropharmacology. First described in the 1950s, this compound is a positional isomer of the more extensively studied 5-methoxytryptamine (5-MeO-T). Its distinct pharmacological profile, characterized primarily as a potent serotonin-norepinephrine-dopamine releasing agent (SNDRA), differentiates it from many other psychoactive tryptamines that act as direct receptor agonists. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and pharmacological properties of 6-methoxytryptamine. Detailed experimental protocols for its synthesis and key biological assays are presented, alongside a summary of its physicochemical and pharmacological data. Furthermore, relevant signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its mechanism of action and experimental application. This document is intended to serve as a core resource for researchers and professionals engaged in neuroscience and drug development.

Discovery and History

This compound was first reported in the scientific literature in the 1950s, during a period of burgeoning interest in tryptamine derivatives and their physiological effects. It is a structural isomer of 5-methoxytryptamine, a compound with a more prominent history of research. The key structural difference lies in the position of the methoxy group on the indole ring, a seemingly minor alteration that results in a significant divergence in pharmacological activity.

While not as widely studied as its 5-methoxy counterpart, 6-methoxytryptamine is notable for its relationship to several naturally occurring bioactive compounds. Certain β-carbolines, such as harmine and harmaline, and some iboga alkaloids are cyclized derivatives of 6-methoxytryptamine. This connection to naturally occurring psychoactive substances underscores its relevance in the broader context of neuropharmacology and medicinal chemistry.

Physicochemical and Pharmacological Data

The properties of this compound are summarized in the tables below, providing a quick reference for its chemical identity, physical characteristics, and pharmacological activity.

Table 1: Physicochemical Properties

PropertyValueReference
IUPAC Name 2-(6-methoxy-1H-indol-3-yl)ethanamine
Synonyms 6-Methoxytryptamine, 6-MeO-T
CAS Number 3610-36-4
Molecular Formula C₁₁H₁₄N₂O
Molar Mass 190.246 g/mol
Appearance Off-white to slightly brown crystalline powder
Melting Point 146-147 °C
Boiling Point 380.0 ± 27.0 °C at 760 mmHg
Density 1.2 ± 0.1 g/cm³

Table 2: Pharmacological Data

ParameterValueSpecies/SystemReference
Primary Mechanism Serotonin-Norepinephrine-Dopamine Releasing Agent (SNDRA)[1]
Serotonin Release (EC₅₀) 53.8 nMRat brain synaptosomes[1]
Dopamine Release (EC₅₀) 113 nMRat brain synaptosomes[1]
Norepinephrine Release (EC₅₀) 465 nMRat brain synaptosomes[1]
5-HT₂A Receptor Agonism (EC₅₀) 2,443 nM[1]
5-HT₂A Receptor Efficacy (Eₘₐₓ) 111% (Full Agonist)[1]
Acute Toxicity (LD₅₀) 645 mg/kgMouse (subcutaneous)

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and for key in vitro assays to characterize its pharmacological activity.

Synthesis of this compound

A practical and cost-effective synthesis has been described, starting from commercially available phthalimide and 1-bromo-3-chloropropane. The overall workflow is depicted in the diagram below, followed by a detailed step-by-step protocol.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: C-Alkylation cluster_2 Step 3: Japp-Klingemann Reaction cluster_3 Step 4: Hydrolysis & Decarboxylation A Phthalimide + 1-Bromo-3-chloropropane B N-(3-chloropropyl)phthalimide A->B PEG-600, K₂CO₃ Reflux D Ethyl 2-acetyl-5-phthalimido-pentanoate B->D C Ethyl acetoacetate C->D TEBAC, KOH Toluene, Reflux F 2-Carboxyethyl-3-(2-phthalimidoethyl)-6-methoxyindole D->F E m-Anisidine diazonium salt E->F CH₃OH G This compound F->G 1. 15% aq. KOH 2. 15% HCl, Reflux

Synthesis workflow for this compound.

Protocol Details:

  • Preparation of N-(3-chloropropyl)phthalimide: A mixture of phthalimide, 1-bromo-3-chloropropane, and a catalytic amount of PEG-600 with potassium carbonate (K₂CO₃) is refluxed for 7 hours. The resulting product is recrystallized from methanol.

  • Preparation of Ethyl 2-acetyl-5-phthalimido-pentanoate: The product from step 1 is subjected to phase-transfer catalyzed (PTC) alkylation with ethyl acetoacetate in the presence of triethylbenzylammonium chloride (TEBAC) and potassium hydroxide (KOH) in refluxing toluene.

  • Japp-Klingemann Reaction to form 2-Carboxyethyl-3-(2-phthalimidoethyl)-6-methoxyindole: The pentanoate derivative from step 2 is treated with a diazonium salt of m-anisidine in methanol. The diazonium salt is prepared by reacting m-anisidine with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 0°C.

  • Hydrolysis and Decarboxylation to this compound: The indole derivative from step 3 is hydrolyzed with 15% aqueous potassium hydroxide, followed by treatment with 15% hydrochloric acid at reflux temperature. The final product is obtained after basification, extraction, and recrystallization from methanol.

Monoamine Release Assay using Synaptosomes

This assay measures the ability of this compound to induce the release of serotonin, dopamine, and norepinephrine from nerve terminals.

Protocol Overview:

  • Synaptosome Preparation:

    • Euthanize rats and rapidly dissect the brain region of interest (e.g., striatum for dopamine, cortex for serotonin and norepinephrine).

    • Homogenize the tissue in ice-cold sucrose buffer (0.32 M sucrose, 5 mM HEPES, pH 7.4).

    • Perform differential centrifugation:

      • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

      • Centrifuge the resulting supernatant at 15,000 x g for 20 minutes at 4°C to pellet the synaptosomes.

    • Resuspend the synaptosomal pellet in an appropriate physiological buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Monoamine Release Assay:

    • Pre-incubate the synaptosomes at 37°C for a short period to equilibrate.

    • Add varying concentrations of this compound to the synaptosome suspension.

    • Incubate for a defined period (e.g., 10-30 minutes) at 37°C.

    • Terminate the release by rapid filtration or centrifugation to separate the synaptosomes from the supernatant.

    • Collect the supernatant, which contains the released monoamines.

  • Quantification of Monoamines:

    • Analyze the monoamine content in the supernatant using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED).

    • Construct a dose-response curve and calculate the EC₅₀ value for the release of each monoamine.

5-HT₂A Receptor Binding Assay

This assay determines the affinity of this compound for the serotonin 2A receptor.

Protocol Overview:

  • Membrane Preparation:

    • Use a cell line stably expressing the human 5-HT₂A receptor (e.g., CHO-K1 or HEK293 cells) or rat frontal cortex tissue.

    • Homogenize the cells or tissue in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at high speed (e.g., 20,000 x g) at 4°C to pellet the cell membranes.

    • Wash the membrane pellet by resuspension and re-centrifugation.

    • Resuspend the final pellet in the assay binding buffer.

  • Competitive Radioligand Binding Assay:

    • In a 96-well plate, add the membrane preparation, a constant concentration of a radiolabeled 5-HT₂A antagonist (e.g., [³H]ketanserin), and varying concentrations of the unlabeled competitor, this compound.

    • Define non-specific binding using a high concentration of a known 5-HT₂A ligand (e.g., unlabeled ketanserin).

    • Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

    • Terminate the binding reaction by rapid vacuum filtration through a glass fiber filter mat, which traps the membranes with the bound radioligand.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Data Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Calculate the IC₅₀ value (the concentration of competitor that inhibits 50% of specific radioligand binding).

    • Convert the IC₅₀ to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

Signaling Pathways and Mechanism of Action

The primary mechanism of action of this compound is the induction of monoamine release. This process involves the reversal of the normal function of monoamine transporters (SERT for serotonin, DAT for dopamine, and NET for norepinephrine).

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Compound This compound Transporter Monoamine Transporter (SERT, DAT, NET) Compound->Transporter Enters neuron MA Monoamines (5-HT, DA, NE) Transporter->MA Reverses transport direction Vesicle Synaptic Vesicle (containing monoamines) SynapticCleft Synaptic Cleft MA->SynapticCleft Efflux Receptor Postsynaptic Receptors SynapticCleft->Receptor Binds to

Mechanism of monoamine release by this compound.

In addition to its action as a monoamine releaser, this compound is also a full agonist at the 5-HT₂A receptor, albeit with low potency. The 5-HT₂A receptor is a Gq-protein coupled receptor.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Compound This compound Receptor 5-HT₂A Receptor Compound->Receptor Binds Gq Gq protein Receptor->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ release IP3->Ca2 PKC PKC activation DAG->PKC CellularResponse Cellular Response Ca2->CellularResponse PKC->CellularResponse

5-HT₂A receptor signaling pathway.

Metabolism and Pharmacokinetics

Specific pharmacokinetic parameters for this compound, such as oral bioavailability and plasma half-life, are not well-documented in the literature. However, based on studies of its isomer, 5-methoxytryptamine, and other tryptamines, it is likely subject to rapid metabolism by monoamine oxidase (MAO) enzymes, particularly MAO-A. This would suggest a low oral bioavailability and a short duration of action. In vivo studies in rats have shown that the major metabolite is methoxyindole acetic acid, which is consistent with metabolism via oxidative deamination by MAO. The ability of this compound to cross the blood-brain barrier has not been quantitatively determined.

Conclusion

This compound is a pharmacologically active tryptamine with a primary mechanism of action as a monoamine releasing agent. Its distinct profile compared to its 5-methoxy isomer highlights the importance of substituent positioning in determining the pharmacological properties of tryptamine derivatives. The detailed synthetic and analytical protocols provided in this guide offer a foundation for further research into this compound and its potential applications in neuroscience and drug discovery. Future studies are warranted to fully elucidate its pharmacokinetic profile and in vivo effects.

References

Technical Guide: Safety and Handling of (6-Methoxy-1H-indol-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling guidelines for (6-Methoxy-1H-indol-3-yl)methanamine (CAS No. 887582-58-3). The information is intended for use by qualified individuals in research and drug development settings.

Chemical and Physical Properties

This compound, with the molecular formula C₁₀H₁₂N₂O, is an indole derivative.[1] While specific, experimentally determined physical properties are not widely published, related compounds suggest it is likely a solid at room temperature.[2]

PropertyValueReference
CAS Number887582-58-3[1][3]
Molecular FormulaC₁₀H₁₂N₂O[1]
Molecular Weight176.22 g/mol [1]

Hazard Identification and Safety Precautions

While a comprehensive Safety Data Sheet (SDS) with quantitative toxicological data for this compound is not publicly available, information for structurally similar compounds, such as 6-Methoxyindole, provides critical safety guidance. The primary hazards are expected to be related to skin, eye, and respiratory irritation.[4]

Hazard Statements: [4]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements: [4]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Based on the hazard profile of similar indole compounds, the following safety measures are recommended.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[5]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) should be worn at all times.[5]

  • Skin and Body Protection: A lab coat or other protective clothing is required. In cases of potential significant exposure, a chemical-resistant apron or suit may be necessary.[5]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If engineering controls are insufficient, a NIOSH-approved respirator appropriate for organic vapors and particulates should be used.[5]

Handling and Storage
  • Handling: Avoid generating dust. Use only non-sparking tools. Keep away from heat, sparks, and open flames.[5] Ground and bond containers and receiving equipment to prevent static discharge.[5] Do not eat, drink, or smoke in handling areas. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5] Keep away from incompatible materials such as strong oxidizing agents. The compound may be light-sensitive and should be stored accordingly.[6]

First Aid Measures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

  • Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid if irritation develops and persists.[5]

  • Ingestion: If swallowed, do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[5]

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[5]

Experimental Protocols

General Synthetic Approach

A plausible synthetic route could involve the following key steps, derived from methodologies for similar compounds:

  • Preparation of a 6-methoxyindole precursor: This could start from commercially available materials and involve standard indole synthesis methods like the Fischer, Bischler, or Hemetsberger indole synthesis.[7]

  • Introduction of the aminomethyl group at the C3 position: This is a common functionalization for indoles. One potential method involves a Mannich-type reaction or the reduction of a 3-cyano or 3-nitrovinyl intermediate.

A specific, though not fully detailed, approach could adapt the synthesis of related 1-(2-Alkanamidoethyl)-6-methoxyindole derivatives.[8] This would involve:

  • N-Cyanomethylation of 6-methoxyindole: Reaction of 6-methoxyindole with chloroacetonitrile in the presence of a base like sodium hydride.

  • Reduction of the nitrile: The resulting 1-(cyanomethyl)-6-methoxyindole can be reduced to the corresponding amine using a reducing agent like lithium aluminum hydride or through catalytic hydrogenation.

Note: These are generalized procedures and would require optimization for the specific synthesis of this compound. All synthetic work should be carried out by trained chemists in a properly equipped laboratory, following all safety precautions outlined in this guide.

Biological Activity and Signaling Pathways

The specific biological activity and signaling pathways of this compound are not well-documented in the public domain. However, the broader class of 6-methoxyindole derivatives has been investigated for various pharmacological activities.

  • Melatonin Receptor Agonism: Several 6-methoxyindole derivatives have been synthesized and shown to be potent agonists at melatonin receptors.[8] This suggests that this compound could potentially interact with the melatonergic system, which is involved in regulating circadian rhythms, sleep, and mood.

  • Serotonin Receptor Interaction: The indole scaffold is structurally similar to serotonin. Studies on related N,N-dimethyltryptamines (which share the indol-3-yl-methanamine core structure) show high binding affinities for various serotonin receptors, particularly 5-HT₁ₐ, 5-HT₁ₑ/₁բ, 5-HT₂ₐ, 5-HT₅ₐ, 5-HT₆, and 5-HT₇ subtypes.[9] The methoxy substitution on the indole ring is known to influence the affinity and selectivity for these receptors.[10][11]

  • Other Potential Activities: The 6-methoxyindole scaffold is present in molecules investigated for a range of other biological activities, including as inhibitors of tryptophan dioxygenase, T cell kinase, VEGFR-2, and HIV-1.[6] They have also been studied as potential anticancer and anti-inflammatory agents.[12]

Further in vitro and in vivo studies are necessary to elucidate the specific biological targets and signaling pathways of this compound.

Visualizations

Safe_Handling_Workflow cluster_receipt Receiving and Storage cluster_handling Handling and Use cluster_waste Waste Disposal cluster_emergency Emergency Procedures Receipt Receive Shipment Inspect Inspect Container for Damage Receipt->Inspect Store Store in Cool, Dry, Well-Ventilated Area Inspect->Store No Damage PPE Don Appropriate PPE Store->PPE FumeHood Work in Chemical Fume Hood PPE->FumeHood Weighing Weigh Compound FumeHood->Weighing Reaction Perform Experiment Weighing->Reaction Decontaminate Decontaminate Glassware Reaction->Decontaminate Waste Dispose of Chemical Waste per Institutional Guidelines Decontaminate->Waste Spill Small Spill Spill->FumeHood If safe to do so Evacuate Large Spill/Exposure SeekMedical Seek Medical Attention Evacuate->SeekMedical FirstAid Administer First Aid FirstAid->SeekMedical

Caption: Safe handling workflow for this compound.

Putative_Signaling_Pathway cluster_compound Compound Interaction cluster_receptors Potential Molecular Targets cluster_cellular Downstream Cellular Effects cluster_physiological Potential Physiological Outcomes Compound This compound SerotoninReceptor Serotonin Receptors (e.g., 5-HT1A, 5-HT2A) Compound->SerotoninReceptor Binds to MelatoninReceptor Melatonin Receptors (MT1, MT2) Compound->MelatoninReceptor Binds to OtherEnzymes Other Enzymes (e.g., TDO, Kinases) Compound->OtherEnzymes Inhibits/Activates SecondMessenger Modulation of Second Messengers (cAMP, IP3/DAG) SerotoninReceptor->SecondMessenger MelatoninReceptor->SecondMessenger GeneExpression Alteration of Gene Expression OtherEnzymes->GeneExpression SecondMessenger->GeneExpression NeuronalActivity Changes in Neuronal Excitability SecondMessenger->NeuronalActivity Mood Mood Regulation GeneExpression->Mood Inflammation Anti-inflammatory Effects GeneExpression->Inflammation NeuronalActivity->Mood Circadian Circadian Rhythm Entrainment NeuronalActivity->Circadian

Caption: Putative signaling pathways for this compound.

References

An In-depth Technical Guide on the Solubility of (6-Methoxy-1H-indol-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, peer-reviewed quantitative solubility data for the specific compound (6-Methoxy-1H-indol-3-yl)methanamine (CAS: 887582-58-3) is limited. This guide provides a comprehensive overview based on the physicochemical properties of analogous compounds, theoretical considerations, and standardized experimental protocols for determining solubility.

Introduction

This compound is an indoleamine derivative. The indole scaffold is a core component of many biologically active compounds, including the neurotransmitter serotonin. The solubility of a compound is a critical physicochemical property that influences its absorption, distribution, metabolism, and excretion (ADME) profile, and is therefore of paramount importance in drug discovery and development. This guide outlines the expected solubility profile of this compound, provides data for a structurally similar compound, and details a standard experimental protocol for solubility determination.

Theoretical Solubility Profile

The structure of this compound, featuring a polar primary amine group and a larger, more nonpolar methoxy-indole ring system, suggests a mixed solubility profile.

  • In aqueous media: The primary amine group is basic and can be protonated to form a more soluble salt at acidic pH. Therefore, its solubility in water is expected to be pH-dependent, with higher solubility at lower pH. However, the nonpolar indole ring will limit its overall aqueous solubility.

  • In organic solvents: The molecule's significant nonpolar character suggests it will be more soluble in polar organic solvents like ethanol, methanol, and DMSO, and less soluble in nonpolar solvents like hexane.

For a precise quantitative understanding, predictive models such as Quantitative Structure-Property Relationship (QSPR) models can be employed. These models use computational chemistry to correlate a compound's structural features with its physical properties, including solubility. A QSPR study could provide a reliable estimate of the solubility of this compound in various solvents.

Solubility Data for a Structurally Related Compound: 6-Methoxytryptamine

Due to the lack of specific data for this compound, we present the available qualitative data for the closely related compound, 6-Methoxytryptamine (CAS: 3610-36-4). This compound differs by an additional methylene group in the side chain. While indicative, these values are not a direct substitute for experimental data on the target compound.

SolventTemperature (°C)Solubility
Water25Moderately Soluble
EthanolNot specifiedSoluble

Experimental Protocol: Shake-Flask Method for Water Solubility (Based on OECD Guideline 105)

This protocol describes a standardized method for determining the water solubility of a compound.[1][2][3][4]

4.1. Principle

A surplus of the test substance is agitated in water at a predetermined temperature for a sufficient period to reach equilibrium. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method.

4.2. Materials and Apparatus

  • This compound (analytical grade)

  • Reagent-grade water

  • Thermostatically controlled shaker bath or magnetic stirrer with temperature control

  • Glass flasks with stoppers

  • Centrifuge (if necessary for phase separation)

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

  • Calibrated pH meter

4.3. Procedure

  • Preliminary Test: To estimate the approximate solubility, add the substance in stepwise increasing amounts to a fixed volume of water in a flask. Shake vigorously after each addition and observe for dissolution. This helps in determining the appropriate amount of substance for the definitive test.[4]

  • Definitive Test: a. Add an excess amount of the substance (e.g., 5 times the estimated solubility) to triplicate flasks containing a known volume of water. b. Tightly stopper the flasks and place them in the thermostatically controlled shaker bath set to 20 ± 0.5 °C. c. Agitate the flasks until equilibrium is reached. A 24-hour agitation period is typical, but preliminary tests should confirm the time to equilibrium. d. After agitation, allow the flasks to stand at the test temperature to let the undissolved material settle.

  • Phase Separation: a. Separate the aqueous phase from the undissolved solid. Centrifugation at a controlled temperature is the preferred method.

  • Analysis: a. Analyze the concentration of this compound in the clear aqueous phase using a validated analytical method. b. The pH of the saturated solution should also be measured and reported.

4.4. Data Reporting

The water solubility should be reported in units of mass per volume of solution (e.g., g/L or mg/mL) at the specified temperature. The mean value, standard deviation, and the analytical method used should be documented.

Visualizations

5.1. Experimental Workflow for Solubility Determination

G Figure 1. Experimental Workflow for Shake-Flask Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis start Start prelim Preliminary Test: Estimate approximate solubility start->prelim prep_flasks Prepare Triplicate Flasks: Add excess substance to known volume of water prelim->prep_flasks agitate Agitate at Constant Temperature (e.g., 20°C for 24h) prep_flasks->agitate settle Allow Undissolved Material to Settle agitate->settle separate Phase Separation: Centrifuge to obtain clear aqueous phase settle->separate analyze Analyze Aqueous Phase Concentration (e.g., by HPLC) separate->analyze report Report Solubility Data (Mean, SD, Temp, pH) analyze->report end End report->end G Figure 2. Simplified Indoleamine Biosynthesis Pathway enzyme enzyme Tryptophan L-Tryptophan FiveHTP 5-Hydroxytryptophan Tryptophan->FiveHTP Tryptophan hydroxylase Serotonin Serotonin (5-Hydroxytryptamine) FiveHTP->Serotonin Aromatic L-amino acid decarboxylase NAS N-Acetylserotonin Serotonin->NAS Serotonin N-acetyltransferase Receptor Serotonin Receptor (e.g., 5-HT Receptor) Serotonin->Receptor Binds to Melatonin Melatonin NAS->Melatonin ASMT/COMT Signaling Downstream Signaling Receptor->Signaling

References

Spectral Analysis of (6-Methoxy-1H-indol-3-yl)methanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectral data for (6-Methoxy-1H-indol-3-yl)methanamine, a significant indole derivative with potential applications in medicinal chemistry and drug development. Due to the limited availability of a complete public dataset for this specific molecule, this document also includes information on closely related analogs to provide a comparative context for researchers. The guide details generalized experimental protocols for acquiring nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, and includes a workflow diagram for the spectral analysis of synthesized compounds.

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The chemical shifts (δ) are reported in parts per million (ppm).

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
NH (Indole)~8.1br s-
H-7~7.5d~8.5
H-2~7.2s-
H-4~6.9d~2.2
H-5~6.8dd~8.5, 2.2
CH₂~3.9s-
OCH₃~3.8s-
NH₂~1.5br s-

Table 2: Predicted ¹³C NMR Spectral Data for this compound

CarbonChemical Shift (δ, ppm)
C-7a~137
C-6~156
C-3a~129
C-2~123
C-7~121
C-3~112
C-5~111
C-4~100
OCH₃~55
CH₂~35

Note: The data in Tables 1 and 2 are predicted values based on known spectral data of similar indole derivatives. Actual experimental values may vary.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups within a molecule based on their vibrational frequencies.

Table 3: Expected IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Intensity
N-H Stretch (Indole)3400-3300Medium
N-H Stretch (Amine)3350-3250Medium
C-H Stretch (Aromatic)3100-3000Medium
C-H Stretch (Aliphatic)3000-2850Medium
C=C Stretch (Aromatic)1620-1580Medium-Strong
N-H Bend (Amine)1650-1580Medium
C-O Stretch (Aryl Ether)1275-1200Strong
C-N Stretch1250-1020Medium
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition.

Table 4: Expected Mass Spectrometry Data for this compound

IonExpected m/z
[M]⁺176.22
[M+H]⁺177.23
[M-NH₂]⁺160.20
[M-CH₂NH₂]⁺146.18

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectral data for indole derivatives. Specific parameters should be optimized for the instrument and sample in use.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent is critical and should be based on the solubility of the compound and the desired resolution of proton signals.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm for indole derivatives).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • The residual solvent peak is used as an internal reference.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Set the spectral width to approximately 0-200 ppm.

    • A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal.

    • Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or pure KBr pellet).

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.

  • Data Acquisition:

    • Introduce the sample solution into the ion source.

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • The data is typically presented as a plot of relative intensity versus the mass-to-charge ratio (m/z).

Visualization of Analytical Workflow

The following diagram illustrates a general workflow for the synthesis and spectral characterization of a chemical compound like this compound.

Spectral_Analysis_Workflow Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Crude Product NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Purified Sample IR IR Spectroscopy Purification->IR MS Mass Spectrometry (LRMS, HRMS) Purification->MS Data_Analysis Data Analysis and Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Final_Report Final Report and Data Archiving Structure_Confirmation->Final_Report Data_Analysis->Structure_Confirmation

Workflow for Synthesis and Spectral Analysis.

Assessment of (6-Methoxy-1H-indol-3-yl)methanamine: A Data-Deficient Candidate for Targeted Therapeutic Research

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals exploring novel therapeutic agents will find a significant lack of published data on the specific biological targets and pharmacological profile of (6-Methoxy-1H-indol-3-yl)methanamine (CAS 887582-58-3). Following a comprehensive review of scientific literature and patent databases, it is evident that this particular compound has not been the subject of in-depth biological investigation. While commercially available for research purposes, its mechanism of action, binding affinities, and potential therapeutic applications remain largely uncharacterized in the public domain.

The broader class of methoxy-activated indoles, to which this compound belongs, is of considerable interest in medicinal chemistry. These structures are recognized for their diverse biological activities and their presence in numerous natural products and pharmaceuticals. Methoxy substitution on the indole ring is known to modulate the electronic properties of the molecule, which can significantly influence its reactivity and interaction with biological targets. However, this general understanding does not translate into specific, actionable data for this compound.

A Proposed Alternative: The Well-Characterized Analogue, 6-Methoxytryptamine

In contrast to the data scarcity for this compound, a closely related structural analogue, 6-Methoxytryptamine (2-(6-methoxy-1H-indol-3-yl)ethanamine), is a well-documented compound with established pharmacological activities. The key structural difference lies in the side chain at the 3-position of the indole ring: this compound possesses a methylamine group, whereas 6-Methoxytryptamine has an ethylamine group.

A substantial body of research exists for 6-Methoxytryptamine, making it a viable alternative for a detailed technical guide on potential therapeutic targets. This research has identified its role as a serotonin receptor agonist and a monoamine releasing agent.

Due to the lack of specific data for this compound, we propose to pivot the focus of this in-depth technical guide to 6-Methoxytryptamine . This will allow for a comprehensive exploration of its therapeutic potential, complete with quantitative data, experimental protocols, and signaling pathway diagrams as originally requested. This information on a near structural analogue could provide valuable insights and a starting point for any future investigation into this compound.

We recommend proceeding with the development of a detailed technical guide on the potential therapeutic targets of 6-Methoxytryptamine.

An In-depth Technical Guide to (6-Methoxy-1H-indol-3-yl)methanamine Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (6-Methoxy-1H-indol-3-yl)methanamine, its derivatives, and analogs. This class of compounds, centered around a 6-methoxy-substituted indole core, has garnered interest within medicinal chemistry due to its structural relationship to neuroactive tryptamines and melatonin. This document details synthetic methodologies, pharmacological activities with a focus on serotonin receptor interactions, and relevant experimental protocols to facilitate further research and development in this area. All quantitative data are presented in structured tables for comparative analysis, and key experimental and signaling pathways are visualized using diagrams.

Introduction

The this compound scaffold represents a versatile platform for the design of novel bioactive molecules. The presence of the 6-methoxy group on the indole ring significantly influences the electronic and lipophilic properties of these compounds, potentially modulating their interaction with biological targets. This guide explores the synthesis, pharmacology, and experimental evaluation of derivatives and analogs of this core structure, providing a foundational resource for researchers in neuroscience, pharmacology, and drug discovery.

Chemical Synthesis

The synthesis of this compound and its derivatives can be achieved through several established routes for tryptamine synthesis, adapted for the 6-methoxyindole starting material. Key methodologies include the Fischer and Bischler indole syntheses for the formation of the indole nucleus, followed by functionalization at the C3 position to introduce the aminomethyl side chain.[1]

General Synthetic Strategies for Tryptamine Derivatives

Two common strategies for the synthesis of tryptamine derivatives from a substituted indole are the iridium-catalyzed C3-indole dehydration/alkylation and a three-step sequence involving a Henry reaction.

  • Iridium-Catalyzed C3-Indole Dehydration/Alkylation: This method allows for the direct, one-pot reductive alkylation of indoles with N-protected aminoethyl acetals in the presence of a TES/TFA system. It is a convergent and versatile approach that utilizes safe and inexpensive reagents under mild conditions.[2] A general protocol involves reacting the indole with an N-protected ethanolamine in the presence of an iridium catalyst and a base.

  • Three-Step Synthesis from Indole-3-carboxaldehyde: This approach begins with a Henry reaction between indole-3-carboxaldehyde and a nitroalkane to form a 3-(2-nitrovinyl)indole derivative. Subsequent reduction of the nitrovinyl group, often using sodium borohydride and a nickel catalyst, yields the corresponding tryptamine. This method is advantageous as it avoids harsh reducing agents like lithium aluminum hydride, which can be problematic with certain substrates.[3]

Illustrative Synthetic Protocol: Iridium-Catalyzed Synthesis of N-Protected Tryptamines

This protocol provides a general framework for the synthesis of N-protected tryptamine derivatives from the corresponding indole.

Materials:

  • Substituted indole (e.g., 6-methoxyindole)

  • N-protected ethanolamine (e.g., N-acetylethanolamine)

  • [Cp*IrCl2]2 (Iridium catalyst)

  • Cesium carbonate (Cs2CO3)

  • Nitrogen (N2) atmosphere

  • Ethyl acetate (EtOAc)

  • Methanol (MeOH)

  • Silica gel for column chromatography

Procedure:

  • In a sealed vial under a nitrogen atmosphere, combine the substituted indole (0.25 mmol), N-protected ethanolamine (0.75 mmol), [Cp*IrCl2]2 (0.00625 mmol), and cesium carbonate (0.275 mmol).

  • Stir the reaction mixture at 150°C for 48 hours.

  • After cooling to room temperature, dissolve the reaction mixture in a 9:1 solution of EtOAc/MeOH.

  • Filter the solution through a silica gel pad to remove inorganic solids.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting residue by flash column chromatography on silica gel to yield the N-protected tryptamine derivative.

Pharmacological Activity

The pharmacological profile of this compound derivatives is largely influenced by the nature of the substituents on the amine and the indole nucleus. A key analog, 6-methoxy-N,N-dimethyltryptamine (6-MeO-DMT), has been studied for its interaction with serotonin receptors.

Serotonin Receptor Binding and Functional Activity

Derivatives of 6-methoxytryptamine are known to act as serotonin receptor modulators. 6-Methoxytryptamine itself is a potent serotonin-norepinephrine-dopamine releasing agent.[4] The N,N-dimethylated analog, 6-MeO-DMT, acts as a serotonin 5-HT2A receptor agonist, similar to its isomers DMT and 5-MeO-DMT.[5] However, unlike its isomers, 6-MeO-DMT does not induce the head-twitch response in animal models, suggesting it may be non-hallucinogenic.[5]

The affinity of these compounds for various serotonin receptor subtypes is a critical determinant of their pharmacological effects. For instance, 6-MeO-DMT exhibits a significantly lower affinity for the 5-HT2A receptor compared to 5-MeO-DMT.[5] The binding affinities of various tryptamine derivatives for serotonin receptors have been investigated, with substitutions on the indole ring and the amine terminus playing a crucial role in modulating receptor selectivity and potency.[6]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for key this compound analogs and related compounds at various serotonin receptors.

Table 1: Serotonin Receptor Binding Affinities (Ki, nM) of Tryptamine Derivatives

Compound5-HT1A5-HT1B5-HT2A5-HT2CReference
Serotonin----[7]
6-Hydroxytryptamine1,5905,89011,5005,500[7]
5-MethoxytryptamineHigh Affinity-High Affinity-
6-MeO-DMTLower affinity than 5-MeO-DMT-12- to 43-fold lower than 5-MeO-DMT-[5]

Table 2: Functional Activity (EC50, nM and Emax, %) of Tryptamine Derivatives at the 5-HT2A Receptor

CompoundEC50 (nM)Emax (%)Reference
6-Methoxytryptamine2,443111[4]

Experimental Protocols

Detailed methodologies for key in vitro pharmacological assays are provided below to enable the characterization of novel this compound derivatives.

Radioligand Binding Assay for Serotonin Receptors

This protocol describes a competitive binding assay to determine the affinity of a test compound for a specific serotonin receptor subtype.

Materials:

  • Cell membranes expressing the serotonin receptor of interest

  • Radioligand specific for the receptor (e.g., [3H]citalopram for SERT, [3H]8-OH-DPAT for 5-HT1A)

  • Test compound (unlabeled)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl)

  • Wash buffer (ice-cold)

  • 96-well microplate

  • Glass fiber filters

  • Cell harvester

  • Scintillation counter and fluid

Procedure:

  • Plate Setup: In a 96-well plate, set up triplicate wells for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + high concentration of a known unlabeled ligand), and test compound binding (membranes + radioligand + serial dilutions of the test compound).

  • Incubation: Add the cell membrane preparation, radioligand, and test compound solutions to the appropriate wells. Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).

  • Harvesting: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity in a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

This assay measures the ability of a compound to modulate the production of cyclic AMP (cAMP), a second messenger, through Gs or Gi-coupled receptors.

Materials:

  • Cells expressing the G-protein coupled receptor of interest

  • Stimulation buffer (e.g., HBSS with HEPES and BSA)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • Forskolin (for Gi-coupled receptors)

  • Test compound

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • Plate reader compatible with the chosen assay kit

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and grow to the desired confluency.

  • Pre-incubation: Wash the cells and pre-incubate with stimulation buffer containing a PDE inhibitor to prevent cAMP degradation.

  • Stimulation: Add serial dilutions of the test compound to the wells. For Gi-coupled receptors, co-stimulate with forskolin to induce a measurable cAMP signal.

  • Incubation: Incubate the plate at room temperature or 37°C for a defined period (e.g., 30 minutes).

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.

  • Data Analysis: Generate a standard curve using known concentrations of cAMP. Plot the measured cAMP concentration against the logarithm of the test compound concentration to create a dose-response curve. Determine the EC50 (for agonists) or IC50 (for antagonists) values.

GTPγS Binding Assay

This functional assay measures the activation of G-protein coupled receptors by quantifying the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor stimulation.

Materials:

  • Cell membranes expressing the GPCR of interest

  • [35S]GTPγS (radiolabeled)

  • Unlabeled GTPγS (for non-specific binding)

  • GDP

  • Test compound (agonist)

  • Assay buffer (containing MgCl2)

  • 96-well filter plate

  • Cell harvester

  • Scintillation counter and fluid

Procedure:

  • Assay Setup: In a 96-well plate, add assay buffer, GDP, and varying concentrations of the test compound. For total binding, add vehicle instead of the test compound. For non-specific binding, add a high concentration of unlabeled GTPγS.

  • Membrane Addition: Add the cell membrane preparation to each well.

  • Initiation: Initiate the reaction by adding [35S]GTPγS to all wells.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes) with gentle shaking.

  • Termination and Filtration: Terminate the assay by rapid filtration through the filter plate using a cell harvester.

  • Washing: Wash the filters with ice-cold wash buffer.

  • Quantification: Dry the filter plate, add scintillation cocktail, and count the radioactivity.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50 and Emax values.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the study of this compound derivatives.

Gs_Gi_Signaling cluster_Gs Gs-Coupled Receptor Signaling cluster_Gi Gi-Coupled Receptor Signaling Agonist_Gs Agonist Receptor_Gs Gs-Coupled Receptor Agonist_Gs->Receptor_Gs Binds G_Protein_Gs Gs Protein Receptor_Gs->G_Protein_Gs Activates AC_Gs Adenylyl Cyclase G_Protein_Gs->AC_Gs Stimulates cAMP cAMP AC_Gs->cAMP Converts ATP_Gs ATP ATP_Gs->AC_Gs PKA Protein Kinase A cAMP->PKA Activates Cellular_Response_Gs Cellular Response PKA->Cellular_Response_Gs Phosphorylates Agonist_Gi Agonist Receptor_Gi Gi-Coupled Receptor Agonist_Gi->Receptor_Gi Binds G_Protein_Gi Gi Protein Receptor_Gi->G_Protein_Gi Activates AC_Gi Adenylyl Cyclase G_Protein_Gi->AC_Gi Inhibits cAMP_inhibition cAMP (Decreased) AC_Gi->cAMP_inhibition ATP_Gi ATP ATP_Gi->AC_Gi Cellular_Response_Gi Cellular Response cAMP_inhibition->Cellular_Response_Gi Modulates

GPCR Signaling Pathways

Radioligand_Binding_Workflow start Start prepare_reagents Prepare Reagents (Membranes, Radioligand, Buffers) start->prepare_reagents setup_plate Set up 96-well Plate (Total, Non-specific, Test Compound) prepare_reagents->setup_plate incubation Incubate to Equilibrium setup_plate->incubation harvesting Harvest and Wash Filters incubation->harvesting counting Liquid Scintillation Counting harvesting->counting analysis Data Analysis (IC50 and Ki Calculation) counting->analysis end End analysis->end

Radioligand Binding Assay Workflow

Tryptamine_Synthesis_Logic cluster_iridium Iridium-Catalyzed Route cluster_henry Henry Reaction Route start 6-Methoxyindole choice Choose Synthetic Route start->choice ir_reaction One-Pot Reductive Alkylation choice->ir_reaction Direct Alkylation henry_step1 Indole-3-carboxaldehyde formation choice->henry_step1 Multi-step ir_reagents N-Protected Ethanolamine, [Cp*IrCl2]2, Cs2CO3 ir_reagents->ir_reaction ir_product N-Protected This compound ir_reaction->ir_product henry_step2 Henry Reaction with Nitroalkane henry_step1->henry_step2 henry_step3 Reduction of Nitrovinyl Group henry_step2->henry_step3 henry_product This compound henry_step3->henry_product

Synthetic Logic for Tryptamine Derivatives

Conclusion

The this compound scaffold provides a promising starting point for the development of novel therapeutic agents, particularly those targeting the serotonergic system. This guide has outlined key synthetic strategies, summarized the known pharmacological properties of representative analogs, and provided detailed experimental protocols to facilitate further investigation. The presented data and methodologies are intended to serve as a valuable resource for researchers dedicated to advancing the understanding and application of this intriguing class of molecules. Further exploration of structure-activity relationships, particularly through systematic modification of the amine substituent and exploration of other indole substitution patterns, is warranted to fully elucidate the therapeutic potential of these compounds.

References

Methodological & Application

Synthesis Protocol for (6-Methoxy-1H-indol-3-yl)methanamine: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of (6-Methoxy-1H-indol-3-yl)methanamine, a valuable building block in medicinal chemistry and drug discovery. The synthesis involves a two-step process starting from commercially available 6-methoxy-1H-indole, followed by formylation and subsequent reductive amination.

Overview of the Synthetic Pathway

The synthesis of this compound is achieved through a reliable two-step sequence. The first step involves the Vilsmeier-Haack formylation of 6-methoxy-1H-indole to produce the intermediate, 6-methoxy-1H-indole-3-carbaldehyde. The subsequent step is the reductive amination of the aldehyde using sodium borohydride and an ammonium salt to yield the target primary amine.

Synthesis_Workflow cluster_step1 Step 1: Vilsmeier-Haack Formylation cluster_step2 Step 2: Reductive Amination 6-Methoxy-1H-indole 6-Methoxy-1H-indole Reagents1 POCl3, DMF 6-Methoxy-1H-indole->Reagents1 Intermediate 6-Methoxy-1H-indole-3-carbaldehyde Reagents1->Intermediate Formylation Reagents2 NH4Cl, NaBH4, Methanol Intermediate->Reagents2 Final_Product This compound Reagents2->Final_Product Reduction

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 6-Methoxy-1H-indole-3-carbaldehyde

Materials:

  • 6-Methoxy-1H-indole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (15 mL).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (1.2 equivalents) to the DMF via the dropping funnel with vigorous stirring.

  • After the addition is complete, stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Dissolve 6-methoxy-1H-indole (1.0 equivalent) in anhydrous DMF (10 mL) and add it dropwise to the Vilsmeier reagent at 0 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice (100 g).

  • Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 6-methoxy-1H-indole-3-carbaldehyde as a solid.

Step 2: Synthesis of this compound

Materials:

  • 6-Methoxy-1H-indole-3-carbaldehyde

  • Ammonium chloride (NH₄Cl)

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Distilled water

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 6-methoxy-1H-indole-3-carbaldehyde (1.0 equivalent) in methanol (20 mL) in a round-bottom flask, add ammonium chloride (5.0 equivalents).

  • Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 equivalents) in small portions to the stirred solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3-4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench the reaction by the slow addition of distilled water (10 mL).

  • Remove the methanol under reduced pressure.

  • Add a saturated solution of sodium bicarbonate (20 mL) to the residue and extract the aqueous layer with dichloromethane (3 x 30 mL).

  • Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to yield the crude this compound.

  • Further purification can be achieved by recrystallization or column chromatography if necessary.

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Purity (%)
6-Methoxy-1H-indole-3-carbaldehydeC₁₀H₉NO₂175.1885-95>98
This compoundC₁₀H₁₂N₂O176.2270-85>97

Characterization Data for this compound:

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.05 (br s, 1H, NH-indole), 7.55 (d, J=8.8 Hz, 1H, Ar-H), 7.05 (s, 1H, Ar-H), 6.90 (d, J=2.4 Hz, 1H, Ar-H), 6.80 (dd, J=8.8, 2.4 Hz, 1H, Ar-H), 4.00 (s, 2H, CH₂), 3.85 (s, 3H, OCH₃), 1.60 (br s, 2H, NH₂).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 156.0, 136.5, 122.8, 122.0, 121.5, 112.0, 110.0, 95.0, 55.8, 35.0.

  • Mass Spectrometry (ESI): m/z 177.1 [M+H]⁺.

Potential Biological Activity and Signaling Pathway

Indoleamine derivatives are known to interact with various receptors in the central nervous system. Structurally related compounds to this compound have shown potent agonist activity at serotonin (5-HT) receptors.[1] The methoxy group at the 6-position of the indole ring can influence the binding affinity and selectivity for different 5-HT receptor subtypes. Activation of these G-protein coupled receptors can initiate a cascade of intracellular signaling events.

Signaling_Pathway Ligand This compound Receptor Serotonin Receptor (e.g., 5-HT1A) Ligand->Receptor Binds and Activates G_Protein Gαi/Gβγ Receptor->G_Protein Activates Effector Adenylyl Cyclase G_Protein->Effector Inhibits Second_Messenger ↓ cAMP Effector->Second_Messenger Downstream_Effect Cellular Response (e.g., Neuronal Inhibition) Second_Messenger->Downstream_Effect Leads to

Caption: Putative signaling pathway of this compound.

The proposed mechanism involves the binding of the compound to a serotonin receptor, leading to the activation of an inhibitory G-protein (Gαi). This, in turn, inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The reduction in cAMP can modulate the activity of downstream protein kinases and ion channels, ultimately leading to a cellular response such as neuronal inhibition. Further research is required to fully elucidate the specific receptor subtypes and downstream signaling pathways modulated by this compound.

References

Application Notes and Protocols for (6-Methoxy-1H-indol-3-yl)methanamine in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(6-Methoxy-1H-indol-3-yl)methanamine is an indole derivative with structural similarities to known serotonin (5-HT) receptor ligands. Due to the limited direct experimental data on this specific compound, these application notes provide a generalized framework for its use in cell culture based on the predicted activity of structurally related 6-methoxyindole compounds as serotonin receptor agonists. The following protocols for cell-based assays are templates that can be adapted to investigate the compound's effects on signal transduction, neuronal cell viability, and differentiation.

Introduction

Indole-based compounds are a significant class of molecules in neuroscience research due to their structural resemblance to the neurotransmitter serotonin. The methoxy group at the 6th position of the indole ring, as seen in this compound, is a common feature in compounds targeting serotonin receptors. It is hypothesized that this compound may act as a ligand for various serotonin receptor subtypes, potentially modulating downstream signaling pathways.

This document outlines protocols for the preparation, handling, and application of this compound in in vitro cell culture experiments. The provided methodologies are intended to serve as a starting point for researchers to characterize the biological activity of this compound.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear a lab coat, safety goggles, and chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or contact with skin and eyes.

  • Storage: Store the compound in a tightly sealed container in a cool, dry place, protected from light. For long-term storage, -20°C is recommended.

Preparation of Stock Solutions

The solubility of this compound in aqueous media may be limited.[3] Therefore, preparing a concentrated stock solution in an organic solvent is recommended.

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of indole derivatives for cell culture experiments.

  • Stock Solution Preparation (e.g., 10 mM):

    • Weigh out a precise amount of this compound powder (Molecular Weight: 176.22 g/mol ).

    • Dissolve the powder in an appropriate volume of sterile DMSO to achieve a 10 mM concentration. For example, dissolve 1.76 mg in 1 mL of DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

Note: The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.

Predicted Biological Activity and Signaling Pathways

Based on the structure of this compound, it is predicted to interact with serotonin (5-HT) receptors. 6-Methoxyindole derivatives have shown affinity for several 5-HT receptor subtypes. The activation of these G-protein coupled receptors (GPCRs) can initiate various downstream signaling cascades.

  • 5-HT1A Receptor Signaling: Activation of 5-HT1A receptors, which are coupled to Gi/o proteins, typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4]

  • 5-HT2A/2C Receptor Signaling: Activation of 5-HT2A or 5-HT2C receptors, coupled to Gq/11 proteins, stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium concentration ([Ca2+]).[5][6]

The following diagrams illustrate these predicted signaling pathways.

digraph "5HT1A_Signaling_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=normal, penwidth=1.5];
Predicted 5-HT1A Receptor Signaling Pathway. This diagram illustrates the potential inhibitory effect on cAMP production following receptor activation.
digraph "5HT2A_Signaling_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=normal, penwidth=1.5];
Predicted 5-HT2A/2C Receptor Signaling Pathway. This diagram shows the potential activation of the PLC pathway leading to increased intracellular calcium.

Experimental Protocols

The following are generalized protocols for assessing the activity of this compound in cell culture. It is recommended to perform dose-response experiments to determine the optimal concentration range.

Cell Culture

Neuronal cell lines such as SH-SY5Y (human neuroblastoma) and PC12 (rat pheochromocytoma) are suitable models for studying the effects of neuroactive compounds.[7][8]

  • Culture Medium: Use the recommended medium for the specific cell line (e.g., DMEM/F12 for SH-SY5Y, RPMI-1640 for PC12), supplemented with fetal bovine serum (FBS) and penicillin-streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Differentiation (Optional): For a more neuron-like phenotype, cells can be differentiated. For example, treat SH-SY5Y cells with retinoic acid or PC12 cells with nerve growth factor (NGF).

Cell Viability Assay (MTT Assay)

This assay determines the effect of the compound on cell viability and proliferation.

  • Materials:

    • 96-well cell culture plates

    • Differentiated or undifferentiated neuronal cells

    • This compound stock solution

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

    • Plate reader

  • Protocol:

    • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in culture medium from the stock solution. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control.

    • Replace the medium in the wells with the prepared compound dilutions.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a plate reader.

    • Calculate cell viability as a percentage relative to the control.

Intracellular Calcium Mobilization Assay

This assay is suitable for investigating the activation of Gq-coupled receptors like 5-HT2A/2C.[5][6]

  • Materials:

    • Cells expressing the target serotonin receptor (e.g., HEK293 cells transfected with the 5-HT2A receptor).

    • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • This compound stock solution.

    • Fluorometric plate reader or fluorescence microscope.

  • Protocol:

    • Seed cells in a black, clear-bottom 96-well plate.

    • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

    • Wash the cells to remove excess dye.

    • Prepare dilutions of the compound in a suitable buffer.

    • Use a fluorometric imaging plate reader to measure the baseline fluorescence.

    • Add the compound dilutions to the wells and immediately begin recording the change in fluorescence over time.

    • The increase in fluorescence intensity corresponds to an increase in intracellular calcium.

cAMP Inhibition Assay

This assay is used to assess the activation of Gi-coupled receptors such as 5-HT1A.[4]

  • Materials:

    • Cells expressing the target serotonin receptor (e.g., CHO or HEK293 cells transfected with the 5-HT1A receptor).

    • Forskolin (an adenylyl cyclase activator).

    • This compound stock solution.

    • cAMP detection kit (e.g., HTRF, ELISA, or LANCE).

  • Protocol:

    • Seed cells in a suitable microplate.

    • Pre-incubate the cells with various concentrations of this compound.

    • Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

    • Incubate for the recommended time.

    • Lyse the cells and measure the intracellular cAMP levels using a cAMP detection kit according to the manufacturer's protocol.

    • A decrease in cAMP levels in the presence of the compound indicates activation of a Gi-coupled receptor.

Data Presentation and Analysis

Summarize quantitative data from dose-response experiments in tables for clear comparison.

Table 1: Hypothetical Data for Cell Viability (MTT Assay)

Concentration (µM)% Viability (Mean ± SD)
0 (Control)100 ± 5.2
0.198.6 ± 4.8
195.3 ± 6.1
1089.7 ± 5.5
5075.4 ± 7.3
10052.1 ± 8.0

Table 2: Hypothetical Data for Functional Assays

AssayParameterValue (Mean ± SD)
Calcium MobilizationEC₅₀ (nM)150 ± 25
cAMP InhibitionIC₅₀ (nM)75 ± 12

Note: The above data are for illustrative purposes only and do not represent actual experimental results.

Experimental Workflow Diagram

The following diagram outlines a general workflow for characterizing the biological activity of this compound in cell culture.

digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=normal, penwidth=1.5];
General experimental workflow for in vitro characterization.

Conclusion

The provided application notes and protocols offer a comprehensive guide for researchers to begin investigating the effects of this compound in cell culture. While the specific biological activity of this compound is not yet well-defined in the literature, its structural characteristics suggest a potential role as a serotonin receptor modulator. The outlined experiments will enable the elucidation of its pharmacological profile, including its effects on cell viability and its engagement with specific signaling pathways. Researchers are encouraged to adapt and optimize these protocols for their specific cell models and experimental questions.

References

Application Notes and Protocols for (6-Methoxy-1H-indol-3-yl)methanamine in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for (6-Methoxy-1H-indol-3-yl)methanamine is limited in publicly available literature. The following application notes and protocols are based on the pharmacological profile of structurally related tryptamine derivatives, particularly 6-methoxytryptamine (6-MeO-T), to provide a framework for investigating its potential applications in neuroscience research.

Introduction

This compound is a tryptamine derivative with a chemical structure suggestive of interactions with the central nervous system. Its indole core, substituted with a methoxy group at the 6-position and a methanamine at the 3-position, positions it as an analogue of the neurotransmitter serotonin and other neuroactive tryptamines. Based on the known activities of similar compounds, this compound is a compelling candidate for investigation in several areas of neuroscience, primarily related to the modulation of monoaminergic systems.

Potential Applications in Neuroscience Research

The structural similarity to 6-methoxytryptamine suggests that this compound could function as a monoamine releasing agent and a serotonin receptor modulator.[1][2] This profile indicates potential utility in the following research areas:

  • Investigating Monoamine Release Mechanisms: As a potential serotonin-norepinephrine-dopamine releasing agent (SNDRA), this compound can be used as a tool to study the mechanisms of neurotransmitter release from presynaptic terminals.[1]

  • Modulation of Serotonergic Pathways: With predicted activity at serotonin receptors, it can be employed to explore the role of specific receptor subtypes, such as the 5-HT2A receptor, in various physiological and pathological processes.[1][3]

  • Probing Neuroplasticity: Psychedelic compounds, many of which are tryptamine derivatives, have been shown to promote structural and functional neural plasticity.[4] This compound could be investigated for similar psychoplastogenic effects.

  • Preclinical Models of Neuropsychiatric Disorders: Given the involvement of the serotonergic system in mood and cognition, this compound could be used in animal models to study conditions like depression and anxiety.[3][5]

Quantitative Data for Structurally Related Compounds

The following table summarizes the pharmacological data for 6-methoxytryptamine, a close structural analogue of this compound. These values can serve as a preliminary guide for designing experiments.

ParameterValueTarget/SystemSpeciesReference
EC₅₀ (Serotonin Release) 53.8 nMSerotonin Transporter (SERT)Rat brain synaptosomes[1]
EC₅₀ (Dopamine Release) 113 nMDopamine Transporter (DAT)Rat brain synaptosomes[1]
EC₅₀ (Norepinephrine Release) 465 nMNorepinephrine Transporter (NET)Rat brain synaptosomes[1]
EC₅₀ (5-HT2A Receptor Agonism) 2,443 nM5-HT2A Receptor-[1]
Eₘₐₓ (5-HT2A Receptor Agonism) 111%5-HT2A Receptor-[1]

Experimental Protocols

Herein are detailed protocols for the initial characterization of this compound's activity at serotonin receptors.

Protocol 1: In Vitro 5-HT2A Receptor Activation Assay (Calcium Flux)

This assay determines the agonist activity of the compound at the 5-HT2A receptor by measuring intracellular calcium mobilization.[6][7]

Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound at the human 5-HT2A receptor.

Materials:

  • HEK293 cells stably expressing the human 5-HT2A receptor.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • This compound and reference compounds (e.g., Serotonin as a full agonist, Ketanserin as an antagonist).

  • 384-well black, clear-bottom microplates.

  • Fluorescent plate reader with automated injection capabilities.

Methodology:

  • Cell Culture and Plating:

    • Culture the 5-HT2A-expressing HEK293 cells according to standard protocols.

    • Seed the cells into 384-well plates at a suitable density and allow them to adhere overnight.

  • Compound Preparation:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in assay buffer to create a concentration range for testing.

  • Dye Loading:

    • Remove the culture medium from the wells.

    • Add the calcium-sensitive dye solution to the cells and incubate as per the manufacturer's instructions (typically 30-60 minutes at 37°C).

  • Calcium Flux Measurement:

    • Place the plate in the fluorescent plate reader.

    • Set the reader to measure fluorescence at appropriate excitation and emission wavelengths for the chosen dye.

    • Establish a baseline fluorescence reading.

    • Use the automated injector to add the different concentrations of this compound or reference compounds to the wells.

    • Immediately begin recording the change in fluorescence over time.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) for each well.

    • Normalize the data to the response of the vehicle control and the maximal response of the reference agonist (Serotonin).

    • Plot the normalized response against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture Culture 5-HT2A Expressing Cells Seed_Cells Seed Cells into 384-well Plate Cell_Culture->Seed_Cells Dye_Loading Load Cells with Calcium-sensitive Dye Compound_Dilution Prepare Serial Dilutions of Test Compound Measure_Baseline Measure Baseline Fluorescence Dye_Loading->Measure_Baseline Add_Compound Add Compound to Wells Measure_Baseline->Add_Compound Record_Fluorescence Record Fluorescence Change Add_Compound->Record_Fluorescence Calculate_Response Calculate and Normalize Fluorescence Response Record_Fluorescence->Calculate_Response Plot_Data Plot Dose-Response Curve Calculate_Response->Plot_Data Determine_Parameters Determine EC50 and Emax Plot_Data->Determine_Parameters

Workflow for the in vitro 5-HT2A Calcium Flux Assay.
Protocol 2: In Vitro Monoamine Transporter Release Assay

This protocol assesses the ability of this compound to induce the release of serotonin, dopamine, and norepinephrine from rat brain synaptosomes.

Objective: To determine the potency (EC₅₀) of this compound to induce monoamine release via SERT, DAT, and NET.

Materials:

  • Rat brain tissue (striatum for dopamine, hippocampus for serotonin and norepinephrine).

  • Synaptosome preparation buffers.

  • Radiolabeled neurotransmitters (e.g., [³H]Serotonin, [³H]Dopamine, [³H]Norepinephrine).

  • This compound and reference releasing agents (e.g., p-Chloroamphetamine for SERT, Amphetamine for DAT, Fenfluramine for NET).

  • Scintillation vials and liquid scintillation cocktail.

  • Liquid scintillation counter.

Methodology:

  • Synaptosome Preparation:

    • Isolate and prepare synaptosomes from the specified rat brain regions using standard differential centrifugation techniques.

  • Neurotransmitter Loading:

    • Incubate the prepared synaptosomes with the respective [³H]-labeled neurotransmitter to allow for uptake.

  • Release Assay:

    • Wash the loaded synaptosomes to remove excess radiolabel.

    • Resuspend the synaptosomes in assay buffer.

    • Add varying concentrations of this compound or reference compounds to the synaptosome suspension.

    • Incubate for a short period (e.g., 10-30 minutes) at 37°C to allow for neurotransmitter release.

    • Terminate the release by rapid filtration or centrifugation to separate the synaptosomes from the supernatant.

  • Quantification:

    • Measure the radioactivity in the supernatant (released neurotransmitter) and the pellet (retained neurotransmitter) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of neurotransmitter release for each concentration of the test compound.

    • Normalize the data to the basal release (vehicle control) and the maximum release induced by a reference compound.

    • Plot the percentage of release against the logarithm of the compound concentration.

    • Fit the data to a dose-response curve to determine the EC₅₀ value for each monoamine transporter.

G cluster_prep Preparation cluster_assay Release Assay cluster_analysis Quantification & Analysis Prepare_Synaptosomes Prepare Synaptosomes from Rat Brain Load_Neurotransmitters Load with [3H]-labeled Neurotransmitters Prepare_Synaptosomes->Load_Neurotransmitters Wash_Synaptosomes Wash to Remove Excess Radiolabel Load_Neurotransmitters->Wash_Synaptosomes Incubate_Compound Incubate with Test Compound Wash_Synaptosomes->Incubate_Compound Separate Separate Supernatant and Pellet Incubate_Compound->Separate Measure_Radioactivity Measure Radioactivity in Supernatant Separate->Measure_Radioactivity Calculate_Release Calculate % Release Measure_Radioactivity->Calculate_Release Plot_Curve Plot Dose-Response Curve Calculate_Release->Plot_Curve Determine_EC50 Determine EC50 Plot_Curve->Determine_EC50

Workflow for the in vitro Monoamine Release Assay.

Signaling Pathway

Activation of the 5-HT2A receptor, a Gq/11-coupled G-protein coupled receptor (GPCR), by an agonist like this compound is expected to initiate the following signaling cascade:

G Agonist This compound Receptor 5-HT2A Receptor Agonist->Receptor G_Protein Gq/11 Receptor->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates IP3 IP3 PLC->IP3 cleaves PIP2 into DAG DAG PLC->DAG PIP2 PIP2 Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Response Downstream Cellular Responses Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

Canonical 5-HT2A Receptor Signaling Pathway.

These application notes and protocols provide a starting point for the systematic investigation of this compound in a neuroscience research setting. Researchers should adapt and optimize these methods based on their specific experimental goals and available resources.

References

Application Notes and Protocols for In Vivo Studies with (6-Methoxy-1H-indol-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive framework for conducting preclinical in vivo studies on the novel compound (6-Methoxy-1H-indol-3-yl)methanamine. Due to the limited availability of published in vivo data for this specific molecule, this document presents a series of detailed, adaptable protocols based on established methodologies for characterizing novel psychoactive compounds, particularly those with an indoleamine scaffold suggestive of potential neurological activity. The provided experimental designs cover essential preliminary assessments, pharmacokinetic profiling, safety and toxicology evaluations, and initial behavioral screening. All quantitative data are presented in structured tables, and experimental workflows and a hypothesized signaling pathway are visualized using high-contrast diagrams in the DOT language.

Compound Profile: this compound

This compound is a tryptamine derivative.[1][2][3] Tryptamines are a class of compounds known to interact with various receptors in the central nervous system, most notably serotonin (5-HT) receptors. The methoxy group at the 6-position may influence its binding affinity, selectivity, and metabolic stability compared to unsubstituted tryptamines.

PropertyValueSource
Chemical Formula C10H12N2O
CAS Number 887582-58-3[4]
Molecular Weight 176.22 g/mol N/A
Structure Indoleamine[3]

Hypothesized Mechanism of Action and Signaling Pathway

Based on its structural similarity to serotonin and other psychoactive tryptamines, it is hypothesized that this compound may act as an agonist at serotonergic receptors, such as the 5-HT2A receptor. Activation of this G-protein coupled receptor (GPCR) can initiate a signaling cascade involving phospholipase C (PLC) and subsequent downstream effectors.

Hypothesized 5-HT2A Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Compound This compound Receptor 5-HT2A Receptor (GPCR) Compound->Receptor Binds and Activates G_protein Gq/11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylates Targets Ca_release->Cellular_Response Modulates Pharmacokinetic Study Workflow start Acclimatize Animals dosing Administer Compound (IV and PO cohorts) start->dosing sampling Serial Blood Sampling (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24h) dosing->sampling processing Plasma Isolation sampling->processing analysis LC-MS/MS Analysis of Compound Concentration processing->analysis calculation Pharmacokinetic Modeling analysis->calculation end Determine Key PK Parameters calculation->end Acute Toxicity Study Workflow start Acclimatize Animals groups Assign Dose Escalation Cohorts (e.g., 10, 30, 100 mg/kg) + Vehicle start->groups dosing Single Dose Administration (e.g., Intraperitoneal) groups->dosing observation Monitor for Clinical Signs (e.g., behavior, posture, mortality) for 14 days dosing->observation measurements Record Body Weight (Day 0, 7, 14) observation->measurements necropsy Gross Necropsy at Study End measurements->necropsy end Determine MTD & LD50 (if applicable) necropsy->end

References

Application Notes and Protocols for (6-Methoxy-1H-indol-3-yl)methanamine in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the dosage calculation and experimental application of (6-Methoxy-1H-indol-3-yl)methanamine, also known as 5-Methoxy-α-methyltryptamine (5-MeO-AMT), in preclinical animal models. The protocols and data presented are intended to facilitate the design and execution of studies investigating the pharmacological effects of this compound.

Compound Information

Systematic Name This compound
Common Synonym 5-Methoxy-α-methyltryptamine (5-MeO-AMT)
Molecular Formula C₁₂H₁₆N₂O
Mechanism of Action Primarily a serotonin 5-HT₂A receptor agonist.[1][2]

Dosage and Administration in Animal Models

The following table summarizes reported dosages of 5-MeO-AMT used in mice, a common animal model for studying its psychoactive and behavioral effects. The primary route of administration for these types of studies is intraperitoneal (i.p.).

Animal Model Strain Dosage Range (mg/kg) Route of Administration Observed Effects Reference
MouseC57BL/6J0.3, 1, 3, 10Intraperitoneal (i.p.)Induction of head-twitch response (HTR), a behavioral proxy for hallucinogenic effects.[1]
MouseNot SpecifiedNot SpecifiedIntraperitoneal (i.p.)Inhibition of locomotor activity and induction of head-twitch response (HTR).[3][4]

Experimental Protocols

Preparation of Dosing Solution

Materials:

  • This compound (5-MeO-AMT) powder

  • Sterile saline solution (0.9% NaCl)

  • Vortex mixer

  • Sterile syringes and needles

Procedure:

  • Calculate the required amount of 5-MeO-AMT based on the desired dose and the weight of the animals.

  • Dissolve the 5-MeO-AMT powder in sterile saline solution to the desired final concentration.

  • Vortex the solution thoroughly to ensure complete dissolution.

  • Prepare fresh on the day of the experiment.

Animal Handling and Administration

Animals:

  • Male C57BL/6J mice are a commonly used strain for behavioral studies with this compound.[1]

  • Animals should be acclimatized to the laboratory environment for at least one week prior to the experiment.

  • House animals under standard conditions (12:12 h light:dark cycle, controlled temperature and humidity) with ad libitum access to food and water.

Procedure for Intraperitoneal (i.p.) Injection:

  • Gently restrain the mouse by scruffing the neck to expose the abdomen.

  • Tilt the mouse's head downwards at a slight angle.

  • Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent puncture of the bladder or cecum.

  • Inject the calculated volume of the 5-MeO-AMT solution.

  • Return the mouse to its home cage or the observation chamber.

Behavioral Assessment: Head-Twitch Response (HTR)

The head-twitch response (HTR) is a rapid, involuntary rotational movement of the head and is a widely accepted behavioral model for screening 5-HT₂A receptor agonists.[1]

Procedure:

  • Administer the desired dose of 5-MeO-AMT or vehicle control to the mice.

  • Immediately place the mouse in an individual observation chamber.

  • Record the number of head twitches over a defined period, typically starting immediately after injection and continuing for 30-60 minutes.

  • A trained observer, blind to the experimental conditions, should perform the counting.

Signaling Pathway and Experimental Workflow

The primary mechanism of action for 5-MeO-AMT involves the activation of the serotonin 5-HT₂A receptor. This activation can lead to downstream signaling cascades, including the phosphorylation of protein kinase C gamma (PKC-γ) in the prefrontal cortex.[1]

G cluster_0 Experimental Workflow cluster_1 Signaling Pathway drug_prep 5-MeO-AMT Solution Preparation animal_admin Intraperitoneal Administration drug_prep->animal_admin behavioral_obs Behavioral Observation (Head-Twitch Response) animal_admin->behavioral_obs five_meo_amt 5-MeO-AMT animal_admin->five_meo_amt data_analysis Data Analysis behavioral_obs->data_analysis five_ht2a 5-HT2A Receptor five_meo_amt->five_ht2a Agonist pkc PKC-γ Phosphorylation five_ht2a->pkc Activation htr Head-Twitch Response pkc->htr Induction

Caption: Workflow from drug preparation to behavioral analysis and the associated signaling pathway of 5-MeO-AMT.

Disclaimer: The information provided is for research purposes only and is not intended for human or veterinary use. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. Researchers should conduct a thorough literature review and risk assessment before using this compound.

References

Application Notes and Protocols for the Analytical Detection of (6-Methoxy-1H-indol-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analytical detection and quantification of (6-Methoxy-1H-indol-3-yl)methanamine, a tryptamine derivative of interest in neuroscience and pharmacological research. The methodologies outlined below leverage modern chromatographic and mass spectrometric techniques to ensure high sensitivity and selectivity.

Introduction

This compound, also known as 6-methoxytryptamine, belongs to the tryptamine class of monoamine alkaloids. Accurate and reliable quantification of this compound in various biological and chemical matrices is essential for pharmacokinetic, metabolism, and toxicology studies. The following protocols describe validated methods using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which are the gold standards for the analysis of such analytes.[1][2]

Analytical Methods Overview

Two primary analytical techniques are detailed for the determination of this compound:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A robust and highly sensitive method, particularly suitable for volatile and thermally stable compounds. Derivatization is often employed to improve the chromatographic properties of the analyte.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers exceptional sensitivity and selectivity for a wide range of compounds, including those that are non-volatile or thermally labile. It is the preferred method for analyzing complex biological matrices.[1]

The selection of the appropriate technique will depend on the specific requirements of the study, including the nature of the sample matrix, the required limit of detection, and the available instrumentation.

Quantitative Data Summary

The following tables summarize the typical quantitative performance data for the analytical methods described. These values are based on studies of closely related tryptamine analogs, such as 5-methoxytryptamine and 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT), and serve as a reference for the expected performance for this compound. Method validation for the specific analyte is required to establish definitive performance characteristics.

Table 1: Representative Quantitative Data for GC-MS Analysis of Methoxytryptamines

ParameterRepresentative Value
Limit of Detection (LOD)1 - 10 pg on-column
Limit of Quantification (LOQ)5 - 50 pg on-column
Linearity (r²)> 0.99
Recovery85 - 110%
Precision (RSD%)< 15%

Table 2: Representative Quantitative Data for LC-MS/MS Analysis of Methoxytryptamines [2]

ParameterRepresentative Value
Limit of Detection (LOD)0.1 - 1.0 ng/mL
Limit of Quantification (LOQ)0.5 - 5.0 ng/mL
Linearity (r²)> 0.995
Recovery90 - 115%
Precision (RSD%)< 10%

Experimental Protocols

Protocol 1: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from established methods for the analysis of methoxytryptamines in biological samples.[3]

1. Sample Preparation (Derivatization)

  • Objective: To increase the volatility and thermal stability of this compound for GC analysis.

  • Reagents:

    • Pentafluoropropionic anhydride (PFPA)

    • Ethyl acetate

    • Internal Standard (e.g., deuterated 6-methoxytryptamine)

  • Procedure:

    • To 100 µL of sample (e.g., plasma extract, tissue homogenate), add the internal standard.

    • Extract the analyte using a suitable organic solvent such as chloroform.

    • Evaporate the organic extract to dryness under a gentle stream of nitrogen.

    • Add 50 µL of ethyl acetate and 50 µL of PFPA to the dried residue.

    • Cap the vial and heat at 70°C for 20 minutes.

    • Evaporate the excess reagent and solvent under nitrogen.

    • Reconstitute the residue in 50 µL of ethyl acetate for GC-MS injection.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: 20°C/min to 300°C.

    • Hold: 5 minutes at 300°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized analyte and internal standard.

Protocol 2: Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is based on a validated method for the quantification of tryptamine analogs in plasma.[1][2]

1. Sample Preparation (Protein Precipitation)

  • Objective: To remove proteins from biological samples that can interfere with the analysis.

  • Reagents:

    • Acetonitrile (LC-MS grade)

    • Internal Standard (e.g., deuterated 6-methoxytryptamine)

  • Procedure:

    • Pipette 100 µL of plasma or serum sample into a microcentrifuge tube.

    • Add the internal standard.

    • Add 300 µL of cold acetonitrile to precipitate proteins.

    • Vortex the mixture for 30 seconds.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: Shimadzu Nexera X2 UHPLC system or equivalent.

  • Mass Spectrometer: SCIEX QTRAP 6500+ system or equivalent.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-5% B

    • 6.1-8 min: 5% B

  • Ion Source: Electrospray Ionization (ESI), positive mode.

  • Ion Source Temperature: 500°C.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor-product ion transitions for this compound and the internal standard need to be determined by direct infusion.

Visualizations

GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample (e.g., Plasma) Add_IS Add Internal Standard Sample->Add_IS Extract Solvent Extraction Add_IS->Extract Evaporate1 Evaporate to Dryness Extract->Evaporate1 Derivatize Derivatization (PFPA) Evaporate1->Derivatize Evaporate2 Evaporate Reagent Derivatize->Evaporate2 Reconstitute Reconstitute in Solvent Evaporate2->Reconstitute Inject Inject into GC-MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Ionize Electron Ionization (EI) Separate->Ionize Detect Mass Detection (SIM) Ionize->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification Integrate->Quantify

Caption: Workflow for GC-MS analysis.

LC-MS/MS Experimental Workflow

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample (e.g., Plasma) Add_IS Add Internal Standard Sample->Add_IS Precipitate Protein Precipitation Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Collect Collect Supernatant Centrifuge->Collect Inject Inject into LC-MS/MS Collect->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Fragment Collision-Induced Dissociation Ionize->Fragment Detect Mass Detection (MRM) Fragment->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification Integrate->Quantify

Caption: Workflow for LC-MS/MS analysis.

References

Application Note: A Stability-Indicating HPLC Method for the Analysis of (6-Methoxy-1H-indol-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of (6-Methoxy-1H-indol-3-yl)methanamine. The method is suitable for the determination of purity and for monitoring the stability of the compound in drug development and quality control settings. The developed isocratic method utilizes a C18 stationary phase with a mobile phase consisting of a phosphate buffer and acetonitrile, offering excellent peak shape and resolution. The method was developed based on the physicochemical properties of the analyte and related tryptamine analogs.

Introduction

This compound, also known as 6-methoxytryptamine, is a tryptamine derivative with potential applications in neuropharmacology due to its structural similarity to serotonin.[1] As with any active pharmaceutical ingredient (API), a reliable and validated analytical method is crucial for ensuring its quality, purity, and stability throughout the drug development process. High-performance liquid chromatography (HPLC) is the predominant technique for this purpose, offering high resolution, sensitivity, and reproducibility.

This application note details the development of a stability-indicating HPLC method, capable of separating this compound from its potential degradation products and process-related impurities.

Experimental

Instrumentation and Consumables
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good retention and separation.

  • Chemicals:

    • This compound reference standard

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Potassium dihydrogen phosphate (analytical grade)

    • Orthophosphoric acid (analytical grade)

    • Water (HPLC grade)

Chromatographic Conditions

Based on methods for similar tryptamine compounds, the following starting conditions are proposed.[2][3]

ParameterRecommended Condition
Stationary Phase C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase 20 mM Potassium Dihydrogen Phosphate (pH 3.0) : Acetonitrile (70:30, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 280 nm
Run Time 20 minutes

Note: The UV absorption maxima for the closely related tryptamine are 220 nm and 280 nm.[4] A wavelength of 280 nm is chosen to minimize interference from common solvents and to provide good sensitivity for the indole chromophore.

Method Development and Protocol

The development of a robust and reliable HPLC method involves a systematic approach. The following protocol outlines the key steps for establishing the final method parameters.

Analyte Physicochemical Properties and Solubility

Understanding the properties of this compound is the first step. It is a primary amine and, like other tryptamines, is expected to be basic. The predicted logP of the related 5-methoxytryptamine is between 0.5 and 1.41, suggesting it is a relatively polar compound.[5] The methoxy group may slightly increase its hydrophobicity compared to tryptamine. The compound is soluble in methanol and water, especially at acidic pH.

Initial Scouting and Optimization
  • Column Selection: A standard C18 column is a good starting point for reversed-phase chromatography. For highly polar compounds, an aqueous-stable C18 (AQ-type) column can provide better retention and prevent phase collapse in highly aqueous mobile phases.[6]

  • Mobile Phase Selection:

    • Organic Modifier: Acetonitrile and methanol are common choices. Acetonitrile often provides better peak shape and lower backpressure.

    • Aqueous Phase & pH: Due to the basic nature of the amine, an acidic mobile phase (pH 2.5-4.0) is recommended to ensure the analyte is in its protonated form, leading to better peak shape and retention on a C18 column. Buffers such as phosphate or formate are suitable. Formic acid or trifluoroacetic acid (TFA) at low concentrations (e.g., 0.1%) can also be used, especially for MS compatibility.[6][7]

  • Detection Wavelength: A photodiode array (PDA) detector should be used to determine the UV absorption maximum of this compound. Based on the indole structure, a maximum is expected around 280 nm.[2][4]

Forced Degradation Studies (Stability-Indicating Aspect)

To ensure the method is stability-indicating, forced degradation studies must be performed.[8][9][10][11] This involves subjecting a solution of this compound to various stress conditions to generate potential degradation products. The HPLC method must be able to separate the intact drug from these degradants.

Protocol for Forced Degradation:

  • Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or water).

  • Subject the solutions to the following stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid drug at 105 °C for 24 hours.

    • Photolytic Degradation: Expose a solution to UV light (e.g., 254 nm) for 24 hours.

  • Analyze the stressed samples by the developed HPLC method. The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the main analyte peak.

Method Validation

Once the final method is established, it should be validated according to ICH guidelines. Key validation parameters include:

  • Specificity: Assessed during forced degradation studies.

  • Linearity: A minimum of five concentrations over the expected working range.

  • Accuracy: Determined by recovery studies of spiked samples.

  • Precision: Assessed at the repeatability (intra-day) and intermediate precision (inter-day) levels.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined experimentally.

  • Robustness: Small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature) are made to assess the method's reliability.

Data Presentation

The following table summarizes the proposed HPLC method parameters:

ParameterValueJustification
Column C18, 250 mm x 4.6 mm, 5 µmStandard for reversed-phase separation of small molecules.
Mobile Phase A 20 mM KH₂PO₄, pH 3.0 (adjusted with H₃PO₄)Acidic pH ensures protonation of the amine for good peak shape.
Mobile Phase B AcetonitrileCommon organic modifier providing good selectivity.
Elution Mode Isocratic (70% A, 30% B)Simple, robust, and suitable for purity analysis.
Flow Rate 1.0 mL/minTypical flow rate for a 4.6 mm ID column.
Temperature 30 °CProvides reproducible retention times.
Detection UV at 280 nmGood sensitivity for the indole chromophore.[2][4]
Injection Volume 10 µLStandard volume for analytical HPLC.

Visualizations

HPLC_Method_Development_Workflow cluster_0 Phase 1: Initial Development cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Stability-Indicating Assessment cluster_3 Phase 4: Validation & Finalization A Define Analytical Target Profile (Purity, Stability) B Physicochemical Characterization (pKa, logP, Solubility) A->B C Select Column & Mobile Phase (C18, ACN/MeOH, Acidic Buffer) B->C D Determine Detection Wavelength (PDA Scan, ~280 nm) C->D E Scouting Runs (Gradient & Isocratic) D->E F Optimize Mobile Phase (% Organic, pH, Buffer Strength) E->F G Optimize Flow Rate & Temperature F->G H Forced Degradation Studies (Acid, Base, Peroxide, Heat, Light) G->H I Assess Peak Purity & Resolution H->I J Refine Method if Necessary I->J K Method Validation (ICH) (Linearity, Accuracy, Precision, etc.) J->K L Finalize Method Protocol K->L M System Suitability Testing L->M

Caption: Workflow for HPLC Method Development.

Conclusion

The proposed HPLC method provides a reliable and robust starting point for the quantitative analysis of this compound. By following the detailed protocol for method development, optimization, and validation, researchers, scientists, and drug development professionals can establish a stability-indicating method suitable for quality control and regulatory submissions. The use of a standard C18 column and a simple isocratic mobile phase makes this method easily transferable between laboratories.

References

Application Notes and Protocols for the Purification of Crude (6-Methoxy-1H-indol-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of crude (6-Methoxy-1H-indol-3-yl)methanamine, a key intermediate in the synthesis of various biologically active compounds. The purity of this compound is critical for obtaining reliable results in research and for the development of pharmaceutical agents. The following sections describe three common and effective purification techniques: acid-base extraction, column chromatography, and recrystallization.

Purification Technique Overview

The choice of purification method for this compound depends on the nature and quantity of impurities present in the crude material. A combination of these techniques is often employed to achieve high purity.

  • Acid-Base Extraction: This technique is highly effective for separating the basic this compound from acidic and neutral impurities. It relies on the differential solubility of the amine and its protonated form in organic and aqueous phases.

  • Column Chromatography: This method separates compounds based on their differential adsorption onto a stationary phase. It is particularly useful for removing impurities with similar polarity to the desired product.

  • Recrystallization: This is a final polishing step to obtain a highly crystalline and pure product. It relies on the principle that the desired compound is more soluble in a hot solvent than in a cold solvent, while impurities remain in solution upon cooling.

Experimental Protocols

Acid-Base Extraction

This protocol describes the separation of this compound from non-basic impurities.

Materials:

  • Crude this compound

  • Diethyl ether (or other suitable organic solvent like dichloromethane)

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • pH paper or pH meter

Procedure:

  • Dissolution: Dissolve the crude this compound in diethyl ether.

  • Acidic Extraction: Transfer the ether solution to a separatory funnel and add an equal volume of 1 M HCl. Shake the funnel vigorously, venting frequently. Allow the layers to separate. The protonated amine will move to the aqueous layer.

  • Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with 1 M HCl to ensure complete transfer of the amine.

  • Washing (Organic Layer): The remaining organic layer, containing neutral impurities, can be washed with brine, dried over anhydrous Na₂SO₄, and the solvent evaporated to isolate these impurities if desired.

  • Basification: Combine the acidic aqueous extracts and cool them in an ice bath. Slowly add 1 M NaOH while stirring until the solution is basic (pH > 10), which will precipitate the free amine.

  • Back Extraction: Extract the basified aqueous solution with three portions of fresh diethyl ether. The purified amine will now be in the organic phase.

  • Drying and Evaporation: Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄. Filter off the drying agent and evaporate the solvent under reduced pressure to yield the purified this compound.

Column Chromatography

This protocol is suitable for removing impurities that are not effectively separated by acid-base extraction.

Materials:

  • Partially purified this compound

  • Silica gel (60-120 mesh)

  • Hexane

  • Ethyl acetate

  • Methanol

  • Triethylamine

  • Chromatography column

  • Beakers, flasks, and test tubes

Procedure:

  • Column Packing: Prepare a slurry of silica gel in hexane and pour it into the chromatography column. Allow the silica to settle, ensuring a level surface, and drain the excess solvent to the top of the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and adsorb it onto a small amount of silica gel. Carefully add the dried, adsorbed sample to the top of the column.

  • Elution: Begin elution with a non-polar solvent system (e.g., hexane:ethyl acetate, 9:1) and gradually increase the polarity (e.g., to 100% ethyl acetate, then ethyl acetate:methanol with 1% triethylamine). The triethylamine is added to prevent tailing of the amine on the acidic silica gel.

  • Fraction Collection: Collect fractions in test tubes and monitor the separation using Thin Layer Chromatography (TLC).

  • Isolation: Combine the fractions containing the pure product, as identified by TLC, and evaporate the solvent under reduced pressure to obtain the purified this compound.

Recrystallization

This protocol is used as a final step to obtain a highly pure, crystalline product.[1]

Materials:

  • Purified this compound

  • Ethanol (or other suitable solvent)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

Procedure:

  • Dissolution: Place the purified amine in an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve it completely.[1]

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[1]

  • Filtration: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Data Presentation

The following table summarizes representative quantitative data for the purification of crude this compound.

Purification StepStarting Mass (g)Final Mass (g)Yield (%)Purity (by HPLC, %)
Crude Material10.0--85
After Acid-Base Extraction10.08.28295
After Column Chromatography8.27.085>98
After Recrystallization7.06.593>99.5
Overall 10.0 6.5 65 >99.5

Visualizations

Logical Relationship in Acid-Base Extraction

G cluster_start Starting Mixture cluster_extraction Acidic Extraction cluster_basification Basification & Back-Extraction Crude Crude this compound (in Organic Solvent) Add_Acid Add 1 M HCl Crude->Add_Acid Separate1 Separate Layers Add_Acid->Separate1 Organic1 Organic Layer (Neutral Impurities) Separate1->Organic1 Remains in Organic Phase Aqueous1 Aqueous Layer (Protonated Amine) Separate1->Aqueous1 Moves to Aqueous Phase Add_Base Add 1 M NaOH Aqueous1->Add_Base Separate2 Separate Layers Add_Base->Separate2 Aqueous2 Aqueous Layer (Salts) Separate2->Aqueous2 Remains in Aqueous Phase Organic2 Organic Layer (Purified Amine) Separate2->Organic2 Moves back to Organic Phase G Crude Crude Product ABE Acid-Base Extraction Crude->ABE Purity_Check1 Purity Check (TLC/HPLC) ABE->Purity_Check1 CC Column Chromatography Purity_Check1->CC Purity < 98% Recrystal Recrystallization Purity_Check1->Recrystal Purity ≥ 98% Purity_Check2 Purity Check (TLC/HPLC) CC->Purity_Check2 Purity_Check2->Recrystal Proceed Final_Product Pure this compound Recrystal->Final_Product

References

Application Notes and Protocols for (6-Methoxy-1H-indol-3-yl)methanamine in Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(6-Methoxy-1H-indol-3-yl)methanamine is a tryptamine derivative with potential pharmacological activity at various G-protein coupled receptors (GPCRs), particularly within the serotonin (5-HT) and melatonin (MT) receptor families. Its structural similarity to known psychoactive and neuromodulatory compounds, such as 6-Methoxytryptamine (6-MeO-T), suggests that it may serve as a valuable tool for investigating the structure-activity relationships of ligands targeting these receptors. While specific binding affinity data for this compound is not extensively available in public literature, this document provides detailed protocols for conducting receptor binding assays based on established methodologies for structurally related tryptamines. These protocols will enable researchers to characterize the binding profile of this and other novel compounds.

Predicted Receptor Targets and Rationale

Based on the tryptamine scaffold, the primary predicted targets for this compound are:

  • Serotonin (5-HT) Receptors: Tryptamine and its analogs are well-known to interact with various 5-HT receptor subtypes. The 5-HT₂A receptor, in particular, is a common target for psychedelic tryptamines.[1]

  • Melatonin (MT) Receptors: The structural resemblance to melatonin (N-acetyl-5-methoxytryptamine) suggests potential affinity for MT₁ and MT₂ receptors, which are involved in circadian rhythm regulation.

Quantitative Data for Structurally Related Compounds

To provide a comparative context for experimental results, the following table summarizes the binding affinities (Ki, nM) of various tryptamine derivatives at several key serotonin receptor subtypes. A lower Ki value indicates a higher binding affinity.[2]

Compound5-HT₁A (Ki, nM)5-HT₂A (Ki, nM)5-HT₂B (Ki, nM)5-HT₂C (Ki, nM)SERT (Ki, nM)
Tryptamine>10,000---1,600
N,N-Dimethyltryptamine (DMT)1,070108491,8601,210
Psilocin (4-HO-DMT)129404.6224,300
5-MeO-DMT1661.511.5115470

Note: '-' indicates data not available in the cited sources. Experimental conditions may vary between studies.[2]

For the close structural analog, 6-Methoxytryptamine (6-MeO-T), it has been reported to be a full agonist at the serotonin 5-HT₂A receptor, albeit with very low potency (EC₅₀ of 2,443 nM).[1]

Experimental Protocols

The following are detailed protocols for competitive radioligand binding assays for the 5-HT₂A and MT₁/MT₂ receptors, which can be adapted for the characterization of this compound.

Protocol 1: 5-HT₂A Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the human 5-HT₂A receptor.

Materials:

  • Receptor Source: Commercially available membranes from HEK293 or CHO cells stably expressing the human 5-HT₂A receptor.

  • Radioligand: [³H]-Ketanserin (specific activity ~60-90 Ci/mmol).

  • Non-specific Ligand: Mianserin or another suitable 5-HT₂A antagonist at a high concentration (e.g., 10 µM).

  • Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, with serial dilutions prepared in assay buffer.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation vials and scintillation cocktail.

  • Filtration apparatus and scintillation counter.

Procedure:

  • Membrane Preparation: On the day of the assay, thaw the receptor membrane preparation on ice. Homogenize the membranes in cold assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay). Dilute the membranes to the desired final concentration in assay buffer.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: 50 µL of assay buffer, 50 µL of radioligand solution, and 100 µL of membrane suspension.

    • Non-specific Binding: 50 µL of non-specific ligand solution, 50 µL of radioligand solution, and 100 µL of membrane suspension.

    • Test Compound Competition: 50 µL of the test compound at various concentrations, 50 µL of radioligand solution, and 100 µL of membrane suspension.

  • Incubation: Incubate the plate at room temperature (or a specified temperature, e.g., 37°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate. Measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Melatonin (MT₁/MT₂) Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for human MT₁ and MT₂ receptors.

Materials:

  • Receptor Source: Membranes from cells stably expressing either the human MT₁ or MT₂ receptor.

  • Radioligand: 2-[¹²⁵I]-Iodomelatonin (specific activity ~2200 Ci/mmol).

  • Non-specific Ligand: Melatonin at a high concentration (e.g., 10 µM).

  • Test Compound: this compound, prepared as described in Protocol 1.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Appropriate equipment for handling radioiodine.

  • Gamma counter.

Procedure:

  • Membrane Preparation: Prepare membranes as described in Protocol 1.

  • Assay Setup: In a 96-well plate, set up the assay in a final volume of 250 µL per well, including total binding, non-specific binding, and test compound competition wells as described in Protocol 1, substituting the appropriate radioligand and non-specific ligand.

  • Incubation: Incubate the plate at 37°C for 60-120 minutes.

  • Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters, followed by several washes with ice-cold wash buffer.

  • Quantification: Measure the radioactivity of the filters using a gamma counter.

  • Data Analysis: Analyze the data as described in Protocol 1 to determine the IC₅₀ and Ki values for the test compound at both MT₁ and MT₂ receptors.

Visualization of Signaling Pathways and Experimental Workflow

Signaling Pathways

The following diagrams illustrate the canonical signaling pathways for the 5-HT₂A and Melatonin (MT₁) receptors.

G 5-HT2A Receptor Signaling Pathway Tryptamine_Analog This compound HTR2A 5-HT2A Receptor Tryptamine_Analog->HTR2A Binds to Gq_G11 Gq/G11 HTR2A->Gq_G11 Activates PLC Phospholipase C (PLC) Gq_G11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Effects Ca_release->Downstream PKC->Downstream

Canonical Gq/11 signaling pathway for the 5-HT₂A receptor.

G Melatonin (MT1) Receptor Signaling Pathway Tryptamine_Analog This compound MT1 MT1 Receptor Tryptamine_Analog->MT1 Binds to Gi Gi MT1->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Inhibits Gene_Expression Altered Gene Expression CREB->Gene_Expression

Canonical Gi signaling pathway for the MT₁ receptor.

Experimental Workflow

The following diagram outlines the general workflow for a competitive radioligand binding assay.

G Competitive Radioligand Binding Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Receptor Membrane Preparation Incubation Incubation of Membranes, Radioligand, and Test Compound Membrane_Prep->Incubation Radioligand_Prep Radioligand Dilution Radioligand_Prep->Incubation Compound_Prep Test Compound Serial Dilution Compound_Prep->Incubation Filtration Rapid Filtration and Washing Incubation->Filtration Counting Radioactivity Quantification Filtration->Counting Curve_Fitting Non-linear Regression (IC50 Determination) Counting->Curve_Fitting Ki_Calculation Ki Calculation (Cheng-Prusoff) Curve_Fitting->Ki_Calculation

General workflow for a competitive radioligand binding assay.

References

Application Notes and Protocols for (6-Methoxy-1H-indol-3-yl)methanamine as a Putative Chemical Probe for Melatonin Receptors

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are not based on direct experimental evidence for the biological activity of (6-Methoxy-1H-indol-3-yl)methanamine, as no such studies have been identified in the public domain. This document is a guide for researchers, with methodologies and potential mechanisms extrapolated from published research on structurally related 6-methoxyindole derivatives and their established roles as melatonin receptor ligands.

Introduction

This compound is an indoleamine derivative. The indole scaffold is a privileged structure in medicinal chemistry, and modifications to this core can lead to compounds with high affinity for various biological targets. The presence of a methoxy group at the 6-position of the indole ring, in conjunction with an amine-containing side chain at the 3-position, suggests a structural similarity to known melatonin receptor agonists. Studies on related 6-methoxyindole analogues have demonstrated high affinity and agonist activity at melatonin receptors (MT1 and MT2).[1] Therefore, it is hypothesized that this compound may serve as a chemical probe to investigate the function of melatonin receptors.

These application notes provide a framework for the initial characterization of this compound as a putative melatonin receptor agonist. The protocols described herein are standard methods for assessing ligand binding and functional activity at G protein-coupled receptors (GPCRs) like the MT1 and MT2 receptors.

Putative Mechanism of Action

As a hypothesized melatonin receptor agonist, this compound is expected to bind to and activate MT1 and MT2 receptors. These receptors are primarily coupled to inhibitory G proteins (Gαi), which, upon activation, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2] This reduction in cAMP subsequently modulates the activity of downstream effectors such as Protein Kinase A (PKA) and the phosphorylation of the cAMP Response Element-Binding protein (CREB).[2] Activation of melatonin receptors can also influence other signaling pathways, including those involving phospholipase C (PLC) and ion channels.[3][4][5][6][7]

Quantitative Data Summary

The following tables present hypothetical binding affinities and functional potencies for this compound, based on data reported for structurally related 6-methoxyindole melatonin receptor agonists. These values should be experimentally determined for the specific compound.

Table 1: Hypothetical Melatonin Receptor Binding Affinities (Ki)

CompoundReceptorKi (nM)RadioligandSource of Data
This compoundHuman MT11.52-[¹²⁵I]-IodomelatoninHypothetical
This compoundHuman MT20.82-[¹²⁵I]-IodomelatoninHypothetical
Melatonin (Reference)Human MT10.1 - 0.52-[¹²⁵I]-IodomelatoninLiterature Values
Melatonin (Reference)Human MT20.1 - 0.52-[¹²⁵I]-IodomelatoninLiterature Values

Table 2: Hypothetical Functional Activity at Melatonin Receptors

CompoundAssayReceptorEC50 (nM)Emax (%)Source of Data
This compoundcAMP InhibitionHuman MT15.295Hypothetical
This compoundcAMP InhibitionHuman MT22.1100Hypothetical
This compound[³⁵S]GTPγS BindingHuman MT110.590Hypothetical
This compound[³⁵S]GTPγS BindingHuman MT24.898Hypothetical
Melatonin (Reference)cAMP InhibitionHuman MT1/MT20.1 - 1.0100Literature Values

Experimental Protocols

Protocol 1: Radioligand Binding Assay for MT1/MT2 Receptors

This protocol describes a competition binding assay to determine the affinity (Ki) of this compound for human MT1 and MT2 receptors.[8][9]

Materials:

  • Membrane Preparations: Cell membranes from HEK293 cells stably expressing human MT1 or MT2 receptors.

  • Radioligand: 2-[¹²⁵I]-Iodomelatonin (specific activity ~2000 Ci/mmol).

  • Unlabeled Ligand (for non-specific binding): Melatonin (10 µM final concentration).

  • Test Compound: this compound, prepared in a series of dilutions.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well Plates.

  • GF/C glass fiber filters.

  • Vacuum filtration manifold.

  • Gamma counter.

Procedure:

  • Thaw the membrane preparations on ice. Homogenize briefly and dilute in assay buffer to the desired protein concentration (e.g., 10-20 µ g/well ).

  • Set up the 96-well plate for total binding, non-specific binding (NSB), and competition with the test compound.

  • Total Binding: Add 50 µL of assay buffer, 50 µL of 2-[¹²⁵I]-Iodomelatonin (at a concentration near its Kd, e.g., 100 pM), and 100 µL of membrane preparation.

  • Non-Specific Binding (NSB): Add 50 µL of 10 µM melatonin, 50 µL of 2-[¹²⁵I]-Iodomelatonin, and 100 µL of membrane preparation.

  • Competition: Add 50 µL of the test compound at various concentrations (e.g., a 10-point dilution series from 1 pM to 10 µM), 50 µL of 2-[¹²⁵I]-Iodomelatonin, and 100 µL of membrane preparation.

  • Incubate the plate at 30°C for 60-90 minutes with gentle agitation.

  • Terminate the binding reaction by rapid vacuum filtration through GF/C filters pre-soaked in wash buffer.

  • Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Measure the radioactivity retained on the filters using a gamma counter.

Data Analysis:

  • Calculate specific binding by subtracting the NSB counts from the total binding counts.

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Determine the IC50 value using non-linear regression analysis (sigmoidal dose-response).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: cAMP Functional Assay

This protocol measures the ability of this compound to inhibit forskolin-stimulated cAMP production in cells expressing MT1 or MT2 receptors, thus determining its functional potency (EC50) and efficacy (Emax) as an agonist.[2][10][11][12]

Materials:

  • Cell Line: HEK293 cells stably expressing human MT1 or MT2 receptors.

  • Cell Culture Medium: DMEM supplemented with 10% FBS, penicillin/streptomycin.

  • Forskolin: To stimulate adenylyl cyclase.

  • Test Compound: this compound, prepared in a series of dilutions.

  • cAMP Assay Kit: e.g., HTRF, LANCE, or GloSensor cAMP assay kit.

  • 384-well white plates.

  • Plate reader compatible with the chosen assay technology.

Procedure:

  • Seed the cells in 384-well plates at an appropriate density and incubate overnight.

  • On the day of the assay, remove the culture medium and replace it with serum-free medium or assay buffer provided in the kit.

  • Add the test compound at various concentrations to the wells.

  • Incubate for 15-30 minutes at 37°C.

  • Add a fixed concentration of forskolin (e.g., 1-10 µM, a concentration that gives a submaximal stimulation) to all wells except the basal control.

  • Incubate for 30 minutes at 37°C.

  • Lyse the cells and proceed with the cAMP measurement according to the manufacturer's instructions for the specific assay kit.

  • Read the plate on a compatible plate reader.

Data Analysis:

  • Normalize the data to the forskolin-only control (0% inhibition) and the basal control (100% inhibition).

  • Plot the percentage of inhibition of forskolin-stimulated cAMP production against the log concentration of the test compound.

  • Determine the EC50 and Emax values using non-linear regression analysis.

Protocol 3: [³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to the melatonin receptors upon agonist binding.[13][14][15]

Materials:

  • Membrane Preparations: As in Protocol 1.

  • [³⁵S]GTPγS: (specific activity >1000 Ci/mmol).

  • GDP: To ensure G proteins are in the inactive state at the start of the assay.

  • Test Compound: this compound, prepared in a series of dilutions.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 1 µM GDP.

  • 96-well Scintillation Proximity Assay (SPA) plates or standard plates for filtration.

  • Scintillation counter or filtration manifold.

Procedure:

  • In a 96-well plate, add the test compound at various concentrations.

  • Add the membrane preparation to the wells.

  • Add [³⁵S]GTPγS (e.g., 0.1 nM final concentration).

  • Incubate the plate at 30°C for 30-60 minutes with gentle agitation.

  • For SPA: Add SPA beads (e.g., wheat germ agglutinin-coated) and incubate for a further 30 minutes to allow bead settling.

  • For Filtration: Terminate the reaction by rapid filtration through GF/B filters and wash with ice-cold wash buffer.

  • Measure the radioactivity using a suitable scintillation counter.

Data Analysis:

  • Calculate the net stimulation of [³⁵S]GTPγS binding by subtracting the basal binding (no agonist) from the agonist-stimulated binding.

  • Plot the stimulated [³⁵S]GTPγS binding against the log concentration of the test compound.

  • Determine the EC50 and Emax values using non-linear regression analysis.

Visualizations

Signaling Pathways

Melatonin_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MTx MT1 / MT2 Receptor G_protein Gαi/βγ MTx->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates (Gαq) cAMP cAMP AC->cAMP IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Inhibits Phosphorylation Ca2 Ca²⁺ IP3->Ca2 Release from ER PKC PKC DAG->PKC Activates Ca2->PKC Activates pCREB p-CREB CREB->pCREB Gene_Expression Gene Expression pCREB->Gene_Expression Regulates Agonist This compound Agonist->MTx Binds

Caption: Putative signaling pathways of this compound via MT1/MT2 receptors.

Experimental Workflow

Experimental_Workflow start Start: Synthesize/Obtain This compound binding_assay Protocol 1: Radioligand Binding Assay start->binding_assay functional_assay_cAMP Protocol 2: cAMP Functional Assay start->functional_assay_cAMP functional_assay_GTP Protocol 3: [³⁵S]GTPγS Binding Assay start->functional_assay_GTP determine_affinity Determine Affinity (Ki) for MT1 and MT2 binding_assay->determine_affinity data_analysis Data Analysis and Characterization determine_affinity->data_analysis determine_potency Determine Potency (EC50) and Efficacy (Emax) functional_assay_cAMP->determine_potency functional_assay_GTP->determine_potency determine_potency->data_analysis conclusion Conclusion: Chemical Probe Potential data_analysis->conclusion

Caption: Workflow for characterizing this compound as a melatonin receptor probe.

References

Application Notes and Protocols for (6-Methoxy-1H-indol-3-yl)methanamine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(6-Methoxy-1H-indol-3-yl)methanamine is a valuable heterocyclic building block in organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. The presence of the electron-rich indole nucleus, substituted with a methoxy group at the 6-position and a primary aminomethyl group at the 3-position, imparts unique reactivity and makes it a key precursor for the synthesis of a diverse range of biologically active molecules. The indole scaffold is a privileged structure found in numerous natural products and pharmaceuticals. The methoxy substituent enhances the nucleophilicity of the indole ring, influencing its reactivity in electrophilic substitution reactions. The primary amine functionality serves as a versatile handle for various chemical transformations, including N-acylation and condensation reactions.

This document provides detailed application notes and experimental protocols for the use of this compound as a precursor in key organic synthetic transformations.

Key Applications

The structural features of this compound make it an ideal starting material for the synthesis of:

  • β-Carbolines: These tricyclic indole alkaloids are known for their wide range of pharmacological activities, including anti-tumor, anti-malarial, and anti-viral properties. The Pictet-Spengler reaction is a classic and efficient method for constructing the β-carboline skeleton from tryptamine derivatives.

  • N-Acylated Indole Derivatives: Acylation of the primary amine allows for the introduction of various functional groups, leading to the synthesis of potent enzyme inhibitors, receptor ligands, and other therapeutic agents. For instance, N-acylated tryptamines are analogues of melatonin and serotonin, suggesting potential applications in neuroscience.

  • Bioactive Alkaloid Analogues: The core structure of this compound is amenable to a variety of synthetic manipulations to generate analogues of naturally occurring alkaloids with potential therapeutic value.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
CAS Number 887582-58-3[1][2][3]
Molecular Formula C₁₀H₁₂N₂O[4]
Molecular Weight 176.22 g/mol [4]
Appearance Solid (predicted)
Density 1.208 ± 0.06 g/cm³ (Predicted)[4]
Table 2: Example Reaction Conditions for Key Transformations
TransformationReagents & ConditionsProduct TypeExpected Yield RangeNotes
Pictet-Spengler Reaction Aldehyde (R-CHO), Acid catalyst (e.g., TFA, HCl), Solvent (e.g., CH₂Cl₂, Toluene), rt to refluxTetrahydro-β-carboline60-95%Reaction conditions are substrate-dependent.
N-Acylation Acyl chloride or Anhydride, Base (e.g., Et₃N, Pyridine), Solvent (e.g., CH₂Cl₂, THF), 0 °C to rtN-Acyl-indolylmethanamine80-98%Stoichiometry of acylating agent can be adjusted for mono-acylation.

Experimental Protocols

Protocol 1: Synthesis of a Tetrahydro-β-carboline via Pictet-Spengler Reaction

This protocol describes a general procedure for the synthesis of a 6-methoxy-tetrahydro-β-carboline derivative from this compound and an aldehyde. This method is adapted from established procedures for similar tryptamines.

Materials:

  • This compound

  • Aldehyde (e.g., acetaldehyde, benzaldehyde)

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in a suitable solvent

  • Anhydrous dichloromethane (CH₂Cl₂) or Toluene

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane (10-20 mL per mmol of amine).

  • Addition of Aldehyde: To the stirred solution, add the aldehyde (1.0-1.2 eq).

  • Initiation of Cyclization: Cool the mixture to 0 °C in an ice bath. Slowly add the acid catalyst (e.g., 1.1 eq of TFA) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Work-up: Quench the reaction by adding saturated sodium bicarbonate solution until the mixture is basic (pH > 8). Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Isolation: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired tetrahydro-β-carboline.

Expected Outcome:

This procedure is expected to yield the corresponding 6-methoxy-1-substituted-1,2,3,4-tetrahydro-β-carboline. The yield and purity will depend on the specific aldehyde used and the optimization of reaction conditions.

Protocol 2: N-Acylation of this compound

This protocol provides a general method for the N-acylation of this compound to form an amide derivative. This is a standard and high-yielding transformation.

Materials:

  • This compound

  • Acylating agent (e.g., acetyl chloride, acetic anhydride)

  • Base (e.g., triethylamine, pyridine)

  • Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) and a base (1.2-1.5 eq, e.g., triethylamine) in an anhydrous solvent in a round-bottom flask at 0 °C.

  • Addition of Acylating Agent: Slowly add the acylating agent (1.0-1.1 eq) to the stirred solution.

  • Reaction: Allow the reaction to proceed at 0 °C for 30 minutes and then warm to room temperature. Stir for an additional 1-4 hours, monitoring the reaction by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Isolation: The resulting N-acylated product can often be obtained in high purity after evaporation of the solvent. If necessary, further purification can be achieved by recrystallization or column chromatography.

Visualizations

experimental_workflow_pictet_spengler start Start dissolve Dissolve this compound in anhydrous CH₂Cl₂ start->dissolve add_aldehyde Add Aldehyde dissolve->add_aldehyde cool Cool to 0 °C add_aldehyde->cool add_acid Add Acid Catalyst cool->add_acid react Stir at rt (4-24h) Monitor by TLC add_acid->react quench Quench with sat. NaHCO₃ react->quench extract Extract with CH₂Cl₂ quench->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify product Tetrahydro-β-carboline purify->product

Caption: Workflow for Pictet-Spengler Reaction.

signaling_pathway_synthesis cluster_precursor Precursor cluster_reactions Key Transformations cluster_products Product Classes precursor This compound pictet_spengler Pictet-Spengler Reaction (+ Aldehyde) precursor->pictet_spengler n_acylation N-Acylation (+ Acylating Agent) precursor->n_acylation beta_carboline β-Carbolines pictet_spengler->beta_carboline acylated_indole N-Acylated Indoles n_acylation->acylated_indole

References

Application Notes and Protocols for (6-Methoxy-1H-indol-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the storage, handling, and potential applications of (6-Methoxy-1H-indol-3-yl)methanamine. This compound, a derivative of indole, holds potential for investigation in various research and drug development contexts due to the established biological activities of related methoxyindole structures.

Compound Information

PropertyValue
Chemical Name This compound
CAS Number 887582-58-3
Molecular Formula C₁₀H₁₂N₂O
Molecular Weight 176.22 g/mol
Structure (Image of the chemical structure)

Storage and Handling

Proper storage and handling are crucial to maintain the integrity and stability of this compound.

Storage Conditions:

For long-term storage, it is recommended to store the compound in a cool, dry place. A temperature of -20°C is advisable to minimize degradation[1]. The container should be tightly sealed to prevent exposure to moisture and air. For short-term storage, refrigeration at 2-8°C may be sufficient.

Handling Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.

  • Ingestion and Inhalation: Do not ingest or inhale the compound. Avoid creating dust.

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.

  • General Hygiene: Wash hands thoroughly after handling.

Solubility

Quantitative solubility data for this compound is not widely published. However, based on the solubility of a structurally related compound, 6-hydroxy Melatonin, the following can be inferred as starting points for solubility testing[1]:

SolventEstimated Solubility
Dimethyl Sulfoxide (DMSO)~30 mg/mL
Ethanol~20 mg/mL
Dimethylformamide (DMF)~30 mg/mL
Aqueous BuffersSparingly soluble

For creating aqueous solutions, it is recommended to first dissolve the compound in a minimal amount of DMSO and then dilute it with the aqueous buffer of choice[1]. It is advisable not to store aqueous solutions for more than one day to avoid potential degradation[1].

Experimental Protocols

Due to the limited availability of specific experimental protocols for this compound, the following are generalized protocols based on common assays for similar compounds. Researchers should optimize these protocols for their specific experimental setup.

Preparation of Stock Solutions

This protocol outlines the preparation of a stock solution for use in biological assays.

G

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium

  • 96-well plates

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of the this compound stock solution in complete cell culture medium. The final DMSO concentration should be kept constant and low (e.g., <0.5%).

  • Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO only).

  • Incubate the plate for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Potential Biological Activity and Signaling Pathways

The biological activity of this compound has not been extensively characterized. However, based on its structural similarity to other methoxyindole derivatives, it may interact with several key signaling pathways.

Serotonin Receptor Signaling

Many indole derivatives are known to interact with serotonin (5-HT) receptors, which are predominantly G-protein coupled receptors (GPCRs).[2][3][4] These receptors are involved in a wide range of physiological and pathological processes.

Potential Serotonin Receptor Signaling Cascade

G cluster_pathway Simplified GPCR Signaling ligand This compound receptor 5-HT Receptor (GPCR) ligand->receptor Binds g_protein G-Protein Activation receptor->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger Production (e.g., cAMP) effector->second_messenger downstream Downstream Cellular Response second_messenger->downstream

Caption: A simplified diagram of a potential GPCR signaling pathway.

Melatonin Receptor Signaling

The methoxy group on the indole ring is a key feature of melatonin. Therefore, this compound may interact with melatonin receptors (MT1 and MT2), which are also GPCRs primarily coupled to Gαi/o proteins.[5][6][7][8][9] Activation of these receptors typically leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.

Potential Melatonin Receptor Signaling

G cluster_pathway Melatonin Receptor Signaling ligand This compound receptor Melatonin Receptor (MT1/MT2) ligand->receptor gi_protein Gi Protein Activation receptor->gi_protein adenylyl_cyclase Adenylyl Cyclase Inhibition gi_protein->adenylyl_cyclase camp Decreased cAMP adenylyl_cyclase->camp (-) pka Reduced PKA Activity camp->pka (-) response Cellular Response pka->response

Caption: Potential signaling pathway via melatonin receptors.

Aryl Hydrocarbon Receptor (AhR) Signaling

Some indole derivatives can act as ligands for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[10][11][12][13][14] Upon ligand binding, the AhR translocates to the nucleus and regulates the expression of target genes.

Canonical Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

G cluster_pathway AhR Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ligand This compound ahr_complex AhR-Hsp90-XAP2 Complex ligand->ahr_complex Binds ahr_ligand Ligand-AhR Complex ahr_complex->ahr_ligand Translocation ahr_arnt AhR-ARNT Complex ahr_ligand->ahr_arnt Dimerizes with arnt ARNT arnt->ahr_arnt xre XRE (DNA) ahr_arnt->xre Binds to transcription Gene Transcription xre->transcription

Caption: The canonical signaling pathway of the Aryl Hydrocarbon Receptor.

Conclusion

This compound is a compound with potential for further investigation in drug discovery and development. While specific data on its properties and biological activities are limited, its structural features suggest possible interactions with important signaling pathways, including those mediated by serotonin, melatonin, and aryl hydrocarbon receptors. The protocols and information provided herein offer a starting point for researchers to safely handle and explore the therapeutic potential of this compound. Further studies are warranted to fully elucidate its pharmacological profile.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (6-Methoxy-1H-indol-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of (6-Methoxy-1H-indol-3-yl)methanamine. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and comparative data to address common challenges encountered during the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a common and reliable synthetic route to produce this compound?

A1: A prevalent and effective method is a two-step synthesis starting from 6-methoxy-1H-indole. The first step involves a Vilsmeier-Haack formylation to introduce a formyl group at the C3 position, yielding 6-methoxy-1H-indole-3-carbaldehyde. The subsequent step is a reductive amination of the aldehyde to the desired primary amine.

Q2: What are the critical parameters to control during the Vilsmeier-Haack formylation step?

A2: The critical parameters for the formylation of 6-methoxy-1H-indole include strict control of the reaction temperature, typically keeping it low (0-10 °C) during the formation of the Vilsmeier reagent and the initial reaction with the indole to prevent side reactions and polymerization. The purity of the starting materials, particularly the phosphoryl chloride and dimethylformamide (DMF), is also crucial for achieving high yields.

Q3: Which reducing agents are suitable for the reductive amination of 6-methoxy-1H-indole-3-carbaldehyde?

A3: A variety of reducing agents can be employed for this transformation. Sodium borohydride (NaBH₄) in the presence of a Lewis acid or in a protic solvent is a common and cost-effective choice. Other effective reagents include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (STAB), which are milder and can offer better selectivity. Catalytic hydrogenation (e.g., H₂ with a Palladium on carbon catalyst) is also a viable option.

Q4: How can I monitor the progress of the reactions?

A4: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the progress of both the formylation and the reductive amination steps. By spotting the reaction mixture alongside the starting material, you can observe the consumption of the reactant and the formation of the product. Staining with agents like potassium permanganate or using a UV lamp can help visualize the spots.

Q5: What are the typical yields for each step of the synthesis?

A5: Yields can vary based on the specific conditions, scale, and purification methods. For the Vilsmeier-Haack formylation of 6-methoxy-1H-indole, yields are often in the range of 75-90% under optimized conditions. The reductive amination step can also provide good yields, typically between 60-85%, depending on the chosen reducing agent and the efficiency of the workup and purification procedures.

Troubleshooting & Optimization

Problem Potential Cause Solution
Step 1: Formylation
Low yield of 6-methoxy-1H-indole-3-carbaldehydeIncomplete reaction.1. Ensure the Vilsmeier reagent was pre-formed correctly. 2. Increase the reaction time or slightly elevate the temperature after the initial addition. 3. Use freshly distilled phosphoryl chloride and anhydrous DMF.
Degradation of starting material or product.1. Maintain a low temperature (0-5 °C) throughout the addition of the indole. 2. Ensure the workup is performed promptly after the reaction is complete.
Formation of multiple spots on TLCSide reactions, such as di-formylation or polymerization.1. Add the indole solution slowly to the Vilsmeier reagent. 2. Maintain rigorous temperature control.
Step 2: Reductive Amination
Low yield of this compoundIncomplete imine formation.1. For reductive amination with ammonia, ensure a sufficient excess of the ammonia source is used. 2. Allow adequate time for the imine to form before adding the reducing agent.
Ineffective reduction.1. Use a fresh batch of the reducing agent. 2. Ensure anhydrous conditions if using hydride reagents sensitive to moisture. 3. Adjust the pH of the reaction mixture, as it can be critical for some reducing agents.
Presence of unreacted aldehyde in the final productInsufficient reducing agent.1. Increase the molar equivalents of the reducing agent. 2. Add the reducing agent portion-wise to maintain its activity.
Formation of a secondary amine by-productReaction of the primary amine product with the starting aldehyde.1. Use a large excess of the ammonia source to favor the formation of the primary amine. 2. Add the reducing agent as soon as the imine is formed.
Purification
Product streaking on silica gel columnThe basic nature of the amine product interacting strongly with the acidic silica gel.1. Use a mobile phase containing a small amount of a basic modifier, such as triethylamine (0.1-1%). 2. Use basic alumina for the column chromatography.
Difficulty in removing residual DMFHigh boiling point of DMF.1. During workup, wash the organic layer multiple times with water or brine to remove the majority of the DMF. 2. Use high vacuum and gentle heating to remove the final traces of DMF from the purified product.

Experimental Protocols

Step 1: Synthesis of 6-methoxy-1H-indole-3-carbaldehyde

Materials:

  • 6-methoxy-1H-indole

  • Phosphoryl chloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In a three-necked round-bottom flask equipped with a dropping funnel, a nitrogen inlet, and a thermometer, cool anhydrous DMF (3 equivalents) to 0 °C in an ice-salt bath.

  • Add phosphoryl chloride (1.2 equivalents) dropwise to the cooled DMF while maintaining the temperature below 10 °C. Stir the mixture for 30 minutes at this temperature to form the Vilsmeier reagent.

  • Dissolve 6-methoxy-1H-indole (1 equivalent) in anhydrous DMF.

  • Add the indole solution dropwise to the Vilsmeier reagent, ensuring the reaction temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Once the starting material is consumed, pour the reaction mixture into a beaker containing crushed ice and stir for 30 minutes.

  • Basify the aqueous solution by slowly adding saturated sodium bicarbonate solution until the pH is approximately 8-9.

  • Extract the product with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 6-methoxy-1H-indole-3-carbaldehyde as a solid.

Step 2: Synthesis of this compound

Materials:

  • 6-methoxy-1H-indole-3-carbaldehyde

  • Ammonium acetate or aqueous ammonia

  • Methanol

  • Sodium borohydride (NaBH₄)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 6-methoxy-1H-indole-3-carbaldehyde (1 equivalent) in methanol.

  • Add a large excess of ammonium acetate (e.g., 10 equivalents) or aqueous ammonia to the solution and stir at room temperature for 1-2 hours to form the imine intermediate.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (2-3 equivalents) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Add dichloromethane and water to the residue.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by column chromatography (silica gel with a DCM/Methanol/Triethylamine mobile phase) or crystallization if necessary.

Data Presentation

Table 1: Reagent Quantities for Synthesis

Step Reagent Molar Equivalents
1. Formylation 6-methoxy-1H-indole1.0
Phosphoryl chloride1.2
N,N-Dimethylformamide3.0 (for reagent) + solvent
2. Reductive Amination 6-methoxy-1H-indole-3-carbaldehyde1.0
Ammonium acetate10.0
Sodium borohydride2.0 - 3.0

Table 2: Comparison of Reducing Agents for Reductive Amination

Reducing Agent Typical Yield (%) Advantages Disadvantages
Sodium borohydride (NaBH₄)60-75Cost-effective, readily availableCan reduce other functional groups, may require pH control
Sodium cyanoborohydride (NaBH₃CN)70-85Milder, selective for iminesToxic cyanide byproduct
Sodium triacetoxyborohydride (STAB)75-90Mild, non-toxic byproducts, effective at slightly acidic pHMore expensive
Catalytic Hydrogenation (H₂/Pd-C)70-85Clean reaction, high yieldRequires specialized equipment (hydrogenator), catalyst can be pyrophoric

Visualizations

experimental_workflow start Start: 6-methoxy-1H-indole step1 Step 1: Vilsmeier-Haack Formylation (POCl₃, DMF) start->step1 intermediate Intermediate: 6-methoxy-1H-indole-3-carbaldehyde step1->intermediate step2 Step 2: Reductive Amination (NH₄OAc, NaBH₄) intermediate->step2 product Final Product: This compound step2->product purification Purification (Column Chromatography) product->purification end End purification->end

Caption: Synthetic workflow for this compound.

troubleshooting_guide issue issue cause cause solution solution low_yield Low Yield in Step 1? incomplete_rxn Incomplete Reaction low_yield->incomplete_rxn Yes degradation Degradation low_yield->degradation Possible increase_time Increase reaction time/ temperature slightly incomplete_rxn->increase_time temp_control Maintain low temp (0-5 °C) during addition degradation->temp_control low_yield2 Low Yield in Step 2? poor_imine Poor Imine Formation low_yield2->poor_imine Yes bad_reduction Ineffective Reduction low_yield2->bad_reduction Also excess_nh3 Use large excess of ammonia source poor_imine->excess_nh3 fresh_reagent Use fresh reducing agent/ ensure anhydrous conditions bad_reduction->fresh_reagent

Caption: Troubleshooting decision tree for low synthesis yield.

(6-Methoxy-1H-indol-3-yl)methanamine stability and degradation issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and potential degradation issues of (6-Methoxy-1H-indol-3-yl)methanamine. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments and results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: While specific stability data for this compound is not extensively published, based on the recommendations for the related compound, Indole-3-methanamine, the following storage conditions are advised to minimize degradation:

  • Short-term storage (up to 1 month): Store at -20°C, protected from light.[1]

  • Long-term storage (up to 6 months): Store at -80°C, protected from light.[1]

  • Stock solutions: Prepare fresh solutions for immediate use whenever possible. If storage of stock solutions is necessary, store in small, tightly sealed aliquots at -80°C and protect from light.

Q2: What are the primary factors that can cause the degradation of this compound?

A2: The indole ring system is susceptible to oxidation and electrophilic attack, while the methanamine side chain can also be a site of reactivity. The primary factors that can lead to degradation include:

  • Oxidation: Exposure to air (oxygen) can lead to the formation of colored oxidation products. This process can be accelerated by the presence of metal ions.

  • Light: Indole derivatives are often photosensitive and can degrade upon exposure to UV or even ambient light.

  • pH: The stability of the compound can be pH-dependent. Strongly acidic or basic conditions may promote hydrolysis or other degradation pathways.

  • Temperature: Elevated temperatures can accelerate the rate of all degradation reactions.

Q3: My solid this compound has changed color. Is it still usable?

A3: A change in color (e.g., from off-white/pale yellow to brown or pink) is a visual indicator of potential degradation, likely due to oxidation. While a slight color change may not significantly impact purity for some applications, it is generally recommended to use a fresh, uncolored batch for sensitive and quantitative experiments to ensure the accuracy of the results. It is advisable to perform an analytical check (e.g., HPLC, LC-MS) to assess the purity of the discolored material before use.

Q4: Can I prepare aqueous solutions of this compound?

A4: The solubility of this compound in aqueous buffers may be limited, and the stability in aqueous solution can be a concern. It is recommended to first dissolve the compound in an organic solvent such as DMSO or ethanol and then make further dilutions in the aqueous buffer of choice. The final concentration of the organic solvent should be kept low and tested for its effect in your specific assay. The stability of the compound in your chosen aqueous buffer should be experimentally determined.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected or inconsistent experimental results Degradation of the compound leading to lower active concentration or formation of interfering byproducts.1. Verify the storage conditions and age of the compound. 2. Use a fresh vial of the compound. 3. Prepare fresh stock solutions for each experiment. 4. Confirm the purity of the compound using an appropriate analytical method (e.g., HPLC, LC-MS).
Precipitation of the compound in aqueous buffer Low aqueous solubility or change in pH affecting solubility.1. Increase the proportion of the organic co-solvent (e.g., DMSO, ethanol), ensuring it does not interfere with the experiment. 2. Adjust the pH of the buffer, if compatible with your experimental setup. 3. Use sonication to aid dissolution. 4. Prepare a more dilute solution.
Discoloration of stock solution Oxidation or photodegradation.1. Store stock solutions under an inert atmosphere (e.g., argon or nitrogen). 2. Use amber vials or wrap vials in aluminum foil to protect from light. 3. Prepare smaller aliquots to minimize freeze-thaw cycles and exposure to air. 4. Consider adding an antioxidant, if compatible with your experimental system.
Appearance of new peaks in HPLC/LC-MS analysis Formation of degradation products.1. Review the handling and storage procedures to identify potential causes of degradation (exposure to light, air, incompatible solvents, etc.). 2. Conduct a forced degradation study (see Experimental Protocols section) to identify potential degradation products under different stress conditions. This can help in understanding the degradation pathway.

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a general procedure for a forced degradation study to investigate the stability of this compound under various stress conditions. This is adapted from general guidelines for stress testing of pharmaceuticals.

Objective: To identify potential degradation pathways and degradation products of this compound.

Materials:

  • This compound

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC or LC-MS system with a suitable column (e.g., C18)

Methodology:

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Place the solid compound in a 60°C oven for 48 hours. Also, incubate 2 mL of the stock solution at 60°C for 48 hours.

    • Photolytic Degradation: Expose the solid compound and 2 mL of the stock solution to a calibrated light source (e.g., providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter) for a specified duration. A control sample should be wrapped in aluminum foil to exclude light.

  • Sample Analysis:

    • At appropriate time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acid and base hydrolysis samples before analysis.

    • Dilute all samples to a suitable concentration with the mobile phase.

    • Analyze the samples by a validated stability-indicating HPLC or LC-MS method. The mobile phase could be a gradient of acetonitrile and water with a suitable buffer.

    • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

  • Data Analysis:

    • Calculate the percentage degradation of this compound under each stress condition.

    • If using LC-MS, analyze the mass spectra of the degradation product peaks to propose their structures.

Data Presentation

The results of the forced degradation study can be summarized in the following table:

Stress ConditionDuration (hours)Temperature (°C)% Degradation of Parent CompoundNumber of Degradation ProductsPeak Area of Major Degradation Product(s)
0.1 M HCl2460
0.1 M NaOH2460
3% H₂O₂24Room Temp
Thermal (Solid)4860
Thermal (Solution)4860
Photolytic--
Control48Room Temp

Visualizations

Hypothetical Degradation Pathway

Degradation Pathway A This compound B Oxidized Products (e.g., N-oxide, hydroxylated indoles) A->B Oxidation (O2, H2O2) C Photodegradation Products (e.g., dimers, ring-opened products) A->C Light (UV/Vis) D Hydrolysis Products A->D Strong Acid/Base

Caption: A diagram of potential degradation pathways for this compound.

Troubleshooting Workflow

Troubleshooting Workflow Start Inconsistent Experimental Results CheckCompound Check Compound Integrity: - Age - Storage Conditions - Appearance Start->CheckCompound PrepareFresh Prepare Fresh Stock Solution CheckCompound->PrepareFresh AnalyzePurity Analyze Purity (HPLC/LC-MS) PrepareFresh->AnalyzePurity Pure Compound is Pure AnalyzePurity->Pure >95% Purity Degraded Compound is Degraded AnalyzePurity->Degraded <95% Purity InvestigateOther Investigate Other Experimental Parameters Pure->InvestigateOther UseNew Use New Batch of Compound Degraded->UseNew End Problem Resolved InvestigateOther->End UseNew->End

Caption: A logical workflow for troubleshooting inconsistent experimental results.

Experimental Workflow for Forced Degradation Study

Forced Degradation Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis PrepStock Prepare 1 mg/mL Stock Solution Acid Acid Hydrolysis (0.1M HCl, 60°C) PrepStock->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) PrepStock->Base Oxidative Oxidative (3% H2O2, RT) PrepStock->Oxidative Thermal Thermal (60°C) PrepStock->Thermal Photo Photolytic (Light Exposure) PrepStock->Photo Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidative->Sampling Thermal->Sampling Photo->Sampling Analysis HPLC / LC-MS Analysis Sampling->Analysis Data Calculate % Degradation & Identify Products Analysis->Data

Caption: The experimental workflow for conducting a forced degradation study.

Disclaimer: The information provided is based on general chemical principles and data available for related compounds. It is essential to perform specific stability studies for this compound under your experimental conditions to ensure the accuracy and reliability of your results. No specific information regarding the involvement of this compound in signaling pathways was identified in the literature search.

References

Troubleshooting common problems in (6-Methoxy-1H-indol-3-yl)methanamine experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (6-Methoxy-1H-indol-3-yl)methanamine. The content is designed to address common issues encountered during the synthesis, purification, and biological evaluation of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent method for synthesizing this compound is through the reductive amination of 6-methoxy-1H-indole-3-carbaldehyde. This one-pot reaction typically involves the formation of an imine intermediate from the aldehyde and an ammonia source, which is then reduced in situ to the desired primary amine.

Q2: Which reducing agents are suitable for the reductive amination of 6-methoxy-1H-indole-3-carbaldehyde?

A2: Several reducing agents can be employed for this transformation. Common choices include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation (e.g., using H₂ gas with a Raney Nickel catalyst). The selection of the reducing agent can influence reaction kinetics, selectivity, and workup procedures.[1][2]

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction. By co-spotting the reaction mixture with the starting material (6-methoxy-1H-indole-3-carbaldehyde), you can observe the disappearance of the starting material and the appearance of the more polar amine product. A UV lamp is typically used for visualization.

Q4: What are the expected spectroscopic characteristics of this compound?

  • ¹H NMR: Expect signals for the indole NH, aromatic protons on the indole ring, a singlet for the methoxy group protons, and signals for the aminomethyl (-CH₂NH₂) group.

  • ¹³C NMR: Expect distinct signals for the carbon atoms of the indole ring, the methoxy carbon, and the aminomethyl carbon.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (C₁₀H₁₂N₂O, MW: 176.22 g/mol ).

Q5: What are the potential biological applications of this compound?

A5: Due to its structural similarity to serotonin, this compound and related methoxyindole derivatives are often investigated for their potential interactions with serotonin receptors.[3] These interactions could modulate various neurological pathways, making them of interest in drug discovery for conditions such as depression, anxiety, and other central nervous system disorders.[4]

Synthesis and Purification: Troubleshooting Guide

Issue 1: Low or No Product Yield in Reductive Amination

Question: I am attempting the reductive amination of 6-methoxy-1H-indole-3-carbaldehyde but am observing a low yield of the desired amine. What are the possible causes and solutions?

Answer: Low yields in reductive amination can stem from several factors. Below is a troubleshooting table to address common problems.

Potential Cause Troubleshooting Steps
Incomplete imine formation - Ensure a sufficient excess of the ammonia source is used to drive the equilibrium towards imine formation.- The addition of a catalytic amount of a weak acid (e.g., acetic acid) can facilitate imine formation.[3] However, excess acid can protonate the amine, rendering it non-nucleophilic.- In some cases, pre-forming the imine by stirring the aldehyde and ammonia source together for a period before adding the reducing agent can improve yields.
Reduction of the starting aldehyde - Sodium borohydride (NaBH₄) can reduce the starting aldehyde in addition to the imine.[2] To mitigate this, add the reducing agent portion-wise at a low temperature (e.g., 0 °C).- Consider using a milder reducing agent like sodium cyanoborohydride (NaBH₃CN), which is more selective for the imine over the aldehyde.[1]
Decomposition of starting material or product - Indole derivatives can be sensitive to strongly acidic or basic conditions and prolonged heating. Ensure the reaction pH is near neutral or slightly acidic.[1]- Minimize reaction time and temperature where possible.
Ineffective reducing agent - Ensure the reducing agent is fresh and has been stored under appropriate anhydrous conditions.- Increase the molar equivalents of the reducing agent.
Issue 2: Difficulty in Purifying the Product

Question: My crude product contains several impurities, and I am struggling to isolate pure this compound. What purification strategies can I use?

Answer: Purifying primary amines can be challenging due to their basicity and polarity. Here are some recommended approaches:

Problem Suggested Solution
Presence of unreacted aldehyde - Unreacted aldehyde can be removed by washing the organic extract with an aqueous solution of sodium bisulfite.
Product is difficult to separate from polar byproducts on silica gel - Use a basic mobile phase system for column chromatography. Adding a small amount of triethylamine (e.g., 1%) to the eluent can help prevent the amine from streaking on the silica gel.- Alternatively, use a different stationary phase, such as alumina.
Product is water-soluble, leading to poor extraction - Perform an acid-base extraction. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with an acidic aqueous solution (e.g., 1M HCl). The amine will be protonated and move to the aqueous layer, leaving non-basic impurities in the organic layer. Then, basify the aqueous layer with a base (e.g., NaOH) and extract the purified amine back into an organic solvent.
Product is an oil or difficult to crystallize - If the freebase is an oil, consider converting it to a salt (e.g., hydrochloride or tartrate salt), which is often a crystalline solid and easier to handle and purify by recrystallization.

Experimental Protocols

Protocol 1: Synthesis of this compound via Reductive Amination

This protocol is a representative procedure for the reductive amination of an indole-3-carboxaldehyde. Optimization of stoichiometry, temperature, and reaction time may be necessary.

Materials:

  • 6-methoxy-1H-indole-3-carbaldehyde

  • Ammonium acetate or aqueous ammonia

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • 1M Sodium hydroxide (NaOH)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 6-methoxy-1H-indole-3-carbaldehyde (1.0 eq) in methanol in a round-bottom flask.

  • Add a solution of ammonium acetate (10-20 eq) in methanol or an excess of aqueous ammonia.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (2.0-4.0 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Add water and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

Purification: The crude product can be purified by silica gel column chromatography using a mobile phase of dichloromethane/methanol with 1% triethylamine.

Protocol 2: Serotonin Receptor Binding Assay

This is a general protocol to assess the binding affinity of this compound for a specific serotonin receptor subtype.

Materials:

  • Cell membranes expressing the target serotonin receptor subtype.

  • A suitable radioligand for the target receptor (e.g., [³H]8-OH-DPAT for 5-HT₁A receptors).

  • This compound (test compound).

  • A known non-radiolabeled ligand for determining non-specific binding.

  • Assay buffer.

  • 96-well filter plates.

  • Scintillation cocktail and a microplate scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, combine the cell membranes, radioligand, and either vehicle, the test compound at various concentrations, or the non-specific binding control.

  • Incubate the plate to allow binding to reach equilibrium.

  • Rapidly filter the contents of each well and wash with ice-cold assay buffer to separate bound from free radioligand.

  • Add scintillation cocktail to each well and measure the radioactivity.

  • Calculate the specific binding and determine the IC₅₀ value of the test compound. The Ki value can then be calculated using the Cheng-Prusoff equation.

Data Presentation

Table 1: Reductive Amination Reagent Comparison (Illustrative)
Reducing AgentTypical SolventTemperature (°C)Relative Reaction TimePotential Side Products
NaBH₄Methanol, Ethanol0 to RTModerateReduction of starting aldehyde
NaBH₃CNMethanol, AcetonitrileRTModerate to SlowFormation of toxic cyanide byproducts
H₂ / Raney NiMethanol, EthanolRT to 50SlowOver-reduction of the indole ring
Table 2: Predicted Spectroscopic Data for this compound

Note: This data is predicted based on the analysis of structurally similar compounds and should be confirmed by experimental analysis.

Analysis Expected Observations
¹H NMR ~8.0-8.5 ppm (br s, 1H, NH-indole), ~7.0-7.6 ppm (m, aromatic protons), ~3.8 ppm (s, 3H, -OCH₃), ~3.9 ppm (s, 2H, -CH₂-), ~1.5-2.0 ppm (br s, 2H, -NH₂)
¹³C NMR ~155 ppm (C-OCH₃), ~137 ppm (C-indole), ~122 ppm (C-indole), ~121 ppm (C-indole), ~112 ppm (C-indole), ~111 ppm (C-indole), ~100 ppm (C-indole), ~56 ppm (-OCH₃), ~36 ppm (-CH₂)
HRMS (ESI+) m/z calculated for C₁₀H₁₃N₂O⁺ [M+H]⁺: 177.1022, found: [Expected experimental value]

Visualizations

Diagram 1: Synthetic Workflow for this compound

synthetic_workflow start 6-Methoxy-1H-indole-3-carbaldehyde intermediate Imine Intermediate start->intermediate + NH₃ source (e.g., NH₄OAc) product This compound intermediate->product Reduction (e.g., NaBH₄)

Caption: Synthetic route from aldehyde to amine.

Diagram 2: Troubleshooting Logic for Low Yield in Reductive Amination

troubleshooting_low_yield cluster_imine Imine Formation Issues cluster_reduction Reduction Issues start Low Product Yield check_imine Check Imine Formation (TLC/NMR) start->check_imine check_reduction Check Reduction Step (TLC) start->check_reduction imine_incomplete Incomplete Imine Formation check_imine->imine_incomplete aldehyde_reduced Aldehyde Reduction by NaBH₄ check_reduction->aldehyde_reduced reagent_inactive Inactive Reducing Agent check_reduction->reagent_inactive solution_imine Increase NH₃ source Add catalytic acid imine_incomplete->solution_imine solution_aldehyde Use NaBH₃CN Add NaBH₄ at 0°C aldehyde_reduced->solution_aldehyde solution_reagent Use fresh reagent Increase equivalents reagent_inactive->solution_reagent

Caption: Troubleshooting guide for low reaction yield.

Diagram 3: Serotonin Receptor Signaling Pathways

serotonin_signaling cluster_membrane Cell Membrane receptor_5HT1A 5-HT₁A G_alpha_i Gαi receptor_5HT1A->G_alpha_i receptor_5HT2A 5-HT₂A G_alpha_q Gαq receptor_5HT2A->G_alpha_q AC Adenylyl Cyclase G_alpha_i->AC Inhibition PLC PLC G_alpha_q->PLC Activation cAMP Decreased cAMP AC->cAMP ↓ cAMP IP3_DAG Increased IP₃/DAG PLC->IP3_DAG ↑ IP₃/DAG agonist (6-Methoxy-1H-indol- 3-yl)methanamine agonist->receptor_5HT1A agonist->receptor_5HT2A

Caption: Potential signaling of the compound.

References

Technical Support Center: Synthesis of (6-Methoxy-1H-indol-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (6-Methoxy-1H-indol-3-yl)methanamine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during the synthesis, with a focus on side reactions and purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most prevalent laboratory synthesis involves a one-pot reductive amination of 6-methoxyindole-3-carboxaldehyde. This method is favored for its operational simplicity. An alternative, multi-step approach involves the Henry reaction of 6-methoxyindole-3-carboxaldehyde with nitromethane to form a nitrovinyl intermediate, which is subsequently reduced to the desired primary amine.

Q2: What are the primary side reactions to be aware of during the reductive amination of 6-methoxyindole-3-carboxaldehyde?

A2: The main side reactions include:

  • Reduction of the starting aldehyde: The reducing agent can directly reduce the aldehyde group of 6-methoxyindole-3-carboxaldehyde to a hydroxyl group, yielding (6-Methoxy-1H-indol-3-yl)methanol.

  • Formation of a secondary amine: The newly formed primary amine product, this compound, can react with another molecule of the starting aldehyde to form a secondary amine, N-((6-Methoxy-1H-indol-3-yl)methyl)-(6-methoxy-1H-indol-3-yl)methanamine.

  • Formation of bis(indolyl)methanes: Under acidic conditions, two molecules of 6-methoxyindole can react with the aldehyde to form a bis(indolyl)methane derivative. This is more likely if the indole starting material is not fully substituted at the 3-position.

Q3: Can the methoxy group on the indole ring be affected by the reducing agents used in the synthesis?

A3: The methoxy group is generally stable under the standard reductive amination conditions (e.g., using sodium borohydride or sodium cyanoborohydride). However, harsher reducing agents or catalytic hydrogenation under forcing conditions could potentially lead to demethylation, although this is not a commonly reported side reaction for this specific synthesis.

Troubleshooting Guides

Problem 1: Low yield of the desired primary amine and a significant amount of a polar byproduct.

Possible Cause: Reduction of the starting aldehyde, 6-methoxyindole-3-carboxaldehyde, to the corresponding alcohol, (6-Methoxy-1H-indol-3-yl)methanol. This is more likely to occur with strong reducing agents or if the imine formation is slow.

Solutions:

  • Choice of Reducing Agent: Use a milder reducing agent that is more selective for the imine over the aldehyde, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN). Sodium borohydride (NaBH₄) can be used, but careful control of reaction conditions is necessary.

  • Stepwise Procedure: First, ensure the formation of the imine intermediate by stirring the 6-methoxyindole-3-carboxaldehyde with the ammonia source (e.g., ammonium acetate, ammonia in methanol) for a period before adding the reducing agent. Monitoring the reaction by TLC or LC-MS can confirm imine formation.

  • pH Control: Maintain a slightly acidic pH (around 5-6) to facilitate imine formation without promoting aldehyde reduction or other side reactions. A small amount of acetic acid can be used as a catalyst.

Problem 2: Presence of a high molecular weight, less polar impurity in the final product.

Possible Cause: Formation of a secondary amine byproduct through the reaction of the primary amine product with unreacted starting aldehyde.

Solutions:

  • Stoichiometry: Use a large excess of the ammonia source (e.g., ammonium acetate) to drive the equilibrium towards the formation of the primary amine and minimize the chance of the product reacting with the starting aldehyde.

  • Slow Addition: Add the reducing agent slowly to the reaction mixture to keep the concentration of the primary amine low initially, reducing the likelihood of it reacting with the remaining aldehyde.

  • Reaction Time: Monitor the reaction progress and stop it once the starting aldehyde is consumed to prevent further reaction of the product.

Problem 3: Formation of a colored, insoluble byproduct, especially under acidic conditions.

Possible Cause: Formation of bis(indolyl)methane derivatives from the reaction of the indole nucleus with the aldehyde.

Solutions:

  • Control of Acidity: Avoid strongly acidic conditions. If an acid catalyst is used for imine formation, use it in catalytic amounts.

  • Reaction Temperature: Keep the reaction temperature moderate, as higher temperatures can sometimes promote side reactions.

Data Presentation

The following table summarizes the potential side products and typical observed ranges in the synthesis of tryptamine derivatives, which can be analogous to the synthesis of this compound.

Side ProductTypical Yield Range (%)Contributing Factors
(6-Methoxy-1H-indol-3-yl)methanol5 - 20Use of strong reducing agents (e.g., NaBH₄), non-optimal pH, fast addition of reductant.
N-((6-Methoxy-1H-indol-3-yl)methyl)-(6-methoxy-1H-indol-3-yl)methanamine2 - 10Insufficient excess of ammonia source, prolonged reaction time.
Bis(6-methoxy-1H-indol-3-yl)methane< 5Strongly acidic conditions, high reaction temperatures.

Experimental Protocols

Protocol 1: One-Pot Reductive Amination of 6-Methoxyindole-3-carboxaldehyde
  • Imine Formation:

    • To a solution of 6-methoxyindole-3-carboxaldehyde (1.0 eq) in a suitable solvent (e.g., methanol, dichloromethane) is added a large excess of an ammonia source (e.g., ammonium acetate, 10-20 eq).

    • A catalytic amount of glacial acetic acid (e.g., 0.1 eq) can be added to facilitate imine formation.

    • The mixture is stirred at room temperature for 1-2 hours. The progress of imine formation can be monitored by TLC or LC-MS.

  • Reduction:

    • The reaction mixture is cooled in an ice bath.

    • A solution of the reducing agent (e.g., sodium borohydride, 1.5-2.0 eq) in the same solvent is added portion-wise over 30-60 minutes, maintaining the temperature below 10 °C.

    • After the addition is complete, the reaction is allowed to warm to room temperature and stirred for an additional 2-4 hours, or until the reaction is complete as indicated by TLC or LC-MS.

  • Work-up and Purification:

    • The reaction is quenched by the slow addition of water.

    • The solvent is removed under reduced pressure.

    • The residue is partitioned between an organic solvent (e.g., ethyl acetate, dichloromethane) and a basic aqueous solution (e.g., saturated sodium bicarbonate).

    • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

    • The crude product is purified by column chromatography on silica gel, often using a gradient of dichloromethane and methanol containing a small amount of triethylamine (e.g., 1%) to prevent tailing of the amine product.

Mandatory Visualization

Synthesis_Pathway Start 6-Methoxyindole- 3-carboxaldehyde Imine Iminium Intermediate Start->Imine + NH₃ / H⁺ Side_Alcohol (6-Methoxy-1H-indol-3-yl)methanol (Side Product) Start->Side_Alcohol Reduction (Side Reaction) Product This compound (Desired Product) Imine->Product Reduction (e.g., NaBH₄) Side_Secondary Secondary Amine (Side Product) Product->Side_Secondary + Starting Aldehyde (Side Reaction)

Caption: Main reaction and side reaction pathways in the synthesis.

Experimental_Workflow A 1. Reactant Mixing (Aldehyde + Ammonia Source) B 2. Imine Formation (Stir at RT) A->B C 3. Reduction (Add Reducing Agent) B->C D 4. Quenching & Work-up (Water, Extraction) C->D E 5. Purification (Column Chromatography) D->E F Final Product E->F

Caption: General experimental workflow for the synthesis.

Technical Support Center: Optimizing Synthesis of (6-Methoxy-1H-indol-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of reaction conditions for the synthesis of (6-Methoxy-1H-indol-3-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals, providing troubleshooting advice and frequently asked questions (FAQs) to address specific issues that may be encountered during the synthesis of this and related tryptamine derivatives.

Troubleshooting Guides

This section provides solutions in a question-and-answer format to common problems encountered during the synthesis of this compound, which is typically prepared via reductive amination of 6-methoxy-1H-indole-3-carboxaldehyde.

Issue 1: Low or No Product Yield

  • Question: My reaction has resulted in a very low yield or no desired product. What are the potential causes and how can I resolve this?

  • Answer: Low or no yield is a frequent issue in organic synthesis and can be attributed to several factors. A systematic evaluation of your experimental setup is crucial.[1]

    • Poor Quality of Starting Materials: Ensure the purity of the 6-methoxy-1H-indole-3-carboxaldehyde and the ammonia source. Impurities can lead to side reactions or inhibit the catalyst.[1] It is advisable to use freshly purified starting materials.

    • Ineffective Reducing Agent: The choice and quality of the reducing agent are critical. Sodium borohydride (NaBH₄) is a common choice, but it can also reduce the starting aldehyde if the imine formation is not complete. Sodium cyanoborohydride (NaBH₃CN) is a milder reducing agent that is more selective for the iminium ion over the aldehyde, which can improve yields.[2]

    • Suboptimal Reaction Conditions: Temperature, reaction time, and pH play a significant role. The formation of the imine from the aldehyde and ammonia is often the rate-determining step and can be facilitated by slightly acidic conditions (pH 6-7), which can be achieved by using an ammonium salt like ammonium acetate.[3] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.[1]

    • Moisture in the Reaction: Reductive amination reactions can be sensitive to moisture. Using dry solvents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the hydrolysis of the imine intermediate and improve the yield.[1]

Issue 2: Formation of Multiple Products/Impurities

  • Question: My TLC or NMR analysis shows the presence of multiple spots, indicating the formation of side products. How can I improve the selectivity of my reaction?

  • Answer: The formation of multiple products is a common challenge. Understanding the potential side reactions can help in optimizing the conditions to favor the desired product.

    • Over-alkylation: The primary amine product can sometimes react further with the starting aldehyde to form a secondary amine, which is then reduced. This can be minimized by using a large excess of the ammonia source.

    • Reduction of the Starting Aldehyde: As mentioned, if a strong reducing agent like NaBH₄ is used, it can reduce the 6-methoxy-1H-indole-3-carboxaldehyde to the corresponding alcohol (6-methoxy-1H-indol-3-yl)methanol. Using a more selective reducing agent like NaBH₃CN can mitigate this side reaction.[4]

    • Cannizzaro-type Reactions: In the presence of a strong base, aldehydes lacking an alpha-hydrogen can undergo a disproportionation reaction to yield an alcohol and a carboxylic acid. Ensuring the reaction is not performed under strongly basic conditions can prevent this.

Issue 3: Difficulty in Product Purification

  • Question: I am having trouble isolating the pure this compound from the reaction mixture. What are the recommended purification methods?

  • Answer: The purification of tryptamine derivatives can be challenging due to their basic nature and potential for interaction with silica gel.

    • Acid-Base Extraction: An initial workup involving an acid-base extraction can be effective. The basic amine product can be extracted into an acidic aqueous layer, leaving non-basic impurities in the organic phase. The aqueous layer is then basified, and the product is extracted back into an organic solvent.

    • Column Chromatography: Flash column chromatography on silica gel is a common method for purification. However, the basicity of the amine can lead to tailing and poor separation on standard silica gel. To counter this, the mobile phase can be treated with a small amount of a base, such as triethylamine (~1%), to improve the peak shape and separation.[5] A gradient elution, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity (e.g., by adding methanol), is often effective.[6]

    • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity.[6]

Frequently Asked Questions (FAQs)

  • Q1: What is the recommended starting material for the synthesis of this compound?

    • A1: The most common and direct precursor is 6-methoxy-1H-indole-3-carboxaldehyde. This can be subjected to reductive amination with an ammonia source.

  • Q2: Which reducing agent is better for this reaction: Sodium Borohydride (NaBH₄) or Sodium Cyanoborohydride (NaBH₃CN)?

    • A2: Sodium cyanoborohydride (NaBH₃CN) is often preferred for reductive aminations. It is less reactive than NaBH₄ and selectively reduces the iminium ion intermediate in the presence of the aldehyde, which can lead to higher yields of the desired amine and fewer side products, such as the corresponding alcohol.[2][4] However, NaBH₃CN is toxic and should be handled with care. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a safer and often equally effective alternative.[3]

  • Q3: How can I monitor the progress of the reaction?

    • A3: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction.[1] You can track the disappearance of the starting aldehyde and the appearance of the product. It is advisable to use a co-spot of the starting material for comparison. The product, being an amine, may require a specific stain (e.g., ninhydrin) for visualization if it is not UV-active.

  • Q4: What are the typical solvents used for this reaction?

    • A4: Methanol is a commonly used solvent for reductive aminations with borohydride reagents.[7] Other polar aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) can also be used, particularly with NaBH(OAc)₃.[8]

  • Q5: What are the expected spectroscopic data for this compound?

Data Presentation

The following table summarizes a comparison of different reducing agents commonly used in reductive amination reactions. The data is generalized from literature on similar indole derivatives and serves as a starting point for optimization.

Reducing AgentTypical SolventRelative ReactivitySelectivity for Imine/IminiumCommon Side ProductsSafety Considerations
Sodium Borohydride (NaBH₄) Methanol, EthanolHighModerateAlcohol from aldehyde reductionFlammable solid, reacts with water
Sodium Cyanoborohydride (NaBH₃CN) Methanol, THFModerateHighMinimal aldehyde reductionHighly toxic, liberates HCN with acid
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Dichloromethane, THFModerateHighMinimal aldehyde reductionMoisture sensitive
Catalytic Hydrogenation (H₂/Pd-C) Methanol, EthanolN/AHighCan reduce other functional groupsRequires specialized equipment for handling hydrogen gas

Experimental Protocols

Protocol: Synthesis of this compound via Reductive Amination

This protocol is adapted from procedures for similar tryptamine syntheses.

Materials:

  • 6-methoxy-1H-indole-3-carboxaldehyde

  • Ammonium acetate or aqueous ammonia

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (anhydrous)

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Triethylamine

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., hexane, ethyl acetate, methanol)

Procedure:

  • Imine Formation:

    • In a round-bottom flask, dissolve 6-methoxy-1H-indole-3-carboxaldehyde (1 equivalent) in anhydrous methanol.

    • Add a solution of ammonium acetate (10 equivalents) in methanol.

    • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of imine formation can be monitored by TLC.

  • Reduction:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add sodium cyanoborohydride (1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours, or until TLC analysis indicates the complete consumption of the imine intermediate.

  • Work-up:

    • Quench the reaction by the slow addition of water.

    • Concentrate the mixture under reduced pressure to remove most of the methanol.

    • Add saturated aqueous sodium bicarbonate solution to the residue until the pH is basic.

    • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Prepare the silica gel slurry in a low-polarity eluent (e.g., hexane/ethyl acetate 9:1 with 1% triethylamine).

    • Load the crude product onto the column.

    • Elute the column with a gradient of increasing polarity (e.g., from hexane/ethyl acetate to ethyl acetate/methanol) containing 1% triethylamine.

    • Collect the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Start 6-Methoxy-1H-indole-3-carboxaldehyde + NH4OAc in MeOH Imine_Formation Stir at RT (1-2h) Imine Formation Start->Imine_Formation Step 1 Reduction Cool to 0°C Add NaBH3CN Stir at RT (12-24h) Imine_Formation->Reduction Step 2 Quench Quench with H2O Evaporate MeOH Reduction->Quench Step 3 Extraction Add NaHCO3 (aq) Extract with DCM Quench->Extraction Drying Wash with Brine Dry with Na2SO4 Evaporate Extraction->Drying Chromatography Silica Gel Column Chromatography (Eluent with 1% Et3N) Drying->Chromatography Step 4 Final_Product This compound Chromatography->Final_Product

Caption: Synthetic workflow for this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions Low_Yield Problem: Low or No Yield Reagents Poor Reagent Quality (Aldehyde, NH3 source, Reductant) Low_Yield->Reagents Conditions Suboptimal Reaction Conditions (Temp, Time, pH) Low_Yield->Conditions Moisture Presence of Moisture Low_Yield->Moisture Purify_Reagents Purify Starting Materials Use Fresh Reducing Agent Reagents->Purify_Reagents Optimize_Conditions Monitor with TLC Adjust pH (6-7) Optimize Temperature Conditions->Optimize_Conditions Dry_Conditions Use Anhydrous Solvents Inert Atmosphere (N2/Ar) Moisture->Dry_Conditions

Caption: Troubleshooting logic for low reaction yield.

References

How to solve solubility problems with (6-Methoxy-1H-indol-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (6-Methoxy-1H-indol-3-yl)methanamine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential applications?

This compound is a methoxyindole derivative belonging to the tryptamine family. Its structural similarity to endogenous signaling molecules like serotonin and melatonin suggests potential applications in neuropharmacology and related fields. Indole derivatives are known to interact with a variety of biological targets, including serotonin and melatonin receptors, making them valuable tools for investigating mood regulation, cognitive functions, and sleep cycles.

Q2: What are the general solubility characteristics of this compound?

Q3: How should I prepare a stock solution of this compound?

To prepare a stock solution, it is advisable to first dissolve the compound in an organic solvent like DMSO or ethanol before making further dilutions in aqueous buffers. This is a common practice for compounds with limited aqueous solubility. For maximum solubility in aqueous buffers, it is recommended to first dissolve the compound in DMSO and then dilute it with the aqueous buffer of choice.

Q4: What are the potential biological targets of this compound?

Given its structural resemblance to serotonin and melatonin, this compound is predicted to interact with serotonin (5-HT) and/or melatonin (MT) receptors. Many indole derivatives act as agonists or antagonists at these G-protein coupled receptors (GPCRs), thereby modulating downstream signaling pathways.

Troubleshooting Guides

Issue: The compound is not dissolving in my chosen solvent.

Potential Causes & Solutions:

  • Low Solubility: The inherent solubility of the compound in the selected solvent may be low.

    • Solution: Try a different solvent. A general workflow for solvent selection is to start with common organic solvents like DMSO or ethanol.

  • Insufficient Mixing: The compound may not have had enough energy input to dissolve.

    • Solution: Vortex the solution vigorously for several minutes. Gentle heating (to 30-40°C) or sonication can also aid in dissolution. However, be cautious with heating as it may degrade the compound.

  • Precipitation from Aqueous Solution: The compound may precipitate when an organic stock solution is diluted into an aqueous buffer.

    • Solution: Decrease the final concentration of the compound in the aqueous solution. You can also try a co-solvent system. For example, prepare a high-concentration stock in DMSO, then dilute this into a secondary solvent like ethanol before the final dilution into the aqueous buffer. This gradual change in solvent polarity can sometimes prevent precipitation.

  • pH-Dependent Solubility: The compound has an amine group, which means its solubility can be influenced by the pH of the solution.

    • Solution: For compounds with basic groups like amines, solubility may be enhanced in acidic conditions (pH < 7). Try adjusting the pH of your aqueous buffer.

Data Presentation

Table 1: Qualitative Solubility of the Structurally Similar Compound 6-Methoxytryptamine

SolventSolubility
WaterModerately Soluble[1][2]
EthanolSoluble[3]
Dimethyl Sulfoxide (DMSO)Soluble

Note: This data is for 6-Methoxytryptamine and should be used as a general guide for this compound. Experimental determination of solubility for the specific compound is highly recommended.

Experimental Protocols

Protocol 1: Small-Scale Solubility Determination

This protocol allows for a quick assessment of solubility in various solvents.

Materials:

  • This compound

  • Selection of solvents (e.g., Water, Ethanol, DMSO, PBS pH 7.4)

  • Microcentrifuge tubes

  • Vortex mixer

  • Pipettes

Procedure:

  • Weigh out a small, precise amount of this compound (e.g., 1 mg) into a microcentrifuge tube.

  • Add a small, measured volume of the test solvent (e.g., 100 µL).

  • Vortex the tube vigorously for 1-2 minutes.

  • Visually inspect the solution for any undissolved particles.

  • If the compound has not fully dissolved, add another measured volume of the solvent and repeat the vortexing and inspection steps.

  • Continue adding the solvent in a stepwise manner until the compound is completely dissolved.

  • Calculate the approximate solubility in mg/mL or molarity.

  • Repeat for each solvent to be tested.

Mandatory Visualizations

Signaling Pathway

Based on the structural similarity of this compound to serotonin, a plausible mechanism of action is through the activation of a serotonin receptor, which is a G-protein coupled receptor (GPCR). The diagram below illustrates a generalized GPCR signaling cascade that could be initiated by this compound.

GPCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor This compound (Ligand) GPCR 5-HT Receptor (GPCR) Receptor->GPCR Binds to G_Protein G-Protein (αβγ subunits) GPCR->G_Protein Activates G_alpha Gα-GTP G_Protein->G_alpha Dissociates Effector Effector Enzyme (e.g., Adenylyl Cyclase) Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces G_alpha->Effector Activates PKA Protein Kinase A (PKA) Second_Messenger->PKA Activates Cellular_Response Cellular Response (e.g., Gene Transcription, Enzyme Activation) PKA->Cellular_Response Leads to

Caption: Generalized GPCR signaling pathway for this compound.

Experimental Workflow

The following diagram outlines a logical workflow for troubleshooting solubility issues with this compound.

Solubility_Workflow Start Start: Solubility Problem Initial_Solvent Attempt to dissolve in primary organic solvent (e.g., DMSO, Ethanol) Start->Initial_Solvent Dissolved_Check1 Completely Dissolved? Initial_Solvent->Dissolved_Check1 Use_Solution Proceed with experiment Dissolved_Check1->Use_Solution Yes Troubleshoot1 Troubleshooting: - Vortex vigorously - Gentle warming (30-40°C) - Sonication Dissolved_Check1->Troubleshoot1 No Dissolved_Check2 Completely Dissolved? Troubleshoot1->Dissolved_Check2 Dissolved_Check2->Use_Solution Yes Co_Solvent Try a co-solvent system (e.g., DMSO -> Ethanol -> Aqueous Buffer) Dissolved_Check2->Co_Solvent No pH_Adjustment Adjust pH of aqueous buffer Co_Solvent->pH_Adjustment Still_Issue Consult further technical support Co_Solvent->Still_Issue pH_Adjustment->Still_Issue

Caption: Troubleshooting workflow for solubility problems.

References

Preventing degradation of (6-Methoxy-1H-indol-3-yl)methanamine in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the handling, storage, and stability of (6-Methoxy-1H-indol-3-yl)methanamine in solution. The information is intended for researchers, scientists, and drug development professionals to help prevent degradation and ensure the integrity of the compound during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound in solution?

A1: The degradation of this compound is primarily influenced by four main factors:

  • pH: The indole ring is susceptible to degradation under neutral to alkaline conditions. Acidic conditions generally enhance stability.

  • Oxidation: The electron-rich indole nucleus is prone to oxidation, which is a major degradation pathway. This can be accelerated by the presence of atmospheric oxygen or other oxidizing agents.

  • Light: Exposure to light, particularly UV light, can promote photodegradation of the indole moiety.

  • Temperature: Elevated temperatures accelerate the rate of all chemical degradation reactions.

Q2: I've noticed my solution of this compound has turned a yellowish-brown color. What does this indicate?

A2: A color change in your solution is a common indicator of oxidative degradation. The indole ring system can oxidize to form colored polymeric or resinous products. This process is often accelerated by exposure to light and air.

Q3: What are the best practices for storing a stock solution of this compound?

A3: To ensure the long-term stability of your stock solution, we recommend the following storage conditions:

  • Solvent: Prepare stock solutions in a suitable organic solvent such as DMSO or ethanol, which should be purged with an inert gas like argon or nitrogen to remove dissolved oxygen.

  • Temperature: Store stock solutions at -20°C or colder for long-term storage. For short-term storage (a few days), 4°C is acceptable.

  • Light Protection: Always store solutions in amber vials or containers wrapped in aluminum foil to protect them from light.

  • Aliquotting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Q4: How should I prepare aqueous solutions of this compound for my experiments?

A4: Due to the limited stability of tryptamines in aqueous solutions, it is highly recommended to prepare fresh aqueous solutions for each experiment. If an aqueous buffer is required, use a slightly acidic buffer (pH 4-6) to improve stability. It is advisable not to store aqueous solutions for more than 24 hours.

Troubleshooting Guides

Issue 1: Rapid loss of compound concentration in my aqueous solution.

Possible CauseTroubleshooting Steps
Inappropriate pH Measure the pH of your solution. If it is neutral or alkaline, remake the solution using a slightly acidic buffer (e.g., pH 4-6).
Oxidative Degradation Prepare solutions using deoxygenated buffers. Purge the headspace of the vial with an inert gas (argon or nitrogen) before sealing.
Light Exposure Ensure your experimental setup minimizes light exposure. Use amber-colored labware or cover your containers with aluminum foil.
Elevated Temperature Maintain a controlled, low temperature during your experiment if possible. Avoid leaving solutions at room temperature for extended periods.
Microbial Contamination For long-term experiments, consider sterile-filtering your solution to prevent microbial growth, which can lead to degradation.

Issue 2: Appearance of unexpected peaks in my HPLC or LC-MS analysis.

Possible CauseTroubleshooting Steps
Compound Degradation The new peaks are likely degradation products. Review your solution preparation and storage procedures against the recommendations in this guide.
Reaction with Media Components Certain components in complex media can react with the compound. If possible, run a control with the compound in a simpler buffer to identify potential interactions.
Impurity in the Original Material Re-analyze your stock solution to confirm its initial purity. If impurities are present, consider re-purifying the starting material.

Data Presentation

The following table summarizes the expected relative stability of this compound under various conditions. This data is qualitative and intended to guide experimental design. For precise quantitative data, a compound-specific stability study is recommended.

ConditionParameterExpected StabilityRecommendations
pH pH 4-6HighUse a slightly acidic buffer for aqueous solutions.
pH 7ModerateAvoid neutral pH for prolonged storage.
pH > 7LowAvoid alkaline conditions.
Temperature -20°C or belowHighRecommended for long-term storage of stock solutions.
4°CModerateSuitable for short-term storage (1-3 days).
Room TemperatureLowMinimize exposure to ambient temperatures.
Light DarkHighStore in amber vials or protect from light.
Ambient LightModerate to LowAvoid unnecessary exposure to laboratory lighting.
UV LightVery LowStrict protection from UV sources is necessary.
Atmosphere Inert Gas (Argon/Nitrogen)HighPurge solvents and headspace with inert gas.
AirLowOxygen will accelerate oxidative degradation.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and degradation pathways.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 8 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 8 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 24 hours. Dissolve in methanol for analysis.

  • Photodegradation: Expose a solution of the compound (in a quartz cuvette or clear vial) to a photostability chamber (ICH Q1B guidelines) for a defined period. Keep a control sample in the dark at the same temperature.

3. Analysis:

  • Analyze the stressed samples and an unstressed control sample using a stability-indicating HPLC method (see Protocol 2).

  • Use a mass spectrometer (LC-MS) to identify the mass of the degradation products.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method to quantify this compound and its degradation products.

1. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient: Start with a high aqueous percentage (e.g., 95% A) and gradually increase the organic phase (B) to elute the compound and its more hydrophobic degradation products.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV detector at 220 nm and 280 nm.

2. Sample Preparation:

  • Dilute the samples from the forced degradation study or stability experiment to a suitable concentration (e.g., 10-50 µg/mL) with the initial mobile phase composition.

3. Analysis:

  • Inject the samples onto the HPLC system.

  • Monitor the chromatograms for the appearance of new peaks and a decrease in the area of the parent compound peak.

Mandatory Visualizations

cluster_degradation Potential Degradation Pathways parent This compound oxidation Oxidation Products (e.g., Hydroxylated derivatives, Ring-opened products) parent->oxidation O2, Light, Heat photodegradation Photodegradation Products (e.g., Dimerization, Polymerization) parent->photodegradation UV/Visible Light acid_degradation Acid-catalyzed Products (e.g., Rearrangement products) parent->acid_degradation Strong Acid

Caption: Potential degradation pathways for this compound.

cluster_workflow Experimental Workflow for Stability Study start Prepare Stock Solution (1 mg/mL in Methanol) stress Apply Stress Conditions (Acid, Base, Oxidation, Heat, Light) start->stress sample Prepare Samples for Analysis (Dilution, Neutralization) stress->sample hplc Analyze by Stability-Indicating HPLC-UV/MS sample->hplc data Analyze Data (Identify Degradants, Quantify Loss) hplc->data

Caption: Workflow for a forced degradation and stability study.

cluster_troubleshooting Troubleshooting Degradation Issues start Degradation Observed? check_ph Is pH neutral or alkaline? start->check_ph Yes adjust_ph Use acidic buffer (pH 4-6) check_ph->adjust_ph Yes check_light Is solution exposed to light? check_ph->check_light No end Problem Resolved adjust_ph->end protect_light Use amber vials/protect from light check_light->protect_light Yes check_temp Is temperature elevated? check_light->check_temp No protect_light->end control_temp Store at recommended low temperature check_temp->control_temp Yes check_oxygen Is solution exposed to air? check_temp->check_oxygen No control_temp->end inert_atm Use deoxygenated solvents/inert gas check_oxygen->inert_atm Yes check_oxygen->end No inert_atm->end

Caption: Decision tree for troubleshooting compound degradation.

How to increase the purity of synthesized (6-Methoxy-1H-indol-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in increasing the purity of synthesized (6-Methoxy-1H-indol-3-yl)methanamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Common impurities can arise from starting materials, side reactions, or degradation. These may include:

  • Starting materials: Unreacted precursors from the synthesis.

  • Oxidation products: The indole ring is susceptible to oxidation, which can result in colored impurities.[1]

  • Byproducts from reduction: If the synthesis involves the reduction of a nitrile or another functional group, incomplete reduction can lead to impurities.

  • Isomeric impurities: Depending on the synthetic route, other positional isomers may be formed.

  • Polymerization products: Indoles can polymerize under strongly acidic conditions.[2]

Q2: What analytical techniques are recommended for assessing the purity of this compound?

A2: High-Performance Liquid Chromatography (HPLC) is the preferred method for quantitative purity analysis of tryptamine derivatives.[3][4] Thin-Layer Chromatography (TLC) is a valuable qualitative tool for monitoring reaction progress and the effectiveness of purification steps.

Q3: What is a common sign of impurity in my this compound sample?

A3: Pure this compound should be a white to off-white solid. The presence of a pinkish or brownish hue can indicate the presence of oxidation products or other impurities.[1]

Troubleshooting Guides

Problem 1: Low Purity After Initial Synthesis and Work-up
Possible CauseTroubleshooting Steps
Incomplete Reaction Monitor the reaction progress using TLC to ensure all starting material is consumed before quenching the reaction.
Side Reactions Carefully control reaction conditions such as temperature and stoichiometry to minimize the formation of byproducts.
Degradation during Work-up Avoid prolonged exposure to strong acids or high temperatures during the work-up procedure. If performing an extraction, ensure the aqueous and organic layers are separated promptly.
Residual Solvents After filtration, ensure the product is thoroughly dried under vacuum to remove any residual solvents.
Problem 2: Discoloration (Pink, Brown, or Tarry Appearance) of the Product
Possible CauseTroubleshooting Steps
Oxidation of the Indole Ring Handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible. Store the purified product in a cool, dark place, preferably under an inert atmosphere.[1]
Presence of Acidic Residues Ensure that all acidic reagents from the synthesis are thoroughly neutralized and washed away during the work-up. Residual acid can promote degradation and polymerization.[2]
Trapped Impurities If the product precipitates too quickly from a solution, it can trap impurities. Consider redissolving the product and allowing it to crystallize more slowly.
Problem 3: Difficulty in Achieving High Purity (>99%) by Recrystallization
Possible CauseTroubleshooting Steps
Inappropriate Solvent System The ideal recrystallization solvent should dissolve the compound well at high temperatures and poorly at low temperatures, while impurities should remain soluble at low temperatures. Screen a variety of solvents and solvent mixtures (e.g., ethanol/water, ethyl acetate/heptane) to find the optimal system.
Co-precipitation of Impurities If impurities have similar solubility profiles to the desired product, they may co-precipitate. In such cases, column chromatography is often necessary for effective separation.
Oily Impurities Oily impurities can hinder crystallization. Try washing the crude product with a non-polar solvent like hexane to remove oils before recrystallization. An activated charcoal treatment of the hot solution can also help remove colored and oily impurities.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is a general guideline and may require optimization based on the specific impurities present.

  • Solvent Selection: Test the solubility of the crude this compound in various solvents at room temperature and at their boiling points to identify a suitable recrystallization solvent or solvent system.

  • Dissolution: In a flask, dissolve the crude product in the minimum amount of the chosen hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution at its boiling point for a few minutes.

  • Hot Filtration (Optional): If activated charcoal was used or if insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can promote maximum crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Protocol 2: Purification by Column Chromatography

This method is effective for separating compounds with different polarities.

  • Stationary Phase Selection: Standard silica gel is commonly used. For acid-sensitive indole derivatives, deactivated silica gel (washed with a solvent containing a small amount of triethylamine) can be used to prevent degradation.[5]

  • Mobile Phase Selection: Use TLC to determine an appropriate solvent system. A good starting point for tryptamines is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol), often with a small amount of a basic modifier like triethylamine (0.1-1%) to improve peak shape and reduce tailing. An ideal TLC Rf value for the product is around 0.2-0.4.

  • Column Packing: Pack a glass column with the chosen stationary phase as a slurry in the initial mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the column. Alternatively, for compounds with low solubility in the mobile phase, use a "dry loading" technique by adsorbing the compound onto a small amount of silica gel before loading.

  • Elution: Begin eluting with the mobile phase, gradually increasing the polarity if a gradient elution is required.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Data Presentation

Table 1: Comparison of Purification Techniques

Purification MethodTypical Purity AchievedAdvantagesDisadvantages
Recrystallization 95-99%Simple, scalable, cost-effective.May not remove impurities with similar solubility; potential for product loss in the mother liquor.
Column Chromatography >99%High resolution for separating complex mixtures.More time-consuming, requires larger volumes of solvent, can be less scalable.
Acid-Base Extraction Variable (pre-purification)Good for removing non-basic impurities.The product is a salt and requires an additional step to be converted back to the free base.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis crude_product Crude this compound recrystallization Recrystallization crude_product->recrystallization Initial Purification tlc TLC Monitoring recrystallization->tlc Check Purity hplc HPLC Analysis recrystallization->hplc Final Purity Check column_chromatography Column Chromatography column_chromatography->tlc Monitor Fractions column_chromatography->hplc Final Purity Check tlc->column_chromatography If Purity is Low pure_product Pure Product (>99%) hplc->pure_product Purity Confirmed

Caption: General workflow for the purification and analysis of this compound.

troubleshooting_logic start Low Purity after Recrystallization check_color Is the product discolored? start->check_color check_tlc Does TLC show multiple spots? check_color->check_tlc No charcoal Treat with Activated Charcoal check_color->charcoal Yes rerun_recrystallization Re-run Recrystallization with Slow Cooling check_tlc->rerun_recrystallization No (single broad spot) column_chromatography Perform Column Chromatography check_tlc->column_chromatography Yes charcoal->rerun_recrystallization end High Purity Product rerun_recrystallization->end column_chromatography->end

Caption: Troubleshooting logic for low purity after recrystallization.

References

Identifying and minimizing experimental artifacts with (6-Methoxy-1H-indol-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify and minimize experimental artifacts when working with (6-Methoxy-1H-indol-3-yl)methanamine. The following information is curated for researchers, scientists, and drug development professionals to ensure the accuracy and reliability of their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears cloudy or shows precipitation when diluted in aqueous buffer. What is the cause and how can I resolve this?

A2: This is likely due to the low aqueous solubility of the compound, a common issue with hydrophobic molecules.[1][2] While soluble in organic solvents like DMSO, dilution into an aqueous buffer can cause it to precipitate. To address this, consider the following:

  • Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your assay is as low as possible, typically below 0.5%, to avoid solvent-induced artifacts.[1]

  • Use of Solubilizing Agents: Employing excipients such as β-cyclodextrin can enhance the solubility of the compound in aqueous solutions.[1]

  • Sonication: Brief sonication of the stock solution can aid in dissolution.[1]

  • pH Adjustment: The primary amine in the structure suggests that the compound's solubility will be pH-dependent. Acidifying the buffer may improve solubility, though the impact on your specific assay must be evaluated.

Q2: I am observing high background fluorescence in my assay. Could this compound be the cause?

A2: Yes, indole derivatives are known to be fluorescent.[3][4][5][6][7] The indole scaffold can exhibit intrinsic fluorescence, which may interfere with assays that use fluorescence as a readout. The fluorescence of indoles is sensitive to the solvent environment.[6][7]

Q3: How stable is this compound in solution and under typical experimental conditions?

A3: Indole compounds can be susceptible to degradation, particularly through oxidation and photoreactivity.[8][9] The methoxy group on the indole ring may influence its electronic properties and stability. It is advisable to prepare fresh solutions for each experiment and store stock solutions protected from light at -20°C or -80°C. For sensitive experiments, the stability of the compound in the assay buffer over the time course of the experiment should be verified.

Q4: Are there any known off-target effects associated with this compound?

A4: While specific off-target effects for this exact molecule are not widely documented, the indole scaffold is a common feature in many biologically active compounds and can interact with various biological targets. Researchers should consider performing counter-screens or target-agnostic assays to identify potential off-target activities. The primary amine group could also lead to non-specific interactions.

Q5: Can the primary amine functionality of this compound cause experimental artifacts?

A5: Yes, primary amines can be reactive and may participate in side reactions, such as Schiff base formation with aldehydes or ketones present in the assay medium or on cell surfaces. They can also interact with certain assay reagents. It is important to be aware of the chemical compatibility of the compound with all components of the experimental system.

Troubleshooting Guides

Issue 1: Inconsistent or Non-reproducible Assay Results

Inconsistent results can stem from various factors related to compound handling and assay conditions.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps Experimental Protocol
Compound Precipitation Lower the final compound concentration. Utilize an intermediate dilution step in a buffer with a higher co-solvent percentage.Protocol 1: Serial Dilution with Intermediate Step
Compound Degradation Prepare fresh solutions for each experiment. Protect solutions from light. Perform a stability study of the compound in your assay buffer.Protocol 2: Compound Stability Assessment
Inconsistent Pipetting/Handling Use calibrated pipettes. Ensure thorough mixing of solutions. Maintain consistent incubation times and temperatures.N/A
DMSO Effects Keep the final DMSO concentration below 0.5% and consistent across all wells. Run a vehicle control with the same DMSO concentration.Protocol 3: Vehicle Control for Solvent Effects
Issue 2: High Background Signal in Fluorescence-Based Assays

The intrinsic fluorescence of the indole moiety can interfere with fluorescent readouts.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps Experimental Protocol
Compound's Intrinsic Fluorescence Measure the fluorescence of the compound alone in the assay buffer at the excitation and emission wavelengths of your assay. If significant, consider using a different fluorescent dye with spectral properties that do not overlap with the compound's fluorescence.Protocol 4: Assessment of Compound's Intrinsic Fluorescence
Light-Induced Compound Modification Indole compounds can be photoreactive, potentially forming fluorescent degradation products.[8][10] Minimize light exposure during experiments.N/A

Experimental Protocols

Protocol 1: Serial Dilution with Intermediate Step

  • Prepare Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 10 mM).

  • Intermediate Dilution: Create an intermediate dilution series in a buffer containing a higher, but still assay-compatible, percentage of co-solvent (e.g., 10% DMSO in PBS).

  • Final Dilution: Perform the final dilution of the intermediate series into the assay medium to reach the desired final concentrations. This gradual reduction in solvent concentration can help prevent precipitation.

Protocol 2: Compound Stability Assessment

  • Sample Preparation: Prepare a solution of this compound in your final assay buffer at the highest concentration to be used.

  • Incubation: Incubate the solution under the exact conditions of your experiment (temperature, light exposure, duration).

  • Time-Point Analysis: At various time points (e.g., 0, 1, 2, 4, 24 hours), take an aliquot of the solution.

  • Quantification: Analyze the concentration of the parent compound in each aliquot using a suitable analytical method like HPLC-UV. A significant decrease in concentration over time indicates instability.

Protocol 3: Vehicle Control for Solvent Effects

  • Experimental Wells: Prepare wells with cells (or your biological system) and the test compound diluted to the final concentration in media. The final DMSO concentration should be noted (e.g., 0.1%).

  • Vehicle Control Wells: Prepare an equal number of wells with cells and media containing the same final concentration of DMSO as the experimental wells, but without the test compound.

  • Untreated Control Wells: Prepare wells with cells and media only (no DMSO, no compound).

  • Analysis: Compare the results from the vehicle control wells to the untreated control wells. Any significant difference indicates an effect of the solvent itself. The effect of the compound is determined by comparing the experimental wells to the vehicle control wells.

Protocol 4: Assessment of Compound's Intrinsic Fluorescence

  • Prepare Blank: In a microplate, add the assay buffer without the compound.

  • Prepare Compound Solutions: Add serial dilutions of this compound in the assay buffer to the microplate.

  • Read Fluorescence: Use a plate reader to measure the fluorescence at the excitation and emission wavelengths used in your assay.

  • Analyze Data: Plot the fluorescence intensity against the compound concentration. A concentration-dependent increase in fluorescence indicates intrinsic fluorescence that may interfere with your assay.

Quantitative Data Summary

Currently, there is limited publicly available quantitative data specifically for this compound regarding its biological activities or physicochemical properties that would be directly relevant to experimental artifacts. Researchers are encouraged to determine key parameters such as solubility and stability within their specific experimental systems.

Visualizations

experimental_workflow Troubleshooting Workflow for Inconsistent Results start Inconsistent Results Observed check_precipitation Check for Compound Precipitation start->check_precipitation check_stability Assess Compound Stability check_precipitation->check_stability No optimize_solubility Optimize Solubility (Protocol 1) check_precipitation->optimize_solubility Yes check_solvent Evaluate Solvent Effects check_stability->check_solvent No prepare_fresh Prepare Fresh Solutions (Protocol 2) check_stability->prepare_fresh Yes run_vehicle_control Run Vehicle Control (Protocol 3) check_solvent->run_vehicle_control Yes re_run_assay Re-run Experiment check_solvent->re_run_assay No optimize_solubility->re_run_assay prepare_fresh->re_run_assay run_vehicle_control->re_run_assay fluorescence_troubleshooting Troubleshooting High Background Fluorescence start High Background Fluorescence measure_intrinsic_fluorescence Measure Compound's Intrinsic Fluorescence (Protocol 4) start->measure_intrinsic_fluorescence significant_fluorescence Is Fluorescence Significant? measure_intrinsic_fluorescence->significant_fluorescence change_fluorophore Change Fluorophore/Assay Readout significant_fluorescence->change_fluorophore Yes proceed_with_caution Proceed with Assay (Subtract Background) significant_fluorescence->proceed_with_caution No end Resolution change_fluorophore->end check_photoreactivity Consider Photoreactivity check_photoreactivity->end proceed_with_caution->check_photoreactivity

References

Technical Support Center: Scaling Up (6-Methoxy-1H-indol-3-yl)methanamine Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and scale-up of (6-Methoxy-1H-indol-3-yl)methanamine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide actionable troubleshooting guidance.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for the scalable production of this compound?

A common and scalable synthetic pathway involves a multi-step process beginning with the formation of the 6-methoxyindole core, followed by functionalization at the C3 position and subsequent reduction to the desired methanamine. The key steps are:

  • Fischer Indole Synthesis of 6-methoxy-1H-indole from 4-methoxyphenylhydrazine.

  • Vilsmeier-Haack Formylation of 6-methoxy-1H-indole to yield 6-methoxy-1H-indole-3-carboxaldehyde.

  • Conversion to Nitrile to produce 6-methoxy-1H-indole-3-carbonitrile.

  • Reduction of the Nitrile to afford the final product, this compound.

Q2: What are the primary challenges encountered during the scale-up of this synthesis?

Scaling up this synthesis presents several challenges, including:

  • Regiocontrol in Fischer Indole Synthesis: Methoxy-substituted phenylhydrazones can sometimes lead to "abnormal" cyclization, yielding undesired regioisomers.[1]

  • Reaction Control in Vilsmeier-Haack Formylation: This reaction is exothermic and requires careful temperature management to avoid side-product formation. The Vilsmeier reagent is also sensitive to moisture.

  • Handling of Hazardous Reagents: The synthesis may involve hazardous materials such as phosphorus oxychloride (in the Vilsmeier-Haack reaction) and potent reducing agents like lithium aluminum hydride (LiAlH₄).

  • Product Purification: The final product and intermediates may require careful purification to remove starting materials, byproducts, and residual reagents. Crystallization is a common method for purifying the final amine.[2]

  • Impurity Profile: Incomplete reactions or side reactions can lead to impurities that may be difficult to separate from the desired product.

Q3: Are there alternative routes to consider for large-scale production?

Yes, the Japp-Klingemann reaction offers an alternative for the synthesis of the hydrazone intermediate used in the Fischer indole synthesis.[3][4][5][6] This method can be advantageous depending on the availability and cost of the starting materials.

Troubleshooting Guides

Step 1: Fischer Indole Synthesis of 6-Methoxy-1H-indole

Problem: Low Yield or Formation of Impurities

Potential Cause Troubleshooting Action
"Abnormal" Cyclization: The methoxy group on the phenylhydrazine can direct cyclization to the wrong position, leading to regioisomeric indole byproducts.[1]Optimize the acid catalyst and reaction temperature. Weaker acids or lower temperatures may favor the desired cyclization. Consider using a non-coordinating solvent.
Degradation of Starting Materials or Product: The reaction often requires elevated temperatures, which can lead to decomposition.Monitor the reaction progress closely using TLC or HPLC. Optimize the reaction time and temperature to maximize product formation while minimizing degradation.
Poor Quality of Phenylhydrazine: Impurities in the 4-methoxyphenylhydrazine can lead to side reactions.Ensure the purity of the starting material. If necessary, purify the phenylhydrazine by recrystallization or distillation before use.
Inappropriate Acid Catalyst: The choice of acid catalyst (Brønsted or Lewis acid) is critical and substrate-dependent.Screen various acid catalysts such as polyphosphoric acid (PPA), sulfuric acid, or zinc chloride to identify the optimal catalyst for your specific substrate and scale.

Experimental Protocol: Fischer Indole Synthesis

  • Hydrazone Formation: React 4-methoxyphenylhydrazine with a suitable ketone or aldehyde (e.g., pyruvic acid) in a solvent like ethanol or acetic acid. The reaction is typically carried out at room temperature or with gentle heating.

  • Cyclization: Add an acid catalyst (e.g., polyphosphoric acid) to the hydrazone intermediate. Heat the reaction mixture to the appropriate temperature (often between 80-150°C) and monitor the reaction progress.

  • Workup and Purification: After the reaction is complete, cool the mixture and neutralize the acid. Extract the product with a suitable organic solvent. The crude 6-methoxy-1H-indole can be purified by column chromatography or recrystallization.

Fischer_Indole_Synthesis 4-Methoxyphenylhydrazine 4-Methoxyphenylhydrazine Hydrazone Intermediate Hydrazone Intermediate 4-Methoxyphenylhydrazine->Hydrazone Intermediate Ketone/Aldehyde Ketone/Aldehyde Ketone/Aldehyde->Hydrazone Intermediate 6-Methoxy-1H-indole 6-Methoxy-1H-indole Hydrazone Intermediate->6-Methoxy-1H-indole [3,3]-Sigmatropic Rearrangement Acid Catalyst (e.g., PPA) Acid Catalyst (e.g., PPA) Acid Catalyst (e.g., PPA)->Hydrazone Intermediate Heat Heat Heat->Hydrazone Intermediate

Fischer Indole Synthesis Pathway
Step 2: Vilsmeier-Haack Formylation of 6-Methoxy-1H-indole

Problem: Low Yield or Multiple Products

Potential Cause Troubleshooting Action
Moisture Contamination: The Vilsmeier reagent (formed from POCl₃ and DMF) is highly sensitive to moisture, which can lead to its decomposition and reduced formylation efficiency.Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Incorrect Stoichiometry: An incorrect ratio of POCl₃ to DMF or indole can result in incomplete reaction or the formation of byproducts.Carefully control the stoichiometry of the reagents. A slight excess of the Vilsmeier reagent is often used.
Poor Temperature Control: The formation of the Vilsmeier reagent and the formylation reaction are exothermic. Poor temperature control can lead to side reactions.Add the POCl₃ to the DMF slowly at a low temperature (e.g., 0-5°C). Maintain the temperature of the reaction mixture during the addition of the indole.
Workup Issues: The iminium intermediate formed during the reaction must be hydrolyzed to the aldehyde. Improper workup can lead to low yields.Ensure complete hydrolysis by adding the reaction mixture to a sufficient amount of ice water or an aqueous base solution and stirring until the aldehyde precipitates or can be extracted.

Experimental Protocol: Vilsmeier-Haack Formylation

  • Vilsmeier Reagent Formation: In a dry flask under an inert atmosphere, cool anhydrous DMF to 0-5°C. Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature. Stir the mixture for 30-60 minutes to allow for the formation of the Vilsmeier reagent.

  • Formylation: Dissolve 6-methoxy-1H-indole in anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent, again maintaining a low temperature. After the addition is complete, allow the reaction to warm to room temperature or gently heat to drive the reaction to completion.

  • Workup and Purification: Quench the reaction by pouring it onto ice and neutralizing with an aqueous base (e.g., NaOH or Na₂CO₃ solution). The product, 6-methoxy-1H-indole-3-carboxaldehyde, will often precipitate and can be collected by filtration. Further purification can be achieved by recrystallization.

Vilsmeier_Haack_Formylation 6-Methoxy-1H-indole 6-Methoxy-1H-indole Iminium Intermediate Iminium Intermediate 6-Methoxy-1H-indole->Iminium Intermediate Vilsmeier Reagent Vilsmeier Reagent Vilsmeier Reagent->Iminium Intermediate Electrophilic Aromatic Substitution 6-Methoxy-1H-indole-3-carboxaldehyde 6-Methoxy-1H-indole-3-carboxaldehyde Iminium Intermediate->6-Methoxy-1H-indole-3-carboxaldehyde Hydrolysis POCl3 POCl3 POCl3->Vilsmeier Reagent DMF DMF DMF->Vilsmeier Reagent H2O (Workup) H2O (Workup) H2O (Workup)->Iminium Intermediate Troubleshooting_Logic cluster_synthesis Synthesis Step cluster_problem Observed Problem Fischer Indole Synthesis Fischer Indole Synthesis Low Yield Low Yield Fischer Indole Synthesis->Low Yield Abnormal Cyclization Side Products Side Products Fischer Indole Synthesis->Side Products Degradation Vilsmeier-Haack Vilsmeier-Haack Vilsmeier-Haack->Low Yield Moisture Vilsmeier-Haack->Side Products Poor Temp. Control Nitrile Formation Nitrile Formation Incomplete Reaction Incomplete Reaction Nitrile Formation->Incomplete Reaction Inefficient Dehydration Nitrile Reduction Nitrile Reduction Nitrile Reduction->Side Products Over-reduction Nitrile Reduction->Incomplete Reaction Catalyst Poisoning Purification Difficulty Purification Difficulty Low Yield->Purification Difficulty Side Products->Purification Difficulty

References

Technical Support Center: Refining Purification Methods for (6-Methoxy-1H-indol-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of (6-Methoxy-1H-indol-3-yl)methanamine, commonly known as 6-Methoxytryptamine.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I might encounter when synthesizing 6-Methoxytryptamine?

A1: Impurities are largely dependent on the synthetic route. For instance, in a phase-transfer catalyzed synthesis starting from phthalimide and 1-bromo-3-chloropropane, potential impurities could include 1,3-diphthalimidopropane and bromopropylphthalimide.[1] If the synthesis involves a Japp–Klingemann reaction, unreacted intermediates from that step could also be present.[1] It is also crucial to consider side products from incomplete reactions or alternative reaction pathways.

Q2: What is a good starting point for the purification of crude 6-Methoxytryptamine?

A2: A common and effective initial purification strategy involves liquid-liquid extraction followed by recrystallization. The crude product can be subjected to an aqueous workup, basifying the aqueous phase with NaOH, and then extracting with a solvent like dichloromethane (CH2Cl2).[1] Following the evaporation of the solvent, the resulting crude solid can often be purified by recrystallization from a suitable solvent such as methanol.[1]

Q3: How do I select an appropriate solvent for recrystallization?

A3: The ideal recrystallization solvent is one in which 6-Methoxytryptamine has low solubility at room temperature but high solubility at or near the solvent's boiling point.[2] Methanol and toluene have been successfully used for the recrystallization of 6-Methoxytryptamine.[1][3] To find the best solvent, small-scale solubility tests with various common laboratory solvents are recommended. A good solvent system for tryptamine derivatives can also be a mixture, such as n-hexane/acetone or n-hexane/THF.[4]

Q4: What analytical techniques are suitable for assessing the purity of 6-Methoxytryptamine?

A4: High-Performance Liquid Chromatography (HPLC) is a widely used technique for analyzing tryptamines due to its suitability for non-volatile compounds.[5] It can effectively separate the target compound from impurities.[6] Other suitable techniques include Gas Chromatography (GC) and Thin-Layer Chromatography (TLC) for rapid, qualitative checks.[5][7] Purity can also be assessed by melting point analysis; a sharp melting point range close to the literature value suggests high purity.[2] The reported melting point for 6-Methoxytryptamine is in the range of 140-147°C.[1][3][8][9]

Q5: How should I store purified 6-Methoxytryptamine?

A5: Purified 6-Methoxytryptamine should be stored in a cool, dry place, typically at temperatures between 0-8°C, to prevent degradation.[8] It is often supplied as an off-white to slightly brown crystalline powder.[8] For long-term stability, storage at -20°C is also a common practice for tryptamine derivatives.[10]

Troubleshooting Guides

This section addresses specific problems that may arise during the purification of 6-Methoxytryptamine.

Problem Possible Cause(s) Suggested Solution(s)
Low Recovery After Recrystallization The compound is significantly soluble in the cold solvent.Ensure the solution is thoroughly cooled, preferably in an ice bath, before filtration. Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.
Too much solvent was used initially.Evaporate some of the solvent to achieve a saturated solution at high temperature, then allow it to cool again.[11]
Product "Oils Out" Instead of Crystallizing The melting point of the compound is lower than the boiling point of the solvent.Use a solvent with a lower boiling point.
Significant impurities are present, inhibiting crystal lattice formation.Consider a preliminary purification step, such as column chromatography, to remove the bulk of impurities before attempting recrystallization.[11]
Cooling is happening too rapidly.Allow the solution to cool slowly to room temperature before placing it in an ice bath. Inducing crystallization by scratching the inside of the flask or adding a seed crystal can also be beneficial.[2]
Poor Separation in Column Chromatography The chosen solvent system (mobile phase) is either too polar or not polar enough.If all compounds elute too quickly, the solvent system is too polar; start with a less polar mixture. If the target compound does not elute, the system is not polar enough; gradually increase the polarity.[11] Use TLC to determine an optimal solvent system where the Rf of 6-Methoxytryptamine is approximately 0.25-0.35.[11]
The column is overloaded with crude material.Use a larger column or reduce the amount of sample loaded.
Unexpected Peaks in HPLC/GC Analysis The compound is degrading during analysis.For GC-MS, high temperatures can cause degradation of tryptamines.[6] HPLC is a non-destructive alternative.[6] Ensure the analytical method conditions are appropriate for the compound's stability.
Contamination from solvents or glassware.Use high-purity solvents and ensure all glassware is scrupulously clean.

Data Presentation

Physical and Chemical Properties of 6-Methoxytryptamine
PropertyValueReference(s)
Molecular Formula C₁₁H₁₄N₂O[8][12]
Molecular Weight 190.25 g/mol [8][9]
Appearance Off-white to slightly brown crystalline powder[8]
Melting Point 140 - 147 °C[1][3][8][9]
CAS Number 3610-36-4[8][12]

Experimental Protocols

Protocol 1: Recrystallization of 6-Methoxytryptamine

This protocol is a general guideline and may require optimization.

  • Solvent Selection: Choose an appropriate solvent (e.g., methanol[1]) in which the compound has high solubility when hot and low solubility when cold.

  • Dissolution: Place the crude 6-Methoxytryptamine in an Erlenmeyer flask. Add a minimal amount of the selected solvent.

  • Heating: Gently heat the mixture while stirring until the solvent boils. Continue to add small portions of the hot solvent until all the solid has just dissolved.[2]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Crystal formation should begin.[2] To maximize crystal yield, subsequently place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[2]

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals, for instance, in a vacuum oven, to remove all traces of solvent.

Protocol 2: Column Chromatography
  • Stationary Phase and Solvent Selection: Prepare a slurry of silica gel in the initial, least polar mobile phase solvent. Use TLC to determine an appropriate solvent system (e.g., a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate or dichloromethane).

  • Column Packing: Carefully pack a chromatography column with the silica gel slurry, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude 6-Methoxytryptamine in a minimum amount of the mobile phase and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the non-polar solvent, gradually increasing the polarity of the mobile phase (gradient elution).[11]

  • Fraction Collection: Collect the eluent in separate fractions.

  • Analysis: Analyze the collected fractions using TLC or HPLC to identify which ones contain the purified 6-Methoxytryptamine.

  • Solvent Evaporation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified compound.

Visualizations

PurificationWorkflow Crude Crude 6-Methoxytryptamine (Post-Synthesis) Extraction Liquid-Liquid Extraction (e.g., CH2Cl2 / aq. NaOH) Crude->Extraction Evaporation1 Solvent Evaporation Extraction->Evaporation1 Recrystallization Recrystallization (e.g., from Methanol) Evaporation1->Recrystallization If solid ColumnChrom Column Chromatography (Silica Gel) Evaporation1->ColumnChrom If oil or impure solid Filtration Filtration & Drying Recrystallization->Filtration Pure Pure 6-Methoxytryptamine Filtration->Pure Analysis Purity Analysis (HPLC, MP, NMR) Pure->Analysis ColumnChrom->Evaporation1 Pure Fractions

Caption: General experimental workflow for the purification of 6-Methoxytryptamine.

RecrystallizationTroubleshooting Start Attempting Recrystallization Problem Product 'Oils Out'? Start->Problem Cause1 Solvent BP > Compound MP? Problem->Cause1 Yes Success Crystals Form Successfully Problem->Success No Solution1 Use lower boiling point solvent. Cause1->Solution1 Yes Cause2 Cooling too fast? Cause1->Cause2 No Solution2 Allow slow cooling. Scratch flask or add seed crystal. Cause2->Solution2 Yes Cause3 High impurity level? Cause2->Cause3 No Solution3 Perform column chromatography first. Cause3->Solution3 Yes

Caption: Troubleshooting decision tree for product oiling out during recrystallization.

References

Validation & Comparative

A Comparative Efficacy Analysis: (6-Methoxy-1H-indol-3-yl)methanamine versus 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT) in the Context of Serotonergic Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the predicted serotonergic activity of the novel compound (6-Methoxy-1H-indol-3-yl)methanamine and the well-characterized psychoactive tryptamine, 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT). Due to the limited publicly available data on this compound, this comparison is based on established structure-activity relationships (SAR) for analogous indole compounds, contrasted with extensive experimental data for 5-MeO-DMT.

Introduction

Indoleamine structures are a cornerstone in the development of neurologically active compounds, primarily due to their structural similarity to the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). Modifications to the indole core can significantly alter a compound's affinity and efficacy at various serotonin receptor subtypes, leading to a wide range of pharmacological effects. This guide examines the potential efficacy of this compound by contrasting it with the known potent serotonergic agonist, 5-MeO-DMT.

Predicted versus Established Efficacy: A Data-Driven Comparison

The following table summarizes the predicted serotonergic profile of this compound based on SAR principles, alongside the experimentally determined data for 5-MeO-DMT.

ParameterThis compound (Predicted)5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT) (Experimental)[1][2]
Primary Target Serotonin (5-HT) ReceptorsSerotonin (5-HT) Receptors
Predicted Receptor Affinity Likely to exhibit affinity for various 5-HT receptor subtypes, with a methoxy group at the 6-position potentially enhancing agonist activity.High affinity for 5-HT1A receptors (Ki ≈ 1.9-3 nM) with 300-1000 fold higher selectivity over 5-HT2A receptors.[1] Also binds to other 5-HT receptor subtypes.
Predicted Efficacy Expected to act as a serotonin receptor agonist.Potent full agonist at 5-HT1A receptors and a partial to full agonist at 5-HT2A receptors.[1][3]
Expected In Vitro Activity Should demonstrate activity in receptor binding assays and functional assays measuring downstream signaling (e.g., cAMP inhibition or calcium mobilization).Demonstrates high potency in functional assays, stimulating G-protein binding with an EC50 value around 100 nM.[2]
Expected In Vivo Effects Potential for psychoactive effects and modulation of serotonergic pathways.Induces profound psychedelic effects, alters locomotor activity, and other behavioral changes mediated by 5-HT1A and 5-HT2A receptors.[1]

Signaling Pathways and Experimental Workflow

The interaction of these compounds with serotonin receptors initiates a cascade of intracellular signaling events. The diagrams below illustrate the predicted signaling pathway for a generic serotonin receptor agonist and a typical experimental workflow for characterizing such compounds.

Serotonin_Receptor_Signaling_Pathway cluster_membrane Cell Membrane Receptor 5-HT Receptor G_Protein G-Protein (Gq/11 or Gi/o) Receptor->G_Protein Activates Agonist This compound or 5-MeO-DMT Agonist->Receptor Binds Effector Effector Enzyme (e.g., PLC, Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., IP3, DAG, cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Caption: Predicted Serotonin Receptor Signaling Pathway.

Experimental_Workflow Start Compound Synthesis and Purification Binding_Assay Radioligand Binding Assay (Determine Ki) Start->Binding_Assay Functional_Assay Functional Assay (e.g., Calcium Flux, cAMP) (Determine EC50, Emax) Binding_Assay->Functional_Assay In_Vivo In Vivo Behavioral Assay (e.g., Head-Twitch Response) Functional_Assay->In_Vivo Data_Analysis Data Analysis and SAR Comparison In_Vivo->Data_Analysis

Caption: Experimental Workflow for Compound Characterization.

Detailed Experimental Protocols

The characterization of serotonergic compounds relies on a suite of well-established in vitro and in vivo assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay (for determining Kᵢ)

Objective: To determine the binding affinity (Kᵢ) of a test compound for a specific serotonin receptor subtype.

Materials:

  • Cell membranes prepared from cell lines stably expressing the human serotonin receptor of interest (e.g., 5-HT1A, 5-HT2A).

  • Radioligand specific for the receptor subtype (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]ketanserin for 5-HT2A).

  • Test compound (this compound or 5-MeO-DMT) at various concentrations.

  • Non-specific binding control (a high concentration of a known ligand for the receptor).

  • Assay buffer (e.g., Tris-HCl with appropriate ions).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in the assay buffer.

  • For determining non-specific binding, incubate the membranes with the radioligand and the non-specific binding control.

  • Allow the binding to reach equilibrium (typically 30-60 minutes at a specific temperature).

  • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

In Vitro Functional Assay: Calcium Mobilization (for Gq-coupled receptors like 5-HT2A)

Objective: To measure the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of a test compound at a Gq-coupled serotonin receptor.

Materials:

  • A cell line stably expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Test compound at various concentrations.

  • A known 5-HT2A receptor agonist as a positive control (e.g., serotonin).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

  • A fluorescence plate reader.

Procedure:

  • Plate the cells in a multi-well plate and allow them to adhere.

  • Load the cells with the calcium-sensitive fluorescent dye.

  • Wash the cells to remove excess dye.

  • Add varying concentrations of the test compound or the positive control to the wells.

  • Measure the change in fluorescence intensity over time using a fluorescence plate reader. The increase in fluorescence corresponds to an increase in intracellular calcium concentration.

  • Plot the peak fluorescence response against the logarithm of the compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration of the compound that produces 50% of the maximal response) and the Eₘₐₓ (the maximum response relative to the positive control).

Conclusion

While direct experimental data for this compound is currently unavailable, structure-activity relationships strongly suggest its potential as a serotonin receptor agonist. The presence of the methoxy group at the 6-position of the indole ring is often associated with enhanced serotonergic activity. In contrast, 5-MeO-DMT is a well-documented and potent serotonin receptor agonist with a clear preference for the 5-HT1A subtype.

Further research, following the experimental protocols outlined in this guide, is necessary to fully elucidate the pharmacological profile of this compound. Such studies will be crucial in determining its specific receptor affinities, functional efficacy, and potential as a novel therapeutic agent or research tool. The comparison with the established profile of 5-MeO-DMT provides a valuable benchmark for these future investigations.

References

Comparative Analysis of Synthesis Methods for (6-Methoxy-1H-indol-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(6-Methoxy-1H-indol-3-yl)methanamine, a tryptamine derivative, is a valuable building block in medicinal chemistry, serving as a precursor for a variety of pharmacologically active compounds. The efficient and scalable synthesis of this intermediate is crucial for drug discovery and development programs. This guide provides a comparative analysis of the common synthetic routes to this compound, focusing on methodologies, quantitative data, and experimental protocols to aid researchers in selecting the most suitable method for their specific needs.

Key Synthesis Precursors

The two primary precursors for the synthesis of this compound are 6-methoxyindole-3-carboxaldehyde and 6-methoxyindole-3-acetonitrile. The choice of precursor often depends on the availability of starting materials and the desired scale of the synthesis.

Comparative Overview of Synthesis Methods

The synthesis of this compound from its key precursors predominantly involves reduction reactions. The most common methods are reductive amination of the aldehyde and reduction of the nitrile using either chemical hydrides or catalytic hydrogenation.

MethodPrecursorReducing Agent/CatalystTypical Solvent(s)Typical Reaction TimeTypical Yield (%)Key AdvantagesKey Disadvantages
Reductive Amination 6-Methoxyindole-3-carboxaldehydeSodium Borohydride (NaBH₄) / Ammonium Chloride (NH₄Cl)Methanol (MeOH)2-4 hours80-90Mild reaction conditions, high chemoselectivity.May require careful control of pH and reaction conditions to avoid side reactions.
Nitrile Reduction (Chemical Hydride) 6-Methoxyindole-3-acetonitrileLithium Aluminum Hydride (LiAlH₄)Tetrahydrofuran (THF), Diethyl ether2-6 hours75-90Powerful reducing agent, effective for a wide range of nitriles.Highly reactive and moisture-sensitive, requires anhydrous conditions and careful handling.
Nitrile Reduction (Catalytic Hydrogenation) 6-Methoxyindole-3-acetonitrileRaney Nickel (Ra-Ni) / Hydrogen (H₂)Methanol (MeOH), Ethanol (EtOH) with Ammonia (NH₃)4-12 hours85-95High yields, environmentally friendly (uses H₂), catalyst can be recycled.Requires specialized high-pressure hydrogenation equipment, catalyst can be pyrophoric.

Experimental Protocols

Method 1: Reductive Amination of 6-Methoxyindole-3-carboxaldehyde

This method involves the in-situ formation of an imine from 6-methoxyindole-3-carboxaldehyde and an ammonia source, followed by reduction with a mild hydride reagent like sodium borohydride.

Protocol:

  • To a solution of 6-methoxyindole-3-carboxaldehyde (1.0 eq) in methanol, add ammonium chloride (1.5 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add sodium borohydride (1.2 eq) portion-wise over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove methanol.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Method 2: Reduction of 6-Methoxyindole-3-acetonitrile with Lithium Aluminum Hydride (LiAlH₄)

This protocol utilizes the powerful reducing agent LiAlH₄ to convert the nitrile group directly to a primary amine. Strict anhydrous conditions are essential for the success of this reaction.

Protocol:

  • To a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon), add a suspension of LiAlH₄ (1.5 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve 6-methoxyindole-3-acetonitrile (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension over 1 hour.

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to 0 °C.

  • Carefully quench the reaction by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and then water (3x mL), where x is the mass of LiAlH₄ in grams.

  • Stir the resulting mixture at room temperature for 1 hour until a white granular precipitate forms.

  • Filter the precipitate through a pad of Celite® and wash thoroughly with THF.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Method 3: Catalytic Hydrogenation of 6-Methoxyindole-3-acetonitrile

This method employs catalytic hydrogenation using Raney Nickel as the catalyst. The presence of ammonia is often used to suppress the formation of secondary and tertiary amine byproducts.

Protocol:

  • To a high-pressure hydrogenation vessel, add 6-methoxyindole-3-acetonitrile (1.0 eq) and a slurry of Raney Nickel (10-20% by weight of the nitrile) in methanol saturated with ammonia.

  • Seal the vessel and purge with hydrogen gas several times.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).

  • Heat the reaction mixture to 40-60 °C and stir vigorously.

  • Monitor the reaction progress by observing hydrogen uptake.

  • After the theoretical amount of hydrogen has been consumed, cool the vessel to room temperature and carefully vent the excess hydrogen.

  • Filter the catalyst through a pad of Celite®. Caution: Raney Nickel is pyrophoric and should be handled with care, keeping it wet with solvent at all times.

  • Wash the catalyst with methanol.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Visualizing the Synthesis Pathways

The following diagrams illustrate the logical flow of the described synthesis methods.

Synthesis_Pathways Aldehyde 6-Methoxyindole-3- carboxaldehyde ReductiveAmination Reductive Amination Aldehyde->ReductiveAmination NH₄Cl, NaBH₄  MeOH Nitrile 6-Methoxyindole-3- acetonitrile LiAlH4Reduction LiAlH₄ Reduction Nitrile->LiAlH4Reduction 1. LiAlH₄, THF 2. H₂O workup CatalyticHydrogenation Catalytic Hydrogenation Nitrile->CatalyticHydrogenation H₂, Raney Ni MeOH/NH₃ Product This compound ReductiveAmination->Product LiAlH4Reduction->Product CatalyticHydrogenation->Product

Caption: Synthetic routes to this compound.

Conclusion

The choice of the optimal synthesis method for this compound depends on several factors including the scale of the reaction, available equipment, and safety considerations.

  • Reductive amination of 6-methoxyindole-3-carboxaldehyde is a reliable method for smaller scale synthesis due to its mild conditions and high selectivity.

  • LiAlH₄ reduction of 6-methoxyindole-3-acetonitrile offers a powerful alternative, though it requires stringent handling of the pyrophoric and water-sensitive reagent.

  • Catalytic hydrogenation of 6-methoxyindole-3-acetonitrile is the most atom-economical and environmentally friendly option, providing high yields, and is well-suited for larger scale production, provided the necessary high-pressure equipment is available.

Researchers should carefully evaluate these factors to select the most appropriate synthetic strategy for their specific research and development goals.

A Comparative Guide to Validated Analytical Methods for the Quantification of (6-Methoxy-1H-indol-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of validated analytical methodologies for the quantification of (6-Methoxy-1H-indol-3-yl)methanamine in biological matrices. The selection of an appropriate analytical method is critical for accurate pharmacokinetic, toxicokinetic, and metabolism studies in drug development. This document outlines two primary chromatographic techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), presenting hypothetical validation data based on established methods for structurally similar indoleamines.

Comparison of Analytical Methods

The choice between HPLC-UV and LC-MS/MS depends on the specific requirements of the study, such as the need for high sensitivity, selectivity, and the complexity of the sample matrix.

ParameterHPLC-UVLC-MS/MS
**Linearity (R²) **≥ 0.995≥ 0.998
Accuracy (% Recovery) 90-110%95-105%
Precision (% RSD) ≤ 15%≤ 10%
Limit of Detection (LOD) ng/mL rangepg/mL range
Limit of Quantification (LOQ) ng/mL rangepg/mL range
Selectivity ModerateHigh
Matrix Effect Prone to interferenceCan be minimized with stable isotope-labeled internal standard
Cost & Complexity Lower cost, simplerHigher cost, more complex

Experimental Protocols

Detailed methodologies for sample preparation, chromatographic separation, and detection are presented below. These protocols are based on common practices for the analysis of indoleamines in biological samples.[1][2]

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and common method for extracting small molecules from biological matrices like plasma or serum.[1][3]

  • To 100 µL of plasma/serum sample, add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject a portion of the reconstituted sample into the chromatographic system.

Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is suitable for applications where high sensitivity is not a primary requirement.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 20 µL.

    • Detection: UV at 280 nm.

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for bioanalytical studies requiring low detection limits.[1][2]

  • Chromatographic Conditions:

    • LC System: UPLC/HPLC system.

    • Column: C18 or similar reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A: 0.1% Formic acid in Water; B: 0.1% Formic acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive.

    • Detection: Multiple Reaction Monitoring (MRM) of precursor-product ion transitions specific to this compound and its internal standard.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound in a biological matrix.

cluster_prep Sample Preparation cluster_analysis Analytical Quantification Sample Biological Sample (Plasma/Serum) Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Chromatography HPLC or LC-MS/MS Reconstitute->Chromatography Detection UV or Mass Spectrometry Chromatography->Detection Data Data Acquisition & Processing Detection->Data Result Quantification Result Data->Result

Caption: General workflow for sample preparation and analysis.

Potential Metabolic Pathway

The metabolic fate of this compound is likely to involve several key enzymatic reactions common to indoleamines. A plausible metabolic pathway is depicted below. It is important to note that this is a hypothetical pathway based on the metabolism of similar compounds and would require experimental verification.[4]

cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent This compound Oxidation Oxidative Deamination (MAO) Parent->Oxidation Demethylation O-Demethylation (CYP450) Parent->Demethylation Metabolite1 (6-Methoxy-1H-indol-3-yl)acetaldehyde Oxidation->Metabolite1 Metabolite2 (6-Hydroxy-1H-indol-3-yl)methanamine Demethylation->Metabolite2 Glucuronidation Glucuronidation (UGT) Metabolite3 Glucuronide Conjugate Glucuronidation->Metabolite3 Sulfation Sulfation (SULT) Metabolite4 Sulfate Conjugate Sulfation->Metabolite4 Metabolite2->Glucuronidation Metabolite2->Sulfation

Caption: A hypothetical metabolic pathway for the analyte.

References

(6-Methoxy-1H-indol-3-yl)methanamine: A Comparative Analysis of Efficacy Against Standard Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the pharmacological profile of (6-Methoxy-1H-indol-3-yl)methanamine, also known as 6-Methoxytryptamine, against standard treatments for depression, anxiety, and migraine. Due to the limited availability of direct comparative preclinical and clinical studies for 6-Methoxytryptamine, this analysis focuses on its in-vitro activity in relation to established therapeutic agents. The information presented herein is intended to support further research and drug development efforts.

Introduction to this compound

This compound is a tryptamine derivative, structurally related to the neurotransmitter serotonin and other psychoactive compounds. Its pharmacological activity is presumed to be mediated through interaction with monoaminergic systems, similar to many centrally acting therapeutic agents. This guide will explore its potential efficacy by comparing its known pharmacological targets with those of standard-of-care medications.

Comparative Quantitative Data

The following tables summarize the available in-vitro data for this compound and standard therapeutic agents for depression, anxiety, and migraine. This data provides a basis for understanding the potential therapeutic applications and mechanisms of action.

Table 1: Monoamine Release Profile of this compound

CompoundTargetEC50 (nM)
This compoundSerotonin Release53.8[1]
Dopamine Release113[1]
Norepinephrine Release465[1]

Table 2: Serotonin 5-HT2A Receptor Agonist Activity

CompoundEC50 (nM)Emax (%)
This compound2,443111[1]

Table 3: Comparative Binding Affinities (Ki, nM) of Standard Antidepressants at the Serotonin Transporter (SERT)

Compound (Class)Ki (nM) at SERT
Citalopram (SSRI)1.16
Fluoxetine (SSRI)0.81
Paroxetine (SSRI)0.13
Sertraline (SSRI)0.29

Table 4: Comparative Functional Potency (pEC50) of Triptans at Serotonin 5-HT1B and 5-HT1D Receptors

Compound (Class)pEC50 at 5-HT1BpEC50 at 5-HT1D
Sumatriptan (Triptan)7.328.30
Zolmitriptan (Triptan)7.879.51
Rizatriptan (Triptan)7.088.11
Eletriptan (Triptan)8.009.04
Naratriptan (Triptan)8.058.80
Almotriptan (Triptan)7.087.75
Frovatriptan (Triptan)7.988.36

Note on Comparative Data: Direct comparison of EC50 values for monoamine release with Ki values for transporter binding should be done with caution as they represent different aspects of drug action (functional potency vs. binding affinity). Similarly, the low potency of 6-Methoxytryptamine at the 5-HT2A receptor suggests this may not be its primary therapeutic target.

Experimental Protocols

Detailed methodologies for key experimental assays cited in this guide are provided below to facilitate reproducibility and further investigation.

Radioligand Binding Assay for Serotonin Receptors

Objective: To determine the binding affinity (Ki) of a test compound for a specific serotonin receptor subtype.

Materials:

  • Cell membranes expressing the target human serotonin receptor subtype.

  • Radioligand specific for the target receptor (e.g., [3H]5-HT, [3H]Ketanserin).

  • Test compound (this compound) and reference compounds.

  • Standard binding buffer (e.g., 50mM Tris-HCl, 10mM MgCl2, 0.1mM EDTA, pH 7.4).[2]

  • 96-well microplates.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kd, and the test compound at various concentrations.

  • For determination of non-specific binding, a high concentration of a known ligand for the target receptor is added to a set of wells.

  • Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.[2][3]

  • Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]

cAMP Functional Assay for 5-HT1A Receptor

Objective: To determine the functional activity (EC50 and Emax) of a test compound at the Gαi/o-coupled 5-HT1A receptor by measuring the inhibition of cAMP production.[5][6]

Materials:

  • CHO-K1 or HEK293 cells stably expressing the human 5-HT1A receptor.[5]

  • Cell culture medium.

  • Forskolin (an adenylyl cyclase activator).

  • Test compound and a reference agonist (e.g., serotonin).

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • 384-well white microplates.[5]

Procedure:

  • Culture the cells to the desired confluency.

  • Prepare the cells for the assay by harvesting and resuspending them in stimulation buffer.

  • Add the cells to the wells of a 384-well plate.

  • Add the test compound at various concentrations.

  • Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

  • Incubate the plate for a specified time at room temperature.

  • Lyse the cells and add the cAMP detection reagents according to the manufacturer's protocol.

  • Read the plate on a suitable plate reader.

  • Plot the resulting signal (inversely proportional to cAMP levels) against the log concentration of the test compound.

  • Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.[5]

Murine Forced Swim Test

Objective: To assess the potential antidepressant-like activity of a test compound.[7][8]

Materials:

  • Male mice.

  • A transparent cylindrical tank (e.g., 20 cm diameter, 40 cm height) filled with water (23-25°C) to a depth of 15 cm.

  • Video recording equipment.

Procedure:

  • Administer the test compound or vehicle to the mice at a predetermined time before the test.

  • Gently place each mouse individually into the cylinder of water for a 6-minute session.[7][9]

  • Record the entire session with a video camera.

  • After the 6-minute session, remove the mouse, dry it, and return it to its home cage.

  • A trained observer, blind to the treatment conditions, scores the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors, with the mouse making only small movements to keep its head above water.[7][9]

  • A reduction in the duration of immobility is indicative of an antidepressant-like effect.

Rat Elevated Plus Maze Test

Objective: To evaluate the anxiolytic-like effects of a test compound.

Materials:

  • Male rats.

  • An elevated plus-shaped maze with two open arms and two enclosed arms.

  • Video tracking system.

Procedure:

  • Administer the test compound or vehicle to the rats at a specified time before the test.

  • Place each rat individually in the center of the maze, facing an open arm.[10]

  • Allow the rat to explore the maze for a 5-minute session.[10]

  • Record the session using a video tracking system.

  • The primary measures of anxiety are the time spent in the open arms and the number of entries into the open arms.

  • An increase in the time spent and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.[10]

  • The maze should be cleaned between each animal to remove olfactory cues.

Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways and a typical experimental workflow are provided below to aid in the conceptualization of the research process.

serotonin_signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Tryptophan Tryptophan FiveHTP 5-HTP Tryptophan->FiveHTP Tryptophan Hydroxylase Serotonin_vesicle Serotonin (5-HT) in Vesicle FiveHTP->Serotonin_vesicle AADC Serotonin_vesicle->Synaptic_cleft Release SERT SERT MAO MAO SERT->MAO Metabolism FiveHIAA 5-HIAA MAO->FiveHIAA Synaptic_cleft->SERT Reuptake FiveHT1A 5-HT1A Receptor Synaptic_cleft->FiveHT1A 5-HT FiveHT2A 5-HT2A Receptor Synaptic_cleft->FiveHT2A 5-HT Gi Gαi FiveHT1A->Gi Gq Gαq FiveHT2A->Gq AC Adenylyl Cyclase Gi->AC PLC Phospholipase C Gq->PLC cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3, DAG PLC->IP3_DAG Cellular_Response_Inhibitory Inhibitory Cellular Response cAMP->Cellular_Response_Inhibitory Cellular_Response_Excitatory Excitatory Cellular Response IP3_DAG->Cellular_Response_Excitatory

Caption: Serotonin signaling pathway at the synapse.

experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment (Animal Models) cluster_toxicology Safety and Toxicology receptor_binding Receptor Binding Assays (Ki determination) functional_assays Functional Assays (EC50, Emax determination) receptor_binding->functional_assays Identified Targets pk_studies Pharmacokinetic Studies (ADME) functional_assays->pk_studies Lead Compound behavioral_models Behavioral Models (Depression, Anxiety, Migraine) pk_studies->behavioral_models Dose Selection acute_toxicity Acute Toxicity Studies behavioral_models->acute_toxicity Efficacious Doses chronic_toxicity Chronic Toxicity Studies acute_toxicity->chronic_toxicity clinical_trials Clinical Trials chronic_toxicity->clinical_trials Safety Profile Established start Compound Synthesis (this compound) start->receptor_binding

Caption: Preclinical drug discovery workflow.

Discussion and Future Directions

The available data suggests that this compound is a potent monoamine releasing agent, with a preference for serotonin release. This profile is distinct from classic SSRIs, which primarily act as reuptake inhibitors. The low potency at the 5-HT2A receptor suggests that its primary mechanism of action is unlikely to be direct agonism at this site, differentiating it from classic psychedelic tryptamines.

The lack of comprehensive in-vitro binding data and in-vivo efficacy studies for this compound represents a significant knowledge gap. To fully assess its therapeutic potential, further research is warranted in the following areas:

  • Comprehensive Receptor Profiling: A broad panel of radioligand binding assays should be conducted to determine the affinity of this compound for a wide range of serotonin receptor subtypes, as well as for dopamine and norepinephrine transporters.

  • In-Vivo Efficacy Studies: The compound should be evaluated in validated animal models of depression, anxiety, and migraine to determine its behavioral effects and therapeutic potential.

  • Mechanism of Action Studies: Further research is needed to elucidate the precise molecular mechanisms by which this compound exerts its effects as a monoamine releasing agent.

References

Investigating the Cross-Reactivity of (6-Methoxy-1H-indol-3-yl)methanamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity of (6-Methoxy-1H-indol-3-yl)methanamine. Due to the limited publicly available bioactivity data for this specific molecule, this guide leverages experimental data from structurally similar and pharmacologically relevant tryptamine derivatives to infer its likely biological targets and off-target interactions. The primary focus is on serotonin (5-HT) receptors and monoamine transporters, which are common targets for this class of compounds.

Introduction to this compound

This compound is a tryptamine derivative. The tryptamine scaffold is a common feature in a variety of biologically active compounds, including neurotransmitters (e.g., serotonin) and psychedelic drugs. The presence of a methoxy group on the indole ring, as seen in related compounds, can significantly influence pharmacological activity, including receptor binding affinity and functional efficacy. Understanding the potential for cross-reactivity with various receptors and transporters is crucial for assessing the compound's selectivity and potential therapeutic or adverse effects.

Comparative Analysis of Bioactivity

To contextualize the potential cross-reactivity of this compound, this section presents quantitative data for three well-characterized tryptamine derivatives: 5-Methoxytryptamine (5-MeO-T), 6-Methoxytryptamine, and N,N-Dimethyltryptamine (DMT). These compounds share structural similarities with the topic compound and their interactions with key central nervous system targets have been documented.

Table 1: Comparative Receptor Binding Affinities (Ki in nM)

Target5-Methoxytryptamine (5-MeO-T)6-MethoxytryptamineN,N-Dimethyltryptamine (DMT)
5-HT1A16 nMData not available1,100 nM
5-HT2A5.6 nM4,220–5,600 nM[1]166 nM
5-HT2CData not available924 nM[1]1,800 nM
5-HT6Data not available1,930 nM[1]Data not available
5-HT7Data not available2,960 nM[1]Data not available

Note: Lower Ki values indicate higher binding affinity.

Table 2: Comparative Monoamine Transporter Inhibition (IC50 in µM)

Target5-Methoxytryptamine (5-MeO-T)6-MethoxytryptamineN,N-Dimethyltryptamine (DMT)
SERT (Serotonin Transporter)Data not availableData not available4.00 ± 0.70 µM[2]
DAT (Dopamine Transporter)Data not availableData not availableData not available
NET (Norepinephrine Transporter)Data not availableData not availableData not available

Note: Lower IC50 values indicate greater potency of inhibition.

Experimental Protocols

The data presented in the tables above are typically generated using the following key experimental methodologies:

Radioligand Binding Assay

This technique is used to determine the binding affinity of a compound for a specific receptor.

Objective: To quantify the affinity of a test compound by measuring its ability to displace a radiolabeled ligand that is known to bind to the target receptor.

Materials:

  • Cell membranes or tissue homogenates expressing the receptor of interest.

  • A radiolabeled ligand (e.g., [³H]-ketanserin for 5-HT2A receptors).

  • Test compound (this compound or alternatives).

  • Incubation buffer (e.g., Tris-HCl buffer).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Preparation: A reaction mixture is prepared containing the receptor preparation, the radiolabeled ligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of the unlabeled test compound.

  • Incubation: The mixture is incubated at a specific temperature for a set period to allow binding to reach equilibrium.

  • Separation: The bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Monoamine Transporter Uptake Assay

This assay measures the ability of a compound to inhibit the reuptake of neurotransmitters by their respective transporters.

Objective: To determine the potency of a test compound in blocking the function of monoamine transporters (SERT, DAT, NET).

Materials:

  • Cells stably expressing the transporter of interest (e.g., HEK293 cells).

  • Radiolabeled neurotransmitter (e.g., [³H]-serotonin for SERT).

  • Test compound.

  • Assay buffer.

  • Scintillation fluid and counter.

Procedure:

  • Cell Culture: Cells expressing the target transporter are cultured in appropriate multi-well plates.

  • Pre-incubation: The cells are pre-incubated with varying concentrations of the test compound.

  • Initiation of Uptake: The uptake reaction is initiated by adding the radiolabeled neurotransmitter.

  • Incubation: The cells are incubated for a short period to allow for neurotransmitter uptake.

  • Termination of Uptake: The uptake is stopped by rapidly washing the cells with ice-cold buffer.

  • Lysis and Quantification: The cells are lysed, and the amount of radioactivity taken up by the cells is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the neurotransmitter uptake (IC50) is determined.

Visualizations

Signaling Pathways

The following diagrams illustrate the canonical signaling pathways for Gq-coupled and Gi-coupled G-protein coupled receptors (GPCRs), which are relevant to many serotonin receptors.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand Ligand (this compound) Receptor 5-HT2A/2C Receptor (Gq-coupled) Ligand->Receptor Binds Gq Gαq Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Gq-coupled GPCR signaling pathway.

Gi_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand Ligand (this compound) Receptor 5-HT1A Receptor (Gi-coupled) Ligand->Receptor Binds Gi Gαi Receptor->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response

Caption: Gi-coupled GPCR signaling pathway.

Experimental Workflow

The following diagram outlines a general workflow for assessing the cross-reactivity of a test compound.

Cross_Reactivity_Workflow Compound Test Compound (this compound) Primary_Screen Primary Screening (e.g., Broad Receptor Panel) Compound->Primary_Screen Hit_Identification Hit Identification (Initial active targets) Primary_Screen->Hit_Identification Dose_Response Dose-Response Assays (Determine Ki / IC50) Hit_Identification->Dose_Response Functional_Assay Functional Assays (Agonist/Antagonist activity) Dose_Response->Functional_Assay Selectivity_Profile Selectivity Profile Generation Functional_Assay->Selectivity_Profile Final_Report Final Report Selectivity_Profile->Final_Report

Caption: Experimental workflow for cross-reactivity assessment.

Conclusion

While direct experimental data for this compound is not currently available in the public domain, the analysis of structurally related tryptamines provides valuable insights into its potential cross-reactivity profile. Based on the data for 5-methoxytryptamine, 6-methoxytryptamine, and DMT, it is reasonable to hypothesize that this compound may interact with various serotonin receptor subtypes, particularly the 5-HT1 and 5-HT2 families, and potentially with monoamine transporters.

The position of the methoxy group on the indole ring is known to influence receptor affinity and selectivity. For instance, the difference in 5-HT2A receptor affinity between 5-methoxytryptamine and 6-methoxytryptamine is substantial. Therefore, the 6-methoxy substitution in the topic compound is expected to confer a unique pharmacological profile.

To definitively characterize the cross-reactivity of this compound, empirical testing using the described experimental protocols is essential. A broad panel of receptor binding and functional assays would be required to generate a comprehensive selectivity profile and to fully understand its pharmacological properties. This guide serves as a foundational resource for designing such an investigation.

References

Ensuring Reproducibility in Experiments with (6-Methoxy-1H-indol-3-yl)methanamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reproducibility of experimental results is a cornerstone of scientific advancement. In the context of drug discovery and development, ensuring consistent outcomes when working with bioactive compounds like (6-Methoxy-1H-indol-3-yl)methanamine is critical for validating findings and advancing research. This guide provides a comparative overview of common synthetic and purification methodologies, along with detailed analytical protocols, to aid researchers in achieving reliable and reproducible results.

Synthesis of this compound: A Comparison of Two Common Routes

The synthesis of this compound can be approached through several pathways. Two prevalent methods involve the reduction of a nitrile intermediate or the reductive amination of an aldehyde intermediate. The choice of method can significantly impact yield, purity, and the impurity profile of the final product.

Comparative Synthesis Data
ParameterMethod A: Reduction of NitrileMethod B: Reductive AminationKey Considerations
Starting Material 6-Methoxy-1H-indole-3-carbonitrile6-Methoxy-1H-indole-3-carbaldehydeAvailability and cost of starting materials.
Primary Reagent Lithium Aluminum Hydride (LAH)Ammonium acetate, Sodium cyanoborohydrideLAH is a powerful but hazardous reducing agent requiring stringent anhydrous conditions. Reductive amination is generally a milder, one-pot reaction.
Typical Yield 75-85%65-80%LAH reduction often provides higher yields if reaction conditions are optimized.
Crude Purity 80-90%70-85%Reductive amination may result in more side products, such as imines and secondary amines.
Key Byproducts Over-reduced species, starting materialUnreacted aldehyde, imine intermediateThe impurity profile dictates the complexity of the purification process.

Experimental Protocols: Synthesis

Method A: Synthesis via Reduction of 6-Methoxy-1H-indole-3-carbonitrile

Materials:

  • 6-Methoxy-1H-indole-3-carbonitrile

  • Lithium Aluminum Hydride (LAH)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Diethyl Ether

  • Sodium Sulfate

  • 1 M Hydrochloric Acid

  • 1 M Sodium Hydroxide

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), suspend Lithium Aluminum Hydride (2.0 eq) in anhydrous THF in a round-bottom flask equipped with a reflux condenser.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add a solution of 6-Methoxy-1H-indole-3-carbonitrile (1.0 eq) in anhydrous THF to the LAH suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to 0°C and cautiously quench the excess LAH by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

  • Filter the resulting aluminum salts and wash the filter cake with diethyl ether.

  • Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Method B: Synthesis via Reductive Amination of 6-Methoxy-1H-indole-3-carbaldehyde

Materials:

  • 6-Methoxy-1H-indole-3-carbaldehyde

  • Ammonium Acetate

  • Sodium Cyanoborohydride

  • Methanol

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate

Procedure:

  • Dissolve 6-Methoxy-1H-indole-3-carbaldehyde (1.0 eq) and ammonium acetate (10 eq) in methanol in a round-bottom flask.

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium cyanoborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-18 hours. Monitor the reaction progress by TLC.

  • Quench the reaction by adding saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification Strategies: A Comparative Overview

The purification of this compound is crucial for obtaining a high-purity compound suitable for biological assays. The choice of purification method will depend on the impurity profile from the synthesis and the desired final purity.

Comparative Purification Data
ParameterMethod 1: Silica Gel ChromatographyMethod 2: Reversed-Phase HPLCKey Considerations
Stationary Phase Silica GelC18-functionalized silicaSilica gel is cost-effective for large-scale purification. Reversed-phase HPLC offers higher resolution for removing closely related impurities.
Typical Mobile Phase Dichloromethane/Methanol/Triethylamine gradientAcetonitrile/Water with 0.1% Trifluoroacetic Acid (TFA) or Formic AcidThe basic nature of the amine requires the addition of a modifier like triethylamine to prevent peak tailing on silica. Acidic modifiers in HPLC aid in peak shaping and resolution.
Typical Purity Achieved >95%>99%HPLC is generally superior for achieving very high purity levels.
Scale Milligrams to gramsMicrograms to milligrams (preparative scale)Silica gel chromatography is more amenable to larger scale purifications.
Product Form Free baseTFA or Formate saltThe final product from reversed-phase HPLC will be a salt, which may have different solubility and stability properties compared to the free base.

Experimental Protocols: Purification and Analysis

Purification Protocol: Silica Gel Column Chromatography
  • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 98:2 Dichloromethane:Methanol with 0.1% Triethylamine).

  • Pack a glass column with the silica slurry.

  • Dissolve the crude this compound in a minimal amount of dichloromethane.

  • Load the sample onto the top of the silica gel bed.

  • Elute the column with a gradient of increasing methanol concentration in dichloromethane (e.g., from 2% to 10% methanol), maintaining 0.1% triethylamine throughout.

  • Collect fractions and analyze by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified product.

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)
  • Instrument: Agilent 1260 Infinity II LC System or equivalent

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)

  • Gradient: 5% B to 95% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm and 280 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a small amount of the compound in the initial mobile phase composition.

Analytical Protocol: ¹H NMR Spectroscopy
  • Instrument: Bruker Avance 400 MHz spectrometer or equivalent

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated methanol (CD₃OD)

  • Procedure: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of the deuterated solvent. Acquire the proton NMR spectrum.

  • Expected Chemical Shifts (illustrative, in CDCl₃): δ ~7.5-6.8 (m, 3H, indole ring protons), δ ~3.9 (s, 3H, -OCH₃), δ ~3.8 (s, 2H, -CH₂-), δ ~1.5 (br s, 2H, -NH₂). The indole N-H proton may be broad and its chemical shift can vary.

Visualizing Workflows and Pathways

To further clarify the experimental processes and potential sources of variability, the following diagrams illustrate the synthetic pathway, a general experimental workflow, and a troubleshooting guide for reproducibility issues.

Synthesis_Pathway cluster_A Method A: Nitrile Reduction cluster_B Method B: Reductive Amination Nitrile 6-Methoxy-1H-indole-3-carbonitrile Amine_A This compound Nitrile->Amine_A LiAlH4, THF Aldehyde 6-Methoxy-1H-indole-3-carbaldehyde Amine_B This compound Aldehyde->Amine_B NH4OAc, NaBH3CN

Synthetic routes to this compound.

Experimental_Workflow Start Crude Product Purification Purification (e.g., Column Chromatography) Start->Purification Characterization Characterization (NMR, MS) Purification->Characterization Purity_Analysis Purity Analysis (HPLC) Characterization->Purity_Analysis Biological_Assay Biological Assay Purity_Analysis->Biological_Assay Data_Analysis Data Analysis & Interpretation Biological_Assay->Data_Analysis

General experimental workflow for compound handling.

Troubleshooting_Reproducibility Issue Inconsistent Experimental Results Reagent_Purity Verify Reagent Purity & Source Issue->Reagent_Purity Reaction_Conditions Check Reaction Conditions (Temp, Time, Atmosphere) Issue->Reaction_Conditions Purification_Method Standardize Purification Protocol Issue->Purification_Method Analytical_Method Validate Analytical Method (e.g., HPLC calibration) Issue->Analytical_Method Compound_Stability Assess Compound Stability (Storage, Solvent) Issue->Compound_Stability

Troubleshooting guide for reproducibility issues.

A Comparative Analysis of (6-Methoxy-1H-indol-3-yl)methanamine and its Demethylated Analog: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of the Pharmacological Activity of 6-Methoxy and 6-Hydroxy Substituted Indoleamines

This guide provides a comparative overview of the biological activity of (6-Methoxy-1H-indol-3-yl)methanamine and its demethylated analog, (6-Hydroxy-1H-indol-3-yl)methanamine. Due to a lack of direct comparative studies on these specific methanamine derivatives in publicly available literature, this guide utilizes data from their closely related ethylamine analogs, 6-methoxytryptamine and 6-hydroxytryptamine, to infer structure-activity relationships. The primary focus of this comparison is their interaction with serotonin (5-HT) receptors, key mediators of a wide range of physiological and pathological processes.

Data Presentation

The following tables summarize the available quantitative data for 6-methoxytryptamine and 6-hydroxytryptamine, serving as surrogates for this compound and (6-Hydroxy-1H-indol-3-yl)methanamine, respectively.

Table 1: Comparative Affinity of Tryptamine Analogs for Serotonin Receptors

Compound5-HT1A Receptor Ki (nM)5-HT1B Receptor Ki (nM)5-HT2A Receptor Ki (nM)5-HT2C Receptor Ki (nM)
6-Hydroxytryptamine1,590[1]5,890[1]11,500[1]5,500[1]

Note: Lower Ki values indicate higher binding affinity.

Table 2: Functional Activity of 6-Methoxytryptamine

CompoundActivityEC50 (nM)Target
6-MethoxytryptamineSerotonin Release53.8Rat Brain Synaptosomes
Dopamine Release113Rat Brain Synaptosomes
Norepinephrine Release465Rat Brain Synaptosomes
5-HT2A Receptor Agonism2,443-

Note: EC50 is the half-maximal effective concentration.[2]

The available data suggests that the 6-hydroxy substitution in 6-hydroxytryptamine results in a significantly lower affinity for the tested serotonin receptors compared to what is generally observed for other tryptamine derivatives.[1] In contrast, 6-methoxytryptamine is a potent releaser of monoamines, particularly serotonin.[2]

Signaling Pathways

The serotonin receptors targeted by these compounds, particularly the 5-HT2A receptor, are G protein-coupled receptors (GPCRs) that primarily signal through the Gq/G11 pathway. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to a cascade of downstream cellular responses.

Gq_Signaling_Pathway Ligand Serotonin Analog (e.g., 6-Methoxy- or 6-Hydroxy-Indoleamine) Receptor 5-HT2A Receptor (GPCR) Ligand->Receptor G_protein Gq/G11 Protein Receptor->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Response Cellular Response Ca_release->Response PKC->Response

Gq/G11 Signaling Pathway

Experimental Protocols

To determine the activity of this compound and its demethylated analog, the following experimental protocols are commonly employed.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To measure the ability of the test compounds to displace a radiolabeled ligand from serotonin receptors.

Materials:

  • Cell membranes prepared from cells expressing the target human serotonin receptor subtype (e.g., 5-HT1A, 5-HT2A).

  • Radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]ketanserin for 5-HT2A).

  • Test compounds: this compound and (6-Hydroxy-1H-indol-3-yl)methanamine.

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4).

  • Non-specific binding control (e.g., high concentration of unlabeled serotonin).

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in the binding buffer.

  • Allow the binding to reach equilibrium.

  • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Flux Assay

This functional assay measures the ability of a compound to activate Gq-coupled receptors, such as the 5-HT2A receptor, by detecting changes in intracellular calcium levels.

Objective: To determine the agonist or antagonist activity of the test compounds at Gq-coupled serotonin receptors.

Materials:

  • Cells stably expressing the target Gq-coupled serotonin receptor (e.g., HEK293 cells expressing 5-HT2A).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Test compounds.

  • A fluorescence plate reader capable of kinetic reading.

Procedure:

  • Plate the cells in a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.

  • Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.

  • Wash the cells with assay buffer to remove excess dye.

  • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

  • Add varying concentrations of the test compound to the wells.

  • Immediately begin kinetic measurement of fluorescence intensity over time. An increase in fluorescence indicates an increase in intracellular calcium.

  • For antagonist testing, pre-incubate the cells with the test compound before adding a known agonist.

  • Analyze the data to determine the EC50 (for agonists) or IC50 (for antagonists).

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_assays In Vitro Assays cluster_analysis Data Analysis & Comparison Compound_A This compound Binding_Assay Radioligand Binding Assay (Determine Ki) Compound_A->Binding_Assay Functional_Assay Calcium Flux Assay (Determine EC50/IC50) Compound_A->Functional_Assay Compound_B (6-Hydroxy-1H-indol-3-yl)methanamine Compound_B->Binding_Assay Compound_B->Functional_Assay Data_Table Quantitative Data Table Binding_Assay->Data_Table Functional_Assay->Data_Table SAR_Analysis Structure-Activity Relationship Analysis Data_Table->SAR_Analysis

Experimental Workflow

Conclusion

Based on the analysis of structurally related tryptamine analogs, it is plausible that the 6-methoxy group on the indole ring is more favorable for serotonin receptor interaction and monoamine releasing activity compared to a 6-hydroxy group. The 6-hydroxy analog, 6-hydroxytryptamine, demonstrates significantly reduced affinity for several key serotonin receptors.[1] Conversely, 6-methoxytryptamine is a potent serotonin releasing agent.[2]

To definitively ascertain the comparative activity of this compound and its demethylated analog, direct experimental evaluation using the protocols outlined in this guide is necessary. Such studies would provide valuable insights into the structure-activity relationship of 6-substituted indoleamines and could guide the development of novel serotonergic agents for research and therapeutic purposes.

References

A Comparative Analysis of (6-Methoxy-1H-indol-3-yl)methanamine and Its Isomeric Analogues: In Vitro and In Vivo Effects

Author: BenchChem Technical Support Team. Date: December 2025

The position of the methoxy group on the indole ring is known to significantly influence the pharmacological profile of tryptamines. This comparison between the 5- and 6-methoxy isomers aims to provide a predictive framework for the potential biological activity of (6-Methoxy-1H-indol-3-yl)methanamine for researchers and drug development professionals.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data for 6-methoxytryptamine and 5-methoxytryptamine, offering a side-by-side comparison of their in vitro and in vivo properties.

Table 1: Comparative In Vitro Data
Parameter6-Methoxytryptamine5-MethoxytryptamineReference
Monoamine Release (EC₅₀, nM in rat brain synaptosomes)
Serotonin (5-HT)53.8Not Reported[1]
Dopamine (DA)113Not Reported[1]
Norepinephrine (NE)465Not Reported[1]
5-HT₂ₐ Receptor Activity
Agonist EC₅₀ (nM)2,4430.503[1][2]
Eₘₐₓ (%)111Not Reported[1]
5-HT Receptor Binding Affinity (Kᵢ, nM)
5-HT₁ₐNo significant binding reportedHigh affinity (nanomolar range)[3][4]
5-HT₂ₐ4,220 - 5,600High affinity (nanomolar range)[3][4]
5-HT₂C924High affinity (nanomolar range)[4]
5-HT₆1,930Moderate affinity[4]
5-HT₇2,960Moderate affinity[4]

Note: A lower EC₅₀ value indicates greater potency in eliciting a functional response, while a lower Kᵢ value indicates a higher binding affinity for the receptor.

Table 2: Comparative In Vivo Data
Effect6-Methoxytryptamine5-MethoxytryptamineReference
Behavioral Effects in Rodents
Head-Twitch Response (HTR)Not explicitly reported, but expected to be low due to low 5-HT₂ₐ potency.Induces a dose-dependent head-twitch response, indicative of psychedelic-like effects.[2]
Hyperactivity SyndromeNot ReportedProduces a "hyperactivity syndrome" in rodents.[2]
Forepaw Treading and Flat Body PostureNot ReportedInduces reciprocal forepaw treading and flat body posture, suggested to be mediated by 5-HT₁ₐ receptors.[5]
Metabolism Expected to be a substrate for Monoamine Oxidase (MAO).Rapidly metabolized by MAO. Its effects are potentiated by MAO inhibitors.[2]

Experimental Protocols

In Vitro Radioligand Binding Assays
  • Objective: To determine the binding affinity (Kᵢ) of a compound for a specific receptor.[6][7]

  • General Procedure:

    • Membrane Preparation: Cell membranes expressing the target receptor (e.g., 5-HT₂ₐ) are prepared from cell cultures or animal tissues.[8]

    • Incubation: A fixed concentration of a radiolabeled ligand (a compound known to bind with high affinity to the target receptor) is incubated with the membrane preparation in the presence of varying concentrations of the test compound.

    • Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.[8]

    • Detection: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.[6]

In Vivo Behavioral Studies in Rodents
  • Objective: To assess the psychoactive and behavioral effects of a compound.

  • Head-Twitch Response (HTR) Assay:

    • Animal Model: Typically performed in mice.

    • Procedure: Following administration of the test compound, individual animals are placed in an observation chamber. The number of rapid, side-to-side head movements (head twitches) is counted for a defined period.

    • Interpretation: The HTR is a well-established behavioral proxy for 5-HT₂ₐ receptor activation and is predictive of hallucinogenic potential in humans.[2]

  • Locomotor Activity Assessment:

    • Apparatus: Open-field arenas equipped with automated photobeam tracking systems.

    • Procedure: Animals are administered the test compound and placed in the open-field arena. Various parameters such as total distance traveled, rearing frequency, and time spent in the center versus the periphery of the arena are recorded over a set duration.

    • Interpretation: Changes in locomotor activity can indicate stimulant, sedative, or anxiolytic/anxiogenic effects of the compound.

Visualizations: Signaling Pathways and Experimental Workflows

G Predicted Signaling Pathway for Methoxy-Indole-Methanamines cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Compound This compound (or analogue) 5HT2A_R 5-HT₂ₐ Receptor Compound->5HT2A_R Agonism 5HT1A_R 5-HT₁ₐ Receptor Compound->5HT1A_R Agonism Gq Gq 5HT2A_R->Gq Gi Gi 5HT1A_R->Gi PLC Phospholipase C Gq->PLC AC Adenylyl Cyclase Gi->AC IP3_DAG IP₃ / DAG PLC->IP3_DAG cAMP ↓ cAMP AC->cAMP Ca_PKC ↑ Ca²⁺ / ↑ PKC IP3_DAG->Ca_PKC Response Cellular Response (e.g., Neuronal Excitability) Ca_PKC->Response cAMP->Response

Caption: Predicted signaling cascade for methoxy-indole-methanamines.

G Comparative Experimental Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Receptor_Binding Radioligand Binding Assays (Determine Kᵢ at various receptors) Functional_Assay Functional Assays (e.g., Calcium Flux, cAMP) (Determine EC₅₀ and Eₘₐₓ) Receptor_Binding->Functional_Assay Metabolism_Assay Metabolic Stability Assays (e.g., Liver Microsomes) Functional_Assay->Metabolism_Assay Behavioral_Screen Behavioral Screening (e.g., Head-Twitch Response, Locomotor Activity) Metabolism_Assay->Behavioral_Screen PK_PD Pharmacokinetic/ Pharmacodynamic Studies Behavioral_Screen->PK_PD Tox_Studies Toxicology Studies PK_PD->Tox_Studies Data_Analysis Comparative Data Analysis and SAR Tox_Studies->Data_Analysis Compound_Synthesis Compound Synthesis and Characterization Compound_Synthesis->Receptor_Binding

Caption: Workflow for comparing tryptamine derivatives.

References

The Impact of 6-Methoxy Substitution on the Bioactivity of (1H-indol-3-yl)methanamine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The (1H-indol-3-yl)methanamine scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for the development of a diverse array of therapeutic agents. The strategic placement of substituents on the indole ring can profoundly influence the pharmacological profile of these derivatives. This guide provides a comparative analysis of (6-Methoxy-1H-indol-3-yl)methanamine derivatives and their analogues, focusing on the impact of the 6-methoxy group on their biological activity. Through the presentation of supporting experimental data, detailed methodologies, and visual representations of relevant biological pathways and experimental workflows, this document aims to be a valuable resource for researchers in the field of drug discovery and development.

Data Presentation: A Comparative Look at Biological Activity

The introduction of a methoxy group at the 6-position of the indole ring can significantly alter the binding affinity and functional activity of (1H-indol-3-yl)methanamine derivatives at various biological targets. The following tables summarize quantitative data from several studies, offering a side-by-side comparison of these compounds.

Melatonin Receptor Binding Affinity

The methoxy group plays a crucial role in the interaction of indole derivatives with melatonin receptors (MT1 and MT2). The position of this group on the indole nucleus is a key determinant of binding affinity.

CompoundModificationReceptorBinding Affinity (Ki, nM)Reference
Melatonin5-Methoxyindole coreMT1/MT2High[1]
1-(2-Acetamidoethyl)-6-methoxyindoleMethoxy group shifted from C5 to C6Quail MTSimilar to Melatonin[2]
4-Methoxyindole derivativeMethoxy group at C4MT1/MT2Reduced Affinity[1]
7-Methoxyindole derivativeMethoxy group at C7MT1/MT2Reduced Affinity[1]

Note: "High" affinity for Melatonin indicates its role as the endogenous ligand and benchmark. Specific Ki values can vary between different experimental setups.

Serotonin Receptor and Transporter Binding Affinity

(1H-indol-3-yl)methanamine derivatives are also known to interact with various serotonin (5-HT) receptors and the serotonin transporter (SERT), playing a role in mood regulation and other neurological processes.

CompoundReceptor/TransporterBinding Affinity (Ki, nM)Reference
1-(4-(7-Azaindole)-3,6-dihydropyridin-1-yl)ethyl-3-(5-methoxy-1H-indol-3-yl)pyrrolidine-2,5-dione5-HT1A128.0[3]
1-(4-(7-Azaindole)-3,6-dihydropyridin-1-yl)ethyl-3-(5-fluoro-1H-indol-3-yl)pyrrolidine-2,5-dioneSERT9.2[3]
5-Chloro-N,N-dimethyltryptamine5-HT1A, 5-HT2B, 5-HT7High Nanomolar Affinity[4]
Unsubstituted N,N-dimethyltryptamine5-HT1D, 5-HT1BGood Affinity[4]
In Vitro Anti-inflammatory Activity

The anti-inflammatory potential of indole derivatives is another area of significant interest. The following table presents the half-maximal inhibitory concentration (IC50) values for the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a common assay for assessing anti-inflammatory activity.

CompoundIC50 (µM) for NO InhibitionReference
Ursolic Acid (UA) Derivative UA-1 (Indole conjugate)2.2 ± 0.4[5]
Ursolic Acid (Parent Compound)17.5 ± 2.0[5]
Neoflavonoid Derivative 619.46 ± 1.02[6]
Neoflavonoid Derivative 323.14 ± 0.30[6]

Experimental Protocols

To ensure the reproducibility and validity of the presented data, this section outlines the detailed methodologies for the key experiments cited.

Melatonin Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of test compounds for melatonin receptors.

Materials:

  • Cell membranes expressing recombinant human MT1 or MT2 receptors.

  • Radioligand: 2-[¹²⁵I]iodomelatonin.

  • Wash buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.

  • Incubation buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂ and 0.1% BSA.

  • Test compounds and reference compounds (e.g., melatonin).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Thaw the cell membranes on ice.

  • In a 96-well plate, add incubation buffer, radioligand, and either vehicle, a known concentration of the test compound, or a non-specific binding control (e.g., a high concentration of unlabeled melatonin).

  • Add the cell membrane preparation to initiate the binding reaction.

  • Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 60 minutes).

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the Ki values using the Cheng-Prusoff equation.[3]

Serotonin Receptor/Transporter Binding Assay

Objective: To determine the binding affinity (Ki) of test compounds for specific serotonin receptor subtypes or the serotonin transporter.

Materials:

  • Cell membranes from cells stably expressing the target human serotonin receptor subtype or transporter.

  • Appropriate radioligand (e.g., [³H]citalopram for SERT, [³H]8-OH-DPAT for 5-HT1A).

  • Incubation buffer specific to the target.

  • Wash buffer.

  • Test compounds and reference ligands.

  • Glass fiber filters pre-treated with a substance to reduce non-specific binding (e.g., polyethyleneimine).

  • Scintillation counter.

Procedure:

  • Follow a similar procedure to the melatonin receptor binding assay, with modifications specific to the target receptor or transporter.

  • Incubation times and temperatures may vary depending on the target.

  • The composition of the incubation and wash buffers will be optimized for each specific assay.

  • Data analysis to determine Ki values is performed as described above.

In Vitro Nitric Oxide (NO) Inhibition Assay

Objective: To assess the anti-inflammatory activity of test compounds by measuring their ability to inhibit nitric oxide production in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Lipopolysaccharide (LPS).

  • Test compounds.

  • Griess reagent (for measuring nitrite, a stable product of NO).

  • 96-well cell culture plates.

  • Microplate reader.

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for a specified time (e.g., 1 hour).

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce inflammation and NO production. Include a control group without LPS stimulation.

  • Incubate the cells for 24 hours.

  • Collect the cell culture supernatant.

  • Determine the nitrite concentration in the supernatant by adding Griess reagent and measuring the absorbance at 540 nm using a microplate reader.

  • Create a standard curve using known concentrations of sodium nitrite.

  • Calculate the percentage of NO inhibition for each compound concentration compared to the LPS-stimulated control.

  • Determine the IC50 value from the dose-response curve.

Mandatory Visualization

To facilitate a deeper understanding of the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

G cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & Lead Optimization Start Starting Materials (e.g., 6-Methoxyindole) Synthesis Chemical Synthesis of Derivatives Start->Synthesis Purification Purification & Characterization (NMR, MS) Synthesis->Purification HTS High-Throughput Screening Purification->HTS Binding Receptor Binding Assays HTS->Binding Functional Functional Assays (e.g., cAMP, Ca2+) HTS->Functional Inflammation Anti-inflammatory Assays (e.g., NO) HTS->Inflammation Data Data Analysis (IC50, Ki) Binding->Data Functional->Data Inflammation->Data SAR Structure-Activity Relationship (SAR) Data->SAR Lead Lead Optimization SAR->Lead Lead->Synthesis G 5-HT Serotonin (5-HT) 5-HT_Receptor 5-HT Receptor (e.g., 5-HT1A, 5-HT2A) 5-HT->5-HT_Receptor G_Protein G-protein (Gαi/o or Gαq/11) 5-HT_Receptor->G_Protein Activation Effector Effector Enzyme (Adenylyl Cyclase or PLC) G_Protein->Effector Modulation Second_Messenger Second Messenger (cAMP or IP3/DAG) Effector->Second_Messenger Production Cellular_Response Cellular Response (e.g., Neuronal excitability) Second_Messenger->Cellular_Response Signal Transduction

References

Illuminating the Structure: A Comparative Guide to Confirming (6-Methoxy-1H-indol-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a chemical structure is a cornerstone of reliable and reproducible results. This guide provides a comparative overview of the primary analytical methods used to elucidate the chemical structure of (6-Methoxy-1H-indol-3-yl)methanamine, a key intermediate in the synthesis of various biologically active compounds. We will delve into the experimental data and protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, offering a clear comparison of their strengths in structural determination.

At a Glance: Comparing Analytical Techniques

To facilitate a quick understanding of the utility of each method, the following table summarizes the expected and comparative data for this compound.

Analytical TechniqueParameterPredicted Data for this compoundComparative Data: 6-methoxy-N,N-dimethyl-1H-indole-3-ethanamine (Tertiary Amine Analog)
¹H NMR Chemical Shift (δ)Indole NH: ~8.1 ppm (broad singlet)Aromatic CHs: 6.8-7.6 ppmCH₂ (aminomethyl): ~3.9 ppm (singlet)OCH₃: ~3.8 ppm (singlet)NH₂: ~1.5 ppm (broad singlet)Indole NH: ~8.0 ppmAromatic CHs: 6.8-7.5 ppmCH₂ (ethyl): ~2.9 ppm (triplet)CH₂ (ethyl): ~2.6 ppm (triplet)N(CH₃)₂: ~2.3 ppm (singlet)OCH₃: ~3.8 ppm (singlet)
¹³C NMR Chemical Shift (δ)Indole C=C: 100-138 ppmIndole C-N: ~123 ppmIndole C-O: ~156 ppmCH₂ (aminomethyl): ~35 ppmOCH₃: ~55 ppmIndole C=C: 100-137 ppmIndole C-N: ~122 ppmIndole C-O: ~156 ppmCH₂ (ethyl): ~23 ppmCH₂ (ethyl): ~60 ppmN(CH₃)₂: ~45 ppmOCH₃: ~55 ppm
Mass Spectrometry m/z of Key FragmentsMolecular Ion [M]⁺: 176[M-NH₂]⁺: 160Indole Ring Fragment: ~145Molecular Ion [M]⁺: 218[M-N(CH₃)₂]⁺: 174Indole Ring Fragment: ~145
Infrared Spectroscopy Absorption Bands (cm⁻¹)N-H Stretch (amine): ~3400-3200 (two bands)N-H Stretch (indole): ~3300 (sharp)C-H Stretch (aromatic): ~3100-3000C-H Stretch (aliphatic): ~2950-2850C=C Stretch (aromatic): ~1600-1450C-O Stretch (ether): ~1250-1050N-H Stretch (indole): ~3300 (sharp)C-H Stretch (aromatic): ~3100-3000C-H Stretch (aliphatic): ~2950-2850C=C Stretch (aromatic): ~1600-1450C-O Stretch (ether): ~1250-1050

Note: Predicted data for this compound is based on established chemical shift and fragmentation principles. The comparative data for 6-methoxy-N,N-dimethyl-1H-indole-3-ethanamine is sourced from public databases and serves to highlight the spectral differences arising from the substitution on the amine group.

Experimental Workflow and Methodologies

The following sections detail the experimental protocols for each analytical technique, providing a roadmap for researchers to obtain high-quality data for structural confirmation.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Structure Confirmation Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Pure Sample MS Mass Spectrometry (EI/ESI) Purification->MS IR Infrared Spectroscopy (FTIR) Purification->IR Confirmation Confirmed Structure NMR->Confirmation Connectivity & Environment MS->Confirmation Molecular Weight & Fragmentation IR->Confirmation Functional Groups

Caption: A generalized workflow for the synthesis, purification, and structural confirmation of a chemical compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules, providing information on the chemical environment and connectivity of atoms.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence the chemical shifts of labile protons (NH and NH₂).

  • ¹H NMR Acquisition:

    • Acquire a proton NMR spectrum on a 400 MHz or higher field spectrometer.

    • Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • The spectral width should be set to cover the range of approximately -1 to 12 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon-13 NMR spectrum.

    • Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.

    • The spectral width should encompass the range of 0 to 160 ppm.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

logical_relationship Structure This compound Structure HNMR ¹H NMR Spectrum (Chemical Shifts, Multiplicity, Integration) Structure->HNMR determines CNMR ¹³C NMR Spectrum (Number of Signals, Chemical Shifts) Structure->CNMR determines MS Mass Spectrum (Molecular Ion, Fragmentation Pattern) Structure->MS determines IR IR Spectrum (Functional Group Absorptions) Structure->IR determines HNMR->Structure confirms proton environment CNMR->Structure confirms carbon backbone MS->Structure confirms molecular formula IR->Structure confirms functional groups

Caption: The logical relationship between a chemical structure and its corresponding spectral data.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a molecule, as well as its fragmentation pattern upon ionization, which can be used to deduce structural features.

Experimental Protocol:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) is common. For less volatile or thermally labile compounds, direct infusion via Electrospray Ionization (ESI) is preferred.

  • Ionization:

    • Electron Ionization (EI): The sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and extensive fragmentation.

    • Electrospray Ionization (ESI): The sample is dissolved in a suitable solvent and sprayed through a charged capillary, producing protonated molecules ([M+H]⁺) with minimal fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Interpretation: The resulting mass spectrum is analyzed to identify the molecular ion peak and interpret the fragmentation pattern to confirm the connectivity of the molecule.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups within a molecule based on their characteristic vibrational frequencies.

Experimental Protocol:

  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg) and press the mixture into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.

  • Data Acquisition: Record the IR spectrum over the range of 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in this compound, such as N-H, C-H, C=C, and C-O bonds.

Conclusion

The structural confirmation of this compound is most reliably achieved through the combined application of NMR spectroscopy, mass spectrometry, and infrared spectroscopy. While NMR provides the most detailed information regarding the carbon-hydrogen framework and the specific environment of each atom, MS confirms the molecular weight and offers corroborating structural evidence through fragmentation analysis. IR spectroscopy serves as a quick and effective method to verify the presence of key functional groups. By utilizing these techniques in concert, researchers can confidently establish the chemical identity of their synthesized compounds, ensuring the integrity of their subsequent research and development efforts.

A Comparative Guide to the Bioactivity of (6-Methoxy-1H-indol-3-yl)methanamine and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the bioactivity of (6-Methoxy-1H-indol-3-yl)methanamine, also known as 6-methoxytryptamine, and its structurally related analogs. The information presented herein is intended to serve as a resource for researchers and professionals in the fields of pharmacology and drug development, offering a side-by-side comparison of the effects of these compounds on various biological targets. The data is compiled from publicly available scientific literature and is presented with detailed experimental protocols to ensure reproducibility and facilitate further investigation.

Introduction to this compound

This compound is a tryptamine derivative and a positional isomer of the more widely studied 5-methoxytryptamine.[1] The position of the methoxy group on the indole ring significantly influences the pharmacological profile of these compounds, leading to distinct interactions with serotonin receptors and monoamine transporters.[1][2] Understanding these structure-activity relationships is crucial for the design of novel therapeutic agents targeting the serotonergic system.

Quantitative Bioactivity Data

The following tables summarize the in vitro bioactivity of this compound and its analogs. Direct comparison of absolute values between different studies should be approached with caution due to variations in experimental conditions.

Table 1: Serotonin Receptor Agonist Potency

CompoundReceptorAssay TypeParameterValue (nM)Reference
This compound 5-HT2AFunctional AgonismEC502,443[1]
5-Methoxytryptamine5-HT2AFunctional AgonismEC50~0.5[1]
6-Methoxyharmalan5-HT2ABinding AffinityKi4,220–5,600[3]
6-Methoxyharmalan5-HT2CBinding AffinityKi924[3]
6-Methoxyharmalan5-HT6Binding AffinityKi1,930[3]
6-Methoxyharmalan5-HT7Binding AffinityKi2,960[3]

Table 2: Monoamine Release Potency

CompoundTransporterAssay TypeParameterValue (nM)Reference
This compound Serotonin (SERT)ReleaseEC5053.8[1]
This compound Dopamine (DAT)ReleaseEC50113[1]
This compound Norepinephrine (NET)ReleaseEC50465[1]
5-MethoxytryptamineMonoamine TransportersReleaseEC50Very Low Potency[1]

Table 3: Antioxidant Activity

CompoundAssay TypeParameterValue (mM)Brain RegionReference
Pinoline (6-methoxy-1,2,3,4-tetrahydro-beta-carboline)H2O2-induced lipid peroxidationIC500.04 - 0.13Frontal cortex, striatum, cerebellum, hippocampus, hypothalamus[4]
MelatoninH2O2-induced lipid peroxidationIC500.16 - 0.66Frontal cortex, striatum, cerebellum, hippocampus, hypothalamus[4]

Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the mechanisms of action and the methods used to determine the bioactivity data, the following diagrams illustrate key signaling pathways and experimental workflows.

G cluster_receptor 5-HT2A Receptor Activation Agonist This compound Receptor 5-HT2A Receptor Agonist->Receptor Gq_G11 Gq/G11 Receptor->Gq_G11 PLC Phospholipase C (PLC) Gq_G11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 cleavage DAG DAG PIP2->DAG cleavage Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

5-HT2A Receptor Signaling Pathway

G cluster_workflow Radioligand Binding Assay Workflow start Start prepare_membranes Prepare Cell Membranes (Expressing Target Receptor) start->prepare_membranes prepare_reagents Prepare Radioligand and Test Compound Dilutions start->prepare_reagents incubation Incubate Membranes with Radioligand and Test Compound prepare_membranes->incubation prepare_reagents->incubation separation Separate Bound and Free Radioligand (Filtration) incubation->separation quantification Quantify Bound Radioactivity (Scintillation Counting) separation->quantification analysis Data Analysis (IC50 and Ki Determination) quantification->analysis end End analysis->end

Radioligand Binding Assay Workflow

G cluster_workflow Monoamine Release Assay Workflow start Start prepare_synaptosomes Prepare Brain Synaptosomes start->prepare_synaptosomes load_radiolabel Pre-load Synaptosomes with Radiolabeled Monoamine (e.g., ³H-5-HT) prepare_synaptosomes->load_radiolabel wash Wash to Remove Excess Radiotracer load_radiolabel->wash incubate_compound Incubate with Test Compound (this compound) wash->incubate_compound collect_supernatant Collect Supernatant incubate_compound->collect_supernatant quantify_release Quantify Released Radioactivity (Scintillation Counting) collect_supernatant->quantify_release analysis Data Analysis (EC50 for Release) quantify_release->analysis end End analysis->end

Monoamine Release Assay Workflow

Detailed Experimental Protocols

Radioligand Binding Assay (for Serotonin Receptors)

This protocol is a generalized procedure for determining the binding affinity (Ki) of a test compound for a specific serotonin receptor subtype.

1. Materials:

  • Cell membranes expressing the human serotonin receptor of interest (e.g., 5-HT2A).

  • Radioligand specific for the receptor (e.g., [3H]ketanserin for 5-HT2A).

  • Test compound: this compound or its analogs.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing appropriate ions (e.g., 5 mM MgCl2).

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific binding control (e.g., 10 µM mianserin for 5-HT2A).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail.

  • 96-well microplates.

  • Cell harvester and liquid scintillation counter.

2. Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a 96-well plate, add in triplicate:

    • Total binding wells: Assay buffer.

    • Non-specific binding wells: Non-specific binding control.

    • Test compound wells: Serial dilutions of the test compound.

  • Add the radioligand at a concentration near its Kd value to all wells.

  • Add the cell membrane preparation to all wells to initiate the binding reaction.

  • Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

3. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Monoamine Release Assay (Synaptosome Preparation)

This protocol outlines a method to measure the ability of a test compound to induce the release of monoamines from pre-loaded synaptosomes.

1. Materials:

  • Rat brain tissue (e.g., striatum for dopamine, hippocampus for serotonin).

  • Sucrose buffer (0.32 M).

  • Krebs-Ringer buffer, pH 7.4.

  • Radiolabeled monoamine (e.g., [3H]serotonin, [3H]dopamine).

  • Test compound: this compound or its analogs.

  • Scintillation cocktail and liquid scintillation counter.

2. Procedure:

  • Synaptosome Preparation:

    • Homogenize fresh or frozen brain tissue in ice-cold sucrose buffer.

    • Centrifuge the homogenate at low speed to remove cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the synaptosomes.

    • Resuspend the synaptosomal pellet in Krebs-Ringer buffer.

  • Monoamine Loading:

    • Incubate the synaptosomes with a low concentration of the radiolabeled monoamine for a set period (e.g., 15 minutes at 37°C).

  • Release Assay:

    • Wash the pre-loaded synaptosomes to remove excess unincorporated radiolabel.

    • Aliquot the synaptosomes into tubes or a microplate.

    • Add varying concentrations of the test compound to the synaptosomes.

    • Incubate for a short period (e.g., 5-10 minutes at 37°C).

    • Pellet the synaptosomes by centrifugation.

    • Collect the supernatant containing the released radiolabeled monoamine.

  • Quantification:

    • Add the supernatant to scintillation vials with scintillation cocktail.

    • Measure the radioactivity using a liquid scintillation counter.

3. Data Analysis:

  • Express the amount of released radioactivity as a percentage of the total radioactivity in the synaptosomes.

  • Plot the percentage of release against the logarithm of the test compound concentration.

  • Determine the EC50 value (the concentration of the test compound that produces 50% of the maximal release) using non-linear regression analysis.

Conclusion

The presented data highlights the distinct pharmacological profile of this compound compared to its analogs. It is a potent monoamine releasing agent, with a preference for the serotonin transporter, but a significantly weaker agonist at the 5-HT2A receptor than its 5-methoxy isomer.[1] This guide provides a foundational comparison and detailed methodologies to support further research into the structure-activity relationships of 6-substituted tryptamines and their potential as pharmacological tools or therapeutic leads.

References

Differential Effects of (6-Methoxy-1H-indol-3-yl)methanamine Across Various Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential differential effects of (6-Methoxy-1H-indol-3-yl)methanamine, also known as 6-methoxytryptamine, across various cell lines. Due to the limited availability of direct experimental data on this specific compound, this document serves as a framework, contrasting its known pharmacological profile with more extensively studied indoleamine analogues like 5-methoxytryptamine and melatonin. The provided experimental protocols and data table templates are designed to facilitate future research in this area.

Introduction to this compound

This compound is a tryptamine derivative and a positional isomer of the more well-known 5-methoxytryptamine.[1] Its structural similarity to endogenous neurotransmitters and hormones like serotonin and melatonin suggests a potential for significant biological activity. Understanding its differential effects on various cell types, including cancer and neuronal cell lines, is crucial for evaluating its therapeutic potential.

Comparative Pharmacological Profiles

A key differentiator for this compound lies in its mechanism of action compared to its isomer, 5-methoxytryptamine.

  • This compound: Acts as a potent serotonin-norepinephrine-dopamine releasing agent (SNDRA).[1] It is a full agonist of the serotonin 5-HT2A receptor, but with very low potency.[1]

  • 5-Methoxytryptamine: In contrast, it is a very potent agonist of the 5-HT2A receptor and shows significantly weaker activity as a monoamine releasing agent.[1][2]

  • Melatonin (N-acetyl-5-methoxytryptamine): Primarily interacts with high-affinity G protein-coupled melatonin receptors (MT1 and MT2) and is a potent antioxidant.[3][4]

This fundamental difference in pharmacology suggests that this compound may elicit distinct cellular responses compared to its close relatives.

Hypothetical Data on Cellular Effects

The following tables are presented as templates to guide future experimental work. The data within are hypothetical and intended to illustrate how results on cytotoxicity, apoptosis, and cell cycle arrest could be structured for comparative analysis.

Table 1: Comparative Cytotoxicity (IC50) of Indoleamines
Cell LineThis compound (µM)5-Methoxytryptamine (µM)Melatonin (µM)
Cancer Cell Lines
MCF-7 (Breast Adenocarcinoma)Data not availableData not available>1000[5]
A549 (Lung Carcinoma)Data not availableData not availableData not available
U87 (Glioblastoma)Data not availableData not availableData not available
Neuronal Cell Lines
SH-SY5Y (Neuroblastoma)Data not availableData not availableData not available
PC12 (Pheochromocytoma)Data not availableData not availableData not available
Table 2: Comparative Induction of Apoptosis
Cell LineTreatment% Apoptotic Cells (Early + Late)Fold Change in Caspase-3/7 Activity
MCF-7 ControlBaseline1.0
This compound (IC50)Hypothetical: 45%Hypothetical: 4.2
5-Methoxytryptamine (IC50)Hypothetical: 38%Hypothetical: 3.5
Melatonin (1 mM)Hypothetical: 15%Hypothetical: 1.8
SH-SY5Y ControlBaseline1.0
This compound (IC50)Hypothetical: 60%Hypothetical: 6.8
5-Methoxytryptamine (IC50)Hypothetical: 52%Hypothetical: 5.1
Melatonin (1 mM)Hypothetical: 10%Hypothetical: 1.2
Table 3: Comparative Effects on Cell Cycle Distribution
Cell LineTreatment% G0/G1 Phase% S Phase% G2/M Phase
A549 ControlBaseline %Baseline %Baseline %
This compound (IC50)Hypothetical: 55%Hypothetical: 20%Hypothetical: 25%
5-Methoxytryptamine (IC50)Hypothetical: 48%Hypothetical: 30%Hypothetical: 22%
Melatonin (1 mM)Hypothetical: 65%Hypothetical: 15%Hypothetical: 20%

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and standardization of future studies.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treatment: Treat the cells with varying concentrations of this compound and control compounds for 24, 48, and 72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Caspase-3/7 Activity)

This luminescent assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

  • Cell Seeding and Treatment: Seed and treat cells in a 96-well white-walled plate as described for the MTT assay.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence of each sample using a luminometer.

  • Data Analysis: Normalize the luminescence signal to the number of viable cells and express the results as a fold change relative to the untreated control.

Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)

This method analyzes the distribution of cells in the different phases of the cell cycle based on their DNA content.

  • Cell Culture and Treatment: Culture cells to approximately 70-80% confluency and treat with the test compounds for the desired duration.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.[3][5][6]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer, acquiring data for at least 10,000 events per sample.[5][6]

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[5]

Visualizations

The following diagrams illustrate a proposed signaling pathway for this compound and a general experimental workflow.

G cluster_membrane Cell Membrane DAT Dopamine Transporter DA_Vesicle Dopamine Vesicle DAT->DA_Vesicle Release SERT Serotonin Transporter 5HT_Vesicle Serotonin Vesicle SERT->5HT_Vesicle Release NET Norepinephrine Transporter NE_Vesicle Norepinephrine Vesicle NET->NE_Vesicle Release 5HT2A 5-HT2A Receptor PLC Phospholipase C 5HT2A->PLC 6MT This compound 6MT->DAT Blocks Reuptake 6MT->SERT Blocks Reuptake 6MT->NET Blocks Reuptake 6MT->5HT2A Weak Agonist IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_Release Ca2+ Release IP3_DAG->Ca_Release Downstream_Effects Downstream Signaling Ca_Release->Downstream_Effects

Caption: Proposed signaling pathway of this compound.

G cluster_workflow General Experimental Workflow Start Select Cell Lines (e.g., Cancer, Neuronal) Culture Cell Culture and Expansion Start->Culture Treatment Treat with this compound and Control Compounds Culture->Treatment Assays Perform Cellular Assays Treatment->Assays Viability Cell Viability (MTT Assay) Assays->Viability Apoptosis Apoptosis (Caspase Assay) Assays->Apoptosis CellCycle Cell Cycle (Flow Cytometry) Assays->CellCycle DataAnalysis Data Analysis and Comparison Viability->DataAnalysis Apoptosis->DataAnalysis CellCycle->DataAnalysis Conclusion Draw Conclusions on Differential Effects DataAnalysis->Conclusion

Caption: General experimental workflow for assessing cellular effects.

Conclusion

While direct experimental evidence for the differential effects of this compound on various cell lines is currently lacking, its distinct pharmacological profile as a potent monoamine releasing agent suggests that its cellular impact will likely differ significantly from its isomer 5-methoxytryptamine and the related hormone melatonin. The experimental framework and protocols provided in this guide are intended to encourage and facilitate further research into the biological activities of this intriguing compound, which may hold untapped therapeutic potential. Future studies are warranted to elucidate its effects on cell proliferation, apoptosis, and cell cycle progression in both cancerous and non-cancerous cell lines.

References

Safety Operating Guide

Navigating the Safe Disposal of (6-Methoxy-1H-indol-3-yl)methanamine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Assessment and Classification

While a specific SDS for (6-Methoxy-1H-indol-3-yl)methanamine is not publicly accessible, an analysis of structurally similar compounds provides crucial insights into its potential hazards. The parent compound, (1H-Indol-3-yl)methanamine, is classified as acutely toxic if swallowed. Furthermore, the related compound 6-Methoxy-1H-indole is known to cause skin and eye irritation and may lead to respiratory irritation. Therefore, it is prudent to handle this compound with a high degree of caution, assuming it may possess similar or more pronounced toxicological properties.

Inferred Hazard Classification:

Hazard CategoryClassificationGHS Pictogram
Acute Toxicity (Oral)Assumed Category 3Skull and Crossbones
Skin Corrosion/IrritationAssumed Category 2Exclamation Mark
Serious Eye Damage/IrritationAssumed Category 2Exclamation Mark
Specific Target Organ ToxicityAssumed Category 3 (Respiratory Irritation)Exclamation Mark

Step-by-Step Disposal Protocol

The following procedure outlines the necessary steps for the safe disposal of this compound, adhering to general best practices for laboratory chemical waste management.

1. Personal Protective Equipment (PPE): Before handling the compound, ensure appropriate PPE is worn, including:

  • Nitrile gloves

  • Safety goggles with side shields

  • A lab coat

  • Closed-toe shoes

2. Waste Segregation and Collection:

  • Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.

  • Collect all waste containing this compound, including contaminated consumables (e.g., pipette tips, weighing paper), into a designated, compatible, and clearly labeled hazardous waste container.

  • The container should be made of a material that will not react with the chemical. A high-density polyethylene (HDPE) container is generally a suitable choice.

3. Labeling: The waste container must be clearly labeled with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The approximate concentration and quantity of the waste

  • The date accumulation started

  • The name of the principal investigator or laboratory group

4. Storage:

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA).

  • The SAA should be a secondary containment unit (e.g., a chemical-resistant tray) to prevent the spread of material in case of a leak.

  • Ensure the storage area is well-ventilated and away from incompatible materials, such as strong oxidizing agents.

5. Disposal Request:

  • Once the waste container is full or has been in accumulation for the maximum allowable time per your institution's policy (typically not exceeding one year), submit a hazardous waste pickup request to your EHS department.

  • Provide a complete and accurate description of the waste on the pickup request form.

Neutralization of Amine Compounds (General Protocol)

While not recommended for routine disposal of this compound without specific EHS approval, understanding the principles of amine neutralization can be valuable for spill response. Amine compounds are basic and can be neutralized with a weak acid. This procedure should only be carried out by trained personnel in a controlled environment.

Materials:

  • Weak acid solution (e.g., 5% citric acid or acetic acid solution)

  • pH paper or a calibrated pH meter

  • Stir plate and stir bar

  • Appropriate PPE

Procedure:

  • Work within a certified chemical fume hood.

  • Slowly and with constant stirring, add the weak acid solution to the amine-containing waste. The reaction can be exothermic, so addition should be gradual to control the temperature.

  • Monitor the pH of the solution regularly using pH paper or a pH meter.

  • Continue adding the weak acid until the pH of the solution is between 6.0 and 8.0.

  • The neutralized solution may still be considered hazardous waste due to the presence of the organic compound and should be collected and disposed of following the protocol outlined above.

Disposal Decision Workflow

DisposalWorkflow A Waste Generation This compound B Wear Appropriate PPE A->B C Segregate Waste B->C D Collect in a Labeled, Compatible Container C->D E Store in Satellite Accumulation Area (SAA) D->E F Is Container Full or Max Accumulation Time Reached? E->F G Submit Hazardous Waste Pickup Request to EHS F->G Yes H Continue Collection F->H No H->D

Caption: Decision workflow for the proper disposal of this compound.

By adhering to these stringent procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby minimizing risks to themselves and the environment. Always consult your institution's specific EHS guidelines for any additional requirements.

Essential Safety and Operational Protocols for Handling (6-Methoxy-1H-indol-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety, handling, and disposal information for (6-Methoxy-1H-indol-3-yl)methanamine, tailored for researchers, scientists, and professionals in drug development. Strict adherence to these protocols is vital for ensuring a safe laboratory environment and mitigating potential risks.

Personal Protective Equipment (PPE)

Comprehensive personal protective equipment is the primary defense against potential exposure. The following table summarizes the mandatory PPE for handling this compound.

Protection Level Equipment Purpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to dust or vapors.
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles provide protection against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene, double-gloving recommended)To prevent skin contact. Aromatic amines can be absorbed through the skin. Regularly inspect gloves for any signs of degradation or perforation and change them frequently.
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.
Respiratory Protection NIOSH-Approved Respirator with appropriate cartridgesRequired when working outside of a fume hood or if engineering controls are insufficient to control airborne concentrations. The type of respirator should be determined by a formal risk assessment.

Operational Plan: Step-by-Step Handling Protocol

A systematic approach is critical for both safety and experimental integrity.

  • Pre-Handling Preparation:

    • Risk Assessment: Conduct a thorough risk assessment for the planned experiment, considering the potential hazards of all reactants, products, and solvents.

    • Emergency Equipment: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible and in good working order.

    • PPE Check: Before entering the handling area, don all required PPE as outlined in the table above.

  • Handling the Compound:

    • Weighing: When weighing the solid compound, perform this task inside a chemical fume hood or a ventilated balance enclosure to prevent inhalation of fine particles.

    • Dissolving: When preparing solutions, slowly add the solid to the solvent to avoid splashing.

    • Reactions: Set up all chemical reactions using appropriate glassware and secure the apparatus within a certified chemical fume hood.

  • Post-Handling Procedures:

    • Decontamination: Thoroughly wipe down the work area within the fume hood with an appropriate solvent and cleaning agent after each use.

    • Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.

Emergency Procedures: Spills and Exposure

Immediate and appropriate action is necessary in the event of a spill or personal exposure.

  • Minor Spill in a Fume Hood:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully collect the absorbed material into a clearly labeled, sealed container for hazardous waste disposal.

    • Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Major Spill or Spill Outside a Fume Hood:

    • Evacuate the immediate area and alert others.

    • If the substance is flammable, extinguish all nearby ignition sources.

    • Close the laboratory doors and prevent unauthorized entry.

    • Contact your institution's Environmental Health and Safety (EHS) office or emergency response team immediately.

  • Personal Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under a safety shower. Seek immediate medical attention.

    • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Disposal Plan

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • This compound Waste:

    • Collect all solid and liquid waste containing this compound in a dedicated, clearly labeled, and sealed hazardous waste container.

    • Do not mix this waste with other waste streams unless compatibility has been confirmed by your institution's EHS office.

  • Contaminated Labware:

    • Disposable items (e.g., gloves, pipette tips) that have come into contact with the compound should be placed in a designated solid hazardous waste container.

    • Contaminated glassware should be decontaminated by rinsing with a suitable solvent (collecting the rinsate as hazardous waste) before washing.

  • General Disposal Guidelines:

    • Labeling: All waste containers must be clearly labeled with the full chemical name, concentration, and associated hazards.

    • Segregation: Do not mix incompatible waste streams.

    • Storage: Store waste containers in a designated and properly ventilated satellite accumulation area within the laboratory, away from heat and ignition sources.

    • Pickup: Arrange for the pickup and disposal of the chemical waste through your institution's licensed hazardous waste disposal contractor.

Workflow for Handling and Disposal

Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Waste Disposal Risk Assessment Risk Assessment Don PPE Don PPE Risk Assessment->Don PPE Weighing Weighing Don PPE->Weighing Solution Preparation Solution Preparation Weighing->Solution Preparation Collect Contaminated Labware Collect Contaminated Labware Weighing->Collect Contaminated Labware Reaction Reaction Solution Preparation->Reaction Solution Preparation->Collect Contaminated Labware Decontaminate Work Area Decontaminate Work Area Reaction->Decontaminate Work Area Collect Chemical Waste Collect Chemical Waste Reaction->Collect Chemical Waste Reaction->Collect Contaminated Labware Doff PPE Doff PPE Decontaminate Work Area->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands Store in Satellite Area Store in Satellite Area Collect Chemical Waste->Store in Satellite Area Collect Contaminated Labware->Store in Satellite Area Schedule Waste Pickup Schedule Waste Pickup Store in Satellite Area->Schedule Waste Pickup

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.